Glutarimide-Isoindolinone-NH-PEG2-COOH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c24-17-4-3-16(19(27)22-17)23-12-13-11-14(1-2-15(13)20(23)28)21-6-8-30-10-9-29-7-5-18(25)26/h1-2,11,16,21H,3-10,12H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXWGGOWRQJBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Glutarimide-Isoindolinone-NH-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action for Glutarimide-Isoindolinone-NH-PEG2-COOH, a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled with a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. When incorporated into a PROTAC, its primary role is to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide will detail the underlying signaling pathways, present illustrative quantitative data, and provide comprehensive experimental protocols relevant to the characterization of PROTACs derived from this versatile chemical entity.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a key component in the rapidly advancing field of targeted protein degradation. Its mechanism of action is centered on its role as a Cereblon (CRBN) E3 ubiquitin ligase ligand within a PROTAC. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The glutarimide-isoindolinone core of the molecule is a derivative of thalidomide (B1683933) and binds specifically to CRBN, which is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The -NH-PEG2-COOH portion serves as a flexible linker with a terminal carboxylic acid, allowing for covalent conjugation to a ligand designed to bind a specific POI.
The overarching mechanism can be summarized in the following steps:
-
Ternary Complex Formation: A PROTAC incorporating the this compound moiety simultaneously binds to the target protein (via the POI ligand) and the CRBN E3 ligase complex. This brings the target protein into close proximity with the E3 ligase.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Recycling: The PROTAC is released after inducing ubiquitination and can then recruit another molecule of the target protein, acting in a catalytic manner.
This process of induced protein degradation offers a powerful therapeutic strategy, particularly for targeting proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.
Quantitative Data Presentation
The efficacy of a PROTAC derived from this compound is evaluated through various quantitative metrics. The following tables present illustrative data for a hypothetical PROTAC, "Compound X," targeting a protein of interest (POI).
Table 1: Biochemical and Cellular Activity of Compound X
| Parameter | Value | Description |
| CRBN Binding Affinity (Kd) | 150 nM | Dissociation constant for the binding of Compound X to the CRBN E3 ligase complex, typically measured by techniques such as fluorescence polarization or surface plasmon resonance. |
| POI Binding Affinity (Kd) | 50 nM | Dissociation constant for the binding of Compound X to the target protein of interest. |
| Ternary Complex Cooperativity (α) | 5 | A measure of the cooperativity in the formation of the POI-PROTAC-CRBN ternary complex. An α value > 1 indicates positive cooperativity. |
| DC50 | 25 nM | The concentration of Compound X required to induce 50% degradation of the target protein in a cellular context. |
| Dmax | >95% | The maximum percentage of target protein degradation achieved with Compound X treatment. |
Table 2: Cellular Selectivity Profile of Compound X
| Protein | DC50 (nM) | Dmax (%) |
| Target POI | 25 | >95 |
| Off-Target 1 | >10,000 | <10 |
| Off-Target 2 | >10,000 | <10 |
| Off-Target 3 | >10,000 | <10 |
Note: The data presented in these tables are for illustrative purposes and represent typical values for a potent and selective PROTAC.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of a PROTAC synthesized from this compound.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the CRBN E3 ligase complex.
The Glutarimide Moiety: A Linchpin in Cereblon Binding and Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of cereblon (CRBN) as the primary target of thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), has revolutionized the landscape of therapeutic intervention, particularly in oncology. At the heart of this interaction lies the glutarimide (B196013) moiety, a critical chemical scaffold that dictates the binding to cereblon and initiates a cascade of events leading to the targeted degradation of specific proteins. This technical guide provides a comprehensive overview of the pivotal role of the glutarimide ring in cereblon binding, detailing the structural basis of this interaction, the downstream signaling consequences, and the experimental methodologies used to investigate this crucial biological phenomenon.
The Structural Basis of the Glutarimide-Cereblon Interaction
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of IMiDs to cereblon is primarily mediated by the glutarimide ring, which inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of cereblon.[1][2] This pocket is notably characterized by a trio of tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN), creating an "aromatic cage" that accommodates the glutarimide.[3][4][5]
The interaction is stabilized by specific hydrogen bonds. Crucially, the imide group of the glutarimide ring acts as both a hydrogen bond donor (from the NH group to a backbone carbonyl of a cereblon residue) and an acceptor (from a carbonyl group to a backbone NH of a cereblon residue).[6][7] The conformation of the glutarimide ring is also important, with a relaxed six-membered ring conformation being favorable for binding.[1] While the glutarimide moiety is essential for cereblon binding, the phthalimide (B116566) portion of the molecule extends from the binding pocket and is involved in the recruitment of neosubstrates.[7][8]
Mechanism of Action: From Binding to Neosubstrate Degradation
The binding of a glutarimide-containing molecule to cereblon induces a conformational change in the TBD, creating a novel protein-protein interaction surface.[9] This "molecular glue" effect facilitates the recruitment of proteins that are not endogenous substrates of the CRL4^CRBN^ complex, termed "neosubstrates".[3][10]
Once a neosubstrate is recruited to the complex, it is polyubiquitinated by the E3 ligase machinery. This process involves the cooperative action of ubiquitin-conjugating enzymes (E2s) such as UBE2G1 and UBE2D3, which catalyze the formation of a K48-linked polyubiquitin (B1169507) chain on the neosubstrate.[9][11][12] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the neosubstrate.[9] Prominent neosubstrates of IMiD-bound cereblon include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of these drugs.[3][13]
Quantitative Analysis of Glutarimide-Cereblon Binding
The affinity of glutarimide-containing compounds for cereblon is a critical determinant of their biological activity. Various biophysical techniques have been employed to quantify this interaction. The binding affinities are typically reported as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). It is important to note that affinity values can vary depending on the specific analog, the experimental conditions, and the assay methodology used.[14]
| Compound | Assay Type | Reported Affinity | Reference |
| Glutarimide | Competitive Elution Assay | Binds to CRBN | [1] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd in the low micromolar range | [15] |
| Lenalidomide (B1683929) | Fluorescence Polarization (FP) | Higher affinity than thalidomide | [5] |
| Pomalidomide (B1683931) | Surface Plasmon Resonance (SPR) | Higher affinity than thalidomide | [5] |
| Succinimide | FRET Assay | Ki = 4.3 µM (for MsCI4) | [16] |
Experimental Protocols for Studying Cereblon Binding
A variety of robust experimental techniques are available to investigate the interaction between glutarimide-containing compounds and cereblon.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).[14][15]
Methodology:
-
Sample Preparation: Purified recombinant cereblon protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The glutarimide-containing compound is dissolved in the same buffer.[15]
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: The ligand is injected in small aliquots into the protein solution.
-
Data Analysis: The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[17]
Fluorescence Polarization (FP) Assay
Principle: This competitive binding assay measures the change in the polarization of fluorescent light emitted from a labeled ligand. When a small fluorescently labeled ligand binds to a larger protein, its rotation slows, and the polarization of the emitted light increases. An unlabeled test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.[18][19]
Methodology:
-
Reagents: Purified recombinant cereblon, a fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide), and the unlabeled test compound are required.[18]
-
Assay Setup: In a microplate, a constant concentration of cereblon and the fluorescently labeled ligand are incubated with varying concentrations of the test compound.
-
Measurement: After an incubation period to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the binding of the fluorescent ligand.[14]
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions within a cell lysate. An antibody targeting a specific protein (the "bait") is used to pull down that protein and any associated proteins (the "prey").
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed to release the cellular contents.
-
Immunoprecipitation: An antibody specific to a tagged or endogenous protein (e.g., FLAG-CRBN) is added to the cell lysate and incubated to allow for antibody-antigen binding.
-
Complex Capture: Protein A/G-coupled beads are added to the lysate to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait and potential prey proteins to confirm their interaction.[1]
X-ray Crystallography
Principle: This technique is used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution, providing detailed insights into the binding mode and specific molecular interactions.
Methodology:
-
Protein Expression and Purification: A large quantity of highly pure and stable cereblon protein (often a construct of the TBD or in complex with DDB1) is required.
-
Crystallization: The purified protein is mixed with the glutarimide-containing ligand and subjected to various crystallization screening conditions to obtain well-ordered crystals.[6][7]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[2]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows related to the glutarimide-cereblon interaction.
Caption: Mechanism of neosubstrate degradation mediated by a glutarimide-containing drug.
Caption: A generalized workflow for a quantitative binding assay.
Conclusion
The glutarimide moiety is unequivocally the cornerstone of the interaction between a vast class of therapeutic agents and the E3 ligase substrate receptor cereblon. Its ability to dock into the tri-tryptophan pocket of cereblon's TBD is the initiating event that transforms the ligase into a potent degrader of disease-relevant neosubstrates. A thorough understanding of this interaction, supported by robust quantitative data and detailed structural insights, is paramount for the rational design of next-generation cereblon-modulating drugs with improved potency, selectivity, and safety profiles. The experimental protocols and conceptual frameworks presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grant.rscf.ru [grant.rscf.ru]
- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. UBE2G1 governs the destruction of cereblon neomorphic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. amsbio.com [amsbio.com]
The Isoindolinone Core: A Cornerstone in PROTAC-Mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to specifically eliminate target proteins from the cellular landscape. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A critical component of many clinically advanced PROTACs is the E3 ligase-recruiting ligand. Among the most successfully utilized E3 ligase recruiters is the isoindolinone core, famously derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide. This technical guide provides a comprehensive overview of the function of the isoindolinone core in PROTACs, detailing its mechanism of action, structural features, and the experimental methodologies used to characterize its activity.
The Isoindolinone Core as a Cereblon (CRBN) E3 Ligase Ligand
The primary function of the isoindolinone core in the context of PROTACs is to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] CRBN is the substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[4] By binding to CRBN, the isoindolinone moiety acts as a handle to bring the entire CRL4^CRBN^ machinery into close proximity with a specific target protein, as dictated by the other end of the PROTAC molecule.
The isoindolinone-based ligands, particularly thalidomide and its analogs, bind to a specific pocket within the thalidomide-binding domain (TBD) of CRBN.[5] This binding event induces a conformational change in CRBN, which can then recognize and bind to the target protein brought nearby by the PROTAC. This induced proximity is the crucial first step in the catalytic cycle of PROTAC-mediated degradation.
Mechanism of Action: Orchestrating Protein Degradation
The journey from a PROTAC molecule to the degradation of a target protein is a multi-step process orchestrated by the isoindolinone core's interaction with CRBN.
-
Ternary Complex Formation : The PROTAC simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN). The stability and cooperativity of this complex are critical determinants of the PROTAC's efficacy.[6]
-
Ubiquitination : Once the ternary complex is formed, the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[7]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Significance of the PEG2 Linker in Glutarimide-Isoindolinone-NH-PEG2-COOH: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the significance of the diethylene glycol (PEG2) linker in the context of the Proteolysis Targeting Chimera (PROTAC) building block, Glutarimide-Isoindolinone-NH-PEG2-COOH. PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, particularly the linker connecting the E3 ligase ligand and the target protein ligand, is a critical determinant of its efficacy. This document will explore the multifaceted role of the PEG2 linker, present quantitative data on its impact on PROTAC performance, and provide detailed experimental protocols for the evaluation of such molecules.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The molecule in focus, this compound, is a key building block for constructing PROTACs. The glutarimide-isoindolinone moiety is a derivative of thalidomide (B1683933) and functions as a ligand for the Cereblon (CRBN) E3 ligase. The PEG2-COOH component serves as a linker with a terminal carboxylic acid for conjugation to a POI ligand.
The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:
-
Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.
-
Degradation Efficacy: The choice of linker can dramatically impact the potency (DC50) and maximal level of degradation (Dmax) of the target protein.
This guide will specifically dissect the contributions of the PEG2 linker to these critical parameters.
Significance of the PEG2 Linker
The PEG2 linker, a diethylene glycol unit, imparts specific properties to the PROTAC molecule. Its significance can be understood by examining its impact on solubility, cell permeability, and the intricate process of ternary complex formation.
Physicochemical Properties
Polyethylene glycol (PEG) linkers are known to enhance the hydrophilicity of PROTACs, which can improve their aqueous solubility. This is a crucial attribute, as poor solubility can hinder preclinical development and formulation. However, there is a delicate balance between hydrophilicity and cell permeability. While PEGylation can sometimes reduce passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers may allow them to adopt conformations that shield their polar surface area, potentially aiding in cell entry.
Ternary Complex Formation and Degradation Efficacy
The length of the linker is a critical factor in achieving optimal ternary complex formation. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing a productive interaction. Conversely, an overly long linker might result in an unstable ternary complex with reduced degradation efficiency.
Studies on CRBN-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 have revealed a non-linear relationship between PEG linker length and degradation potency. Intriguingly, for this specific target, PROTACs with intermediate-length linkers, such as one or two PEG units, have demonstrated reduced degradation efficacy compared to those with no PEG linker or longer PEG linkers (e.g., 4-5 units)[1]. This suggests that for certain target-ligase pairs, a very specific spatial orientation is required for efficient ubiquitination, and a PEG2 linker may not always provide the optimal distance or geometry.
This "hook effect" with respect to linker length underscores the necessity of empirical optimization for each new PROTAC system. The PEG2 linker, therefore, represents a specific point in the chemical space of linker design that may be suboptimal for some targets but potentially ideal for others where a shorter, more constrained linkage is required.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes quantitative data from studies on CRBN-based PROTACs targeting BRD4, illustrating the effect of varying PEG linker lengths on degradation potency (DC50) and efficacy (Dmax).
| Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| No PEG | BRD4 | H661 | < 500 | > 90 | A short, direct linkage can be highly effective. |
| PEG2 | BRD4 | HeLa | >1000 | <20 | The PEG2 linker shows significantly reduced degradation potency for BRD4. [2] |
| PEG3 | BRD4 | VCaP | ~500 | > 90 | Potency can be recovered with a slightly longer linker. |
| PEG4 | BRD4 | H661 | < 500 | > 90 | Longer PEG linkers can restore high degradation efficiency. |
| PEG5 | BRD4 | Various | Potent | > 90 | Often identified as an optimal length for BRD4 degradation in several studies. |
Note: The data presented is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to variations in experimental conditions and the specific chemical structures of the PROTACs used.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs incorporating the this compound linker.
Synthesis of this compound
A plausible synthetic route for the title compound involves a two-step process: synthesis of the CRBN ligand with a reactive handle, followed by conjugation to the PEG2 linker.
Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247)
-
To a solution of 4-fluoroisobenzofuran-1,3-dione (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione (B110489) hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.0 eq).
-
Heat the mixture to 135°C and stir overnight.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Suspend the resulting residue in water and stir for 4 hours.
-
Collect the solid product by filtration and dry under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid[1].
Step 2: Conjugation with Amino-PEG2-COOH
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO), add tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 130°C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
To deprotect the tert-butyl ester, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the final product, this compound, by reverse-phase HPLC.
Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
-
Sample Preparation: Prepare solutions of the target protein, the CRBN E3 ligase complex, and the PROTAC in the same dialysis buffer.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd1).
-
Titrate the PROTAC into the CRBN solution to determine the binding affinity (Kd2).
-
-
Ternary Complex Titration: Titrate the target protein into a solution containing the PROTAC and CRBN.
-
Data Analysis: Analyze the thermograms to determine the binding affinities and thermodynamic parameters. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities to the ternary complex affinity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Prepare a donor plate with a solution of the PROTAC in a suitable buffer and an acceptor plate with a buffer solution.
-
Assay Assembly: Place a filter plate coated with a lipid mixture between the donor and acceptor plates.
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC that has diffused across the artificial membrane.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: Western Blot workflow for PROTAC evaluation.
Conclusion
The PEG2 linker in this compound is a critical component that significantly influences the overall performance of the resulting PROTAC. Its primary roles are to modulate the physicochemical properties of the molecule and to provide the appropriate spatial orientation for the formation of a productive ternary complex. As evidenced by quantitative data, a PEG2 linker may not be universally optimal and can lead to reduced degradation efficacy for certain targets like BRD4 when using a CRBN E3 ligase ligand. This highlights the imperative for careful linker optimization in the design of novel PROTACs. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of PROTACs, enabling researchers to systematically investigate the impact of linker modifications and advance the development of these promising therapeutics.
References
An In-depth Technical Guide to Glutarimide-Isoindolinone-NH-PEG2-COOH as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glutarimide-Isoindolinone-NH-PEG2-COOH, a derivative of pomalidomide, utilized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visualizations of relevant biological pathways and workflows.
Introduction to this compound in Targeted Protein Degradation
This compound is a key chemical entity in the field of targeted protein degradation (TPD). It serves as a high-affinity ligand for Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] By incorporating this moiety into a heterobifunctional PROTAC molecule, researchers can hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs) that are implicated in various diseases.[1]
The "Glutarimide-Isoindolinone" core is derived from pomalidomide, an immunomodulatory imide drug (IMiD) known for its potent binding to Cereblon. The "-NH-PEG2-COOH" component is a short polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This linker provides a strategic attachment point for a ligand that binds to a specific target protein, thus completing the PROTAC structure. The PEG component can also enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2] Pomalidomide-based ligands are often preferred over thalidomide-based ones in PROTAC design due to their generally stronger binding affinity for Cereblon, which can lead to more efficient formation of the ternary complex (E3 ligase-PROTAC-target protein) and subsequent degradation of the target protein.[3]
Mechanism of Action
The fundamental role of this compound is to recruit the Cereblon E3 ligase to a PROTAC-bound target protein. The sequence of events is as follows:
-
Ternary Complex Formation: The PROTAC, containing the Glutarimide-Isoindolinone moiety, simultaneously binds to the target protein and Cereblon, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase complex to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.
Below is a diagram illustrating the PROTAC mechanism of action.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Ligand | Assay Method | Binding Affinity (Kd) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | [3] |
Note: The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to Cereblon.[3]
Table 2: Degradation Potency of a BTK-Targeted PROTAC with a Pomalidomide Ligand and Varying Linker Lengths
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) in Namalwa Cells | Reference |
| MT-802 | 8 | ~9 | |
| MT-809 | 12 | ~12 | |
| - | 5 | Inactive |
Data is illustrative of the impact of linker length on PROTAC efficacy. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Cereblon Binding Assay (NanoBRET™ Target Engagement Assay)
This protocol describes a live-cell assay to measure the binding affinity of the PROTAC to Cereblon.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
PROTAC stock solution in DMSO
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding: Seed HEK293 cells in a white, 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol. Incubate for 4-6 hours post-transfection.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the respective wells. Include a vehicle control (DMSO).
-
Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add this solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax.
Mandatory Visualizations
Cereblon Signaling Pathway in the Context of the Ubiquitin-Proteasome System
Caption: Cereblon in the Ubiquitin-Proteasome System.
Experimental Workflow for PROTAC Characterization
Caption: Experimental workflow for PROTAC characterization.
References
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology Utilizing Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution is Proteolysis Targeting Chimera (PROTAC) technology, a novel strategy that harnesses the cell's own machinery for protein disposal to selectively degrade proteins of interest. This technical guide provides a comprehensive overview of PROTAC technology with a specific focus on the utilization of cereblon (CRBN) ligands, which are integral to a significant portion of PROTACs currently in development. This document will delve into the core mechanics of cereblon-mediated protein degradation, present key quantitative data, provide detailed experimental protocols, and visualize complex pathways and workflows.
Introduction to PROTAC Technology and the Role of Cereblon
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a powerful alternative to traditional small-molecule inhibitors.[1]
Cereblon (CRBN) is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex and has emerged as a key E3 ligase for PROTAC-mediated protein degradation.[4] The ligands that bind to cereblon are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5] These ligands facilitate the recruitment of the CRL4-CRBN complex to the POI, initiating the degradation cascade.
The Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Complex
The degradation process initiated by a cereblon-recruiting PROTAC involves the formation of a key ternary complex, consisting of the POI, the PROTAC molecule, and the CRL4-CRBN E3 ligase. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, which unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can participate in another cycle of degradation.[6][7]
Quantitative Data for Cereblon-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce protein degradation. The following tables summarize critical quantitative data for select cereblon-based PROTACs.
Table 1: Degradation Potency of Cereblon-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| SD-36 | STAT3 | SU-DHL-1 | 28 | >95 | [5] |
| TD-802 | Androgen Receptor | LNCaP | 12.5 | 93 | [5] |
| SJF620 | BTK | - | 7.9 | 95 | [5] |
| PROTAC 10 | CDK6 | Jurkat | pDC50 = 9.1 | - | [5] |
| DT2216 | BCL-XL | MOLT-4 | 63 | 90.8 | [8] |
| dAurAB5 | Aurora-A | IMR32 | 8.8 | - | [9] |
| dAurAB5 | Aurora-B | IMR32 | 6.1 | - | [9] |
| TO-1187 | HDAC6 | - | 5.81 | - | [9] |
| SK2188 | AURKA | - | 3.9 | - | [9] |
| AK-1690 | STAT6 | - | 1 | - | [9] |
| ZXH-3-26 | BRD4 | - | 5 | - | [9] |
| RC-1 | BTK | MOLM-14 | Dose-dependent | - | [10] |
DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved. pDC50: The negative logarithm of the DC50 value.
Table 2: Binding Affinities of Cereblon Ligands and PROTACs
| Molecule | Binding Partner | Assay | Binding Affinity (Kd or Ki) | Citation(s) |
| Thalidomide-FITC | His6-CRBN/DDB1 | TR-FRET | 117 nM (KD) | [11] |
| Glutarimide | Cereblon | FRET-based competition | Low µM range | [4] |
| MS4078 | ALK | - | 19 nM (Kd) | [9] |
| RC-1 | BTK | Biochemical | 3.0 - 6.4 nM (Kd) | [10] |
| RC-1 | CRBN | Biochemical | 1.5 - 4.2 µM (Kd) | [10] |
| BMS-986365 | Cereblon | - | ~150 nM (IC50) | [8] |
Kd: Dissociation constant, a measure of binding affinity. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of cereblon-based PROTACs.
PROTAC Synthesis: A General Two-Step Protocol
The synthesis of a PROTAC typically involves the coupling of a POI ligand, a linker, and an E3 ligase ligand. A common strategy for creating cereblon-based PROTACs is a two-step process involving Boc deprotection followed by amide coupling.[12]
Step 1: Boc Deprotection of the Linker-E3 Ligase Ligand Intermediate
-
Dissolve: Dissolve the Boc-protected linker-cereblon ligand intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
React: Stir the solution at room temperature for 1-4 hours to allow for the removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Monitor: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolate: Once the reaction is complete, remove the solvent under reduced pressure to obtain the deprotected amine salt. This intermediate is often used directly in the next step without further purification.
Step 2: Amide Coupling to the POI Ligand
-
Activate: Dissolve the POI ligand containing a carboxylic acid in an anhydrous solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Couple: Add the deprotected linker-cereblon ligand amine salt from Step 1 to the activated POI ligand solution.
-
React: Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor: Monitor the reaction progress by LC-MS.
-
Purify: Upon completion, purify the final PROTAC molecule using techniques such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize: Confirm the identity and purity of the synthesized PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Western Blot Analysis for Protein Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a non-degrading inhibitor of the POI).[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[3]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
Binding Affinity Assays
Determining the binding affinity of the PROTAC for both the POI and cereblon is crucial for understanding its mechanism of action and for optimizing its design. Several biophysical techniques can be employed for this purpose.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when an analyte binds to a ligand immobilized on the chip. This allows for the real-time determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.[13]
-
Methodology:
-
Immobilization: Immobilize the purified recombinant protein (either the POI or cereblon) onto the sensor chip surface.
-
Binding: Flow a series of concentrations of the PROTAC (analyte) over the chip surface.
-
Detection: Monitor the change in the SPR signal in real-time to measure the association.
-
Dissociation: Flow a buffer solution without the PROTAC over the chip to measure dissociation.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters and the KD.[13]
-
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A titration of the ligand into a solution of the protein generates a binding isotherm, which can be used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]
-
Methodology:
-
Sample Preparation: Place a solution of the purified protein in the sample cell of the calorimeter and load a solution of the PROTAC into the injection syringe.
-
Titration: Inject small aliquots of the PROTAC solution into the protein solution.
-
Heat Measurement: Measure the heat change upon each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters of the interaction.[13]
-
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In a competitive binding assay format, a fluorescently labeled tracer that binds to cereblon is displaced by the unlabeled PROTAC, leading to a decrease in the FRET signal.[11]
-
Methodology:
-
Reagents: Use a purified, tagged cereblon protein (e.g., His-tagged) and a fluorescently labeled tracer molecule known to bind to cereblon (e.g., Thal-FITC). An antibody against the tag, labeled with a FRET donor (e.g., a europium cryptate), is also required.
-
Assay Setup: In a microplate, combine the tagged cereblon, the labeled antibody, and the fluorescent tracer.
-
Competition: Add varying concentrations of the test PROTAC.
-
Measurement: After an incubation period, measure the time-resolved fluorescence signals of both the donor and the acceptor.
-
Data Analysis: Calculate the FRET ratio and plot it against the concentration of the PROTAC to determine the IC50 or Ki value.[11]
-
Conclusion
PROTAC technology, particularly with the use of cereblon ligands, represents a powerful and promising approach in modern drug discovery. By co-opting the cell's natural protein degradation machinery, these innovative molecules can target and eliminate disease-causing proteins that were previously considered "undruggable." A thorough understanding of the underlying mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the successful design and development of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this exciting field and contribute to the advancement of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Glutarimide-Isoindolinone-NH-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutarimide-Isoindolinone-NH-PEG2-COOH is a crucial synthetic building block in the rapidly evolving field of targeted protein degradation. As a ligand-linker conjugate, it incorporates a glutarimide-isoindolinone moiety, a well-established binder of the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a carboxylic acid. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), novel therapeutic agents that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive structural analysis of this compound, summarizing its known chemical and physical properties. While specific experimental data such as binding affinities and detailed protocols for this particular molecule are not extensively available in the public domain, this document outlines the general experimental workflows and signaling pathways relevant to its application in PROTAC development, based on the established principles of Cereblon-recruiting degraders.
Chemical and Physical Properties
This compound is a synthetic molecule that serves as a foundational component for constructing PROTACs. Its structure is meticulously designed to engage with the E3 ubiquitin ligase Cereblon, a key player in the ubiquitin-proteasome system. The terminal carboxylic acid group provides a convenient chemical handle for conjugation to a ligand that binds a specific protein of interest.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₇ |
| Molecular Weight | 419.43 g/mol |
| Appearance | Yellow to brown oil |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C, protected from light. For long-term storage in solvent, -80°C is recommended. |
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting element within a PROTAC molecule. The glutarimide-isoindolinone core specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase. A complete PROTAC, formed by conjugating this molecule to a target protein ligand, facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
An In-depth Technical Guide on the Physicochemical Properties of Glutarimide-Isoindolinone-NH-PEG2-COOH for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] The molecule Glutarimide-Isoindolinone-NH-PEG2-COOH is a crucial building block in PROTAC synthesis. It incorporates a glutarimide-isoindolinone moiety, a derivative of thalidomide (B1683933) or pomalidomide, which serves as a potent ligand for the Cereblon (CRBN) E3 ligase.[5] This is connected via an amine to a two-unit polyethylene (B3416737) glycol (PEG2) linker, terminating in a carboxylic acid (-COOH) group.[6][7] This terminal acid provides a versatile chemical handle for conjugation to a POI-binding ligand, or "warhead."
The linker is not merely a spacer; its composition and length critically influence the physicochemical properties of the final PROTAC, affecting its solubility, permeability, and metabolic stability, which are all determinants of oral bioavailability and overall efficacy.[1][8][9] This guide provides a detailed overview of the key physicochemical properties of this CRBN ligand-linker conjugate and outlines the standard experimental protocols used for their characterization.
Physicochemical Properties
The success of a PROTAC is highly dependent on its ability to permeate cell membranes and form a stable ternary complex (POI-PROTAC-E3 ligase).[10][11] The properties of the this compound linker-ligand are fundamental to achieving a favorable overall profile for the final PROTAC conjugate. While specific experimental data for this exact fragment is limited, we can compile its calculated properties and discuss the expected impact of its components. The molecule is structurally analogous to Pomalidomide-PEG2-COOH.[7][12][13]
Table 1: Summary of Physicochemical Data for Pomalidomide-PEG2-COOH
| Property | Value | Source | Significance in PROTAC Design |
| Molecular Formula | C₂₀H₂₃N₃O₈ | [13] | Influences molecular weight and elemental composition. |
| Molecular Weight | 433.41 g/mol | [13][14] | PROTACs often exceed the "rule of 5" guidelines; managing MW is crucial for bioavailability. |
| XLogP3 | 0.1 | [14] | A measure of lipophilicity. A balanced LogP is critical for achieving both solubility and membrane permeability. The PEG component lowers lipophilicity.[1] |
| Topological Polar Surface Area (tPSA) | 151 Ų | [14] | Predicts hydrogen bonding potential and influences membrane permeability. High tPSA can hinder passive diffusion. |
| Solubility | DMSO: ≥ 62.5 mg/mL | [15] | Crucial for formulation and achieving sufficient concentration for biological activity. PEG linkers are known to enhance aqueous solubility.[1][2] |
| Storage | 4°C, sealed, away from moisture | [15] | Important for maintaining chemical integrity during storage and handling. |
Experimental Protocols
Accurate characterization of a PROTAC's properties is essential for a successful drug development campaign.[16] Below are detailed methodologies for key experiments used to assess the physicochemical and functional properties of PROTACs derived from this compound.
-
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[17][18] It measures the diffusion of a compound from a donor well through an artificial lipid-infused membrane to an acceptor well, providing a rapid assessment of a molecule's ability to cross biological membranes.[18][19] This assay is useful in early drug discovery to rank compounds based on passive permeability.[18]
-
Methodology:
-
Preparation of Membrane: A filter plate is coated with a solution of phospholipids (B1166683) (e.g., 10% lecithin (B1663433) in dodecane) to form the artificial membrane.[18]
-
Compound Preparation: The PROTAC is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to create the donor solution. A typical starting concentration is 10 µM.[18]
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The filter plate containing the artificial membrane is placed on top of the acceptor plate.
-
Incubation: The donor solution containing the PROTAC is added to the filter plate wells. The entire "sandwich" plate is incubated at room temperature for a set period, typically 5 hours.[18]
-
Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are quantified using LC-MS/MS.[18]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
-
-
Principle: The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium.[20][21] Caco-2 cells, when grown as a monolayer, form tight junctions and express key efflux transporters (like P-glycoprotein), providing a comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.[22][23]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in multi-well plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) or by using a fluorescent marker like Lucifer Yellow.[20][22]
-
Transport Studies (A-B and B-A):
-
Apical to Basolateral (A-B): The PROTAC is added to the apical (upper) compartment. Samples are taken from the basolateral (lower) compartment at various time points (e.g., up to 2 hours).[21]
-
Basolateral to Apical (B-A): The PROTAC is added to the basolateral compartment, and samples are taken from the apical compartment to assess active efflux.[21]
-
-
Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.[20]
-
Data Analysis: The Papp value is calculated for both directions. The efflux ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 typically indicates that the compound is a substrate for active efflux transporters.[21][22]
-
-
Principle: This in vitro assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[24][25] It measures the rate of disappearance of the parent compound over time to predict its intrinsic clearance.[25]
-
Methodology:
-
Reagent Preparation: Pooled liver microsomes (human, rat, or mouse) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). An NADPH regenerating system is prepared to ensure sustained enzyme activity.[26][27]
-
Incubation: The reaction is initiated by adding the PROTAC (typically at 1 µM) to the microsome mixture pre-warmed to 37°C.[24][28]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[24][25][28]
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent like acetonitrile, which precipitates the proteins.[26][28]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the PROTAC.[28]
-
Calculation: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) are calculated: t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg of microsomal protein)
-
-
Principle: SPR is a label-free biophysical technique that measures biomolecular interactions in real-time.[29] It is used to determine the kinetics (kon, koff) and affinity (KD) of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.[30][31] The stability of the ternary complex is a critical driver of degradation efficiency.[32]
-
Methodology:
-
Chip Preparation: The E3 ligase (e.g., purified CRBN complex) is immobilized onto the surface of an SPR sensor chip.[31]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, solutions of the PROTAC at various concentrations are flowed over the chip, and the binding response is recorded to determine KD.[29]
-
-
Ternary Complex Analysis:
-
To measure ternary complex formation, solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC are flowed over the E3-ligase-functionalized chip.[31]
-
An increase in binding signal compared to the binary interaction indicates the formation of the ternary complex.[11]
-
-
Data Analysis: The sensorgram data is fitted to kinetic models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). The cooperativity (α) of the ternary complex can be calculated, which indicates how the binding of one protein influences the binding of the other.[31][32] A high cooperativity factor often correlates with potent degradation.[32]
-
Mandatory Visualizations
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[3][4][33]
Caption: Iterative workflow for PROTAC discovery and development.[16][34]
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. abmole.com [abmole.com]
- 13. Pomalidomide-PEG2-COOH | CAS:2140807-17-4 | Biopharma PEG [biochempeg.com]
- 14. Pomalidomide-PEG2-COOH | C20H23N3O8 | CID 134589759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 29. aragen.com [aragen.com]
- 30. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. charnwooddiscovery.com [charnwooddiscovery.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Technical Guide to the Ubiquitin-Proteasome System and PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation, and its revolutionary application in targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). We will delve into the molecular mechanisms, key quantitative metrics, and essential experimental protocols relevant to the research and development of PROTAC-based therapeutics.
The Ubiquitin-Proteasome System (UPS): The Cell's Protein Disposal Machinery
The ubiquitin-proteasome system is the primary mechanism for the regulated degradation of most short-lived proteins in eukaryotic cells, playing a crucial role in maintaining protein homeostasis and controlling numerous cellular processes, including cell cycle progression, DNA repair, and signal transduction.[1][2][3][4] The degradation of a target protein via the UPS is a two-step process: the tagging of the substrate protein with ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome.[5][6]
The process involves a cascade of enzymatic reactions catalyzed by three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner, forming a thioester bond with the ubiquitin molecule.[4][5]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[4][5]
-
E3 (Ubiquitin Ligase): This is the largest and most diverse family of enzymes in the UPS, with over 600 members in humans, providing substrate specificity.[7] The E3 ligase recognizes a specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[1][5] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[4]
The polyubiquitinated protein is then recognized and degraded by the 26S proteasome , a large, multi-catalytic protease complex. The proteasome unfolds and cleaves the target protein into small peptides, while the ubiquitin molecules are recycled.[1][6]
PROTACs: Hijacking the UPS for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's native UPS to selectively eliminate disease-causing proteins.[2][8] Unlike traditional inhibitors that block a protein's function, PROTACs physically remove the target protein from the cell.[9]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[10][11]
-
A chemical linker that connects the two ligands.[2]
The mechanism of action is catalytic: the PROTAC brings the POI into close proximity with the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[2][12] This induced proximity facilitates the transfer of ubiquitin from an E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[10][12] After the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling its substoichiometric, catalytic activity.[2][12]
Key Quantitative Parameters for PROTAC Efficacy
The effectiveness of a PROTAC is evaluated using several key quantitative metrics:
-
DC₅₀ (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[11]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.[13]
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. For PROTACs, this often refers to the inhibition of cell viability or proliferation.[14][15]
Table 1: Summary of Quantitative Data for Selected PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (Cell Viability) | Reference |
| VHL-based degrader 68 | EGFR L858R | VHL | HCC-827 | 5.0 | Not Reported | Not Reported | [11] |
| CRBN-based degrader 69 | EGFR L858R | CRBN | HCC-827 | 11 | Not Reported | Not Reported | [11] |
| 105B | BET proteins (BRD4) | MAGEA11 | U2OS | 0.130 | 78 | Not Reported | [16] |
| NC-1 | BTK | Not Specified | Mino | 2.2 | 97 | Not Reported | [13] |
| SGK3-PROTAC1 | SGK3 | Not Specified | Not Specified | <100 | Not Reported | 300 (Biochemical) | [14] |
| GP262 | PI3Kγ | Not Specified | THP-1 | 88.4 | >70 | 48.3 | [15] |
| GP262 | p110α | Not Specified | MDA-MB-231 | 227.4 | 71.3 | 68.0 | [15] |
| GP262 | mTOR | Not Specified | MDA-MB-231 | 45.4 | 74.9 | 68.0 | [15] |
Experimental Protocols for Studying PROTACs
A suite of assays is essential to characterize the mechanism of action and efficacy of PROTACs.
Western Blotting for Protein Degradation Analysis
This is the most common method to directly measure the reduction in the levels of a target protein.[17]
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is used to confirm equal protein loading.[17][18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]
-
Quantification: Use densitometry to quantify the band intensity of the POI, normalized to the loading control, to determine the percentage of degradation.[18]
Ternary Complex Formation Assays
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanistic validation. Several biophysical and cell-based methods can be used.
Protocol Example: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Reagent Preparation: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). AlphaLISA acceptor beads are coated with an antibody against one tag (e.g., anti-GST), and donor beads are coated with an antibody against the other (e.g., anti-His).
-
Reaction Setup: In a microplate, incubate the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations.[19]
-
Bead Addition: Add the acceptor beads, followed by the donor beads, with incubation steps.
-
Detection: If a ternary complex forms, the donor and acceptor beads are brought into close proximity (<200 nm). Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.[19]
-
Analysis: The signal intensity is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed as high PROTAC concentrations can favor binary complex formation, leading to a "hook effect".[19][20]
Ubiquitination Assays
These assays verify that the PROTAC induces ubiquitination of the target protein.
Protocol Example: In Vitro Ubiquitination Assay [21]
-
Reaction Mix: Combine purified E1 activating enzyme, a specific E2 conjugating enzyme, the recombinant E3 ligase complex (e.g., VHL or Cereblon), the target protein, ATP, and biotinylated ubiquitin in an assay buffer.[22]
-
PROTAC Addition: Add the PROTAC of interest at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow the enzymatic cascade to proceed.
-
Detection: The level of target protein ubiquitination can be detected in several ways:
Protocol Example: Cell-Based Ubiquitination Assay (NanoBRET™) [24]
-
Cell Engineering: Use cells where the endogenous target protein is tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and co-express a HaloTag®-ubiquitin fusion protein.[24][25]
-
Cell Treatment: Treat the cells with the PROTAC.
-
Detection: If the tagged target protein is ubiquitinated by the tagged ubiquitin, the NanoLuc® donor and HaloTag® acceptor are brought into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[24]
-
Analysis: The BRET signal can be measured in real-time in living cells to determine the kinetics of target ubiquitination.[24]
Cell Viability Assays
These assays assess the downstream functional consequences of protein degradation, such as the inhibition of cancer cell proliferation.
Protocol Example: CellTiter-Glo® Luminescent Cell Viability Assay [26]
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[26]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, luciferin (B1168401).
-
Signal Generation: In the presence of ATP from viable cells, luciferase converts luciferin into oxyluciferin, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
-
Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.[18]
PROTAC Discovery and Development Workflow
The development of a novel PROTAC is an iterative process involving computational design, chemical synthesis, and extensive biological evaluation.[27][28]
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple occupancy-driven inhibition to event-driven pharmacology. By harnessing the power of the ubiquitin-proteasome system, PROTACs offer a catalytic and highly potent mechanism to eliminate disease-causing proteins, including those previously considered "undruggable".[8][10] A thorough understanding of the underlying biology of the UPS, combined with a robust suite of quantitative assays and a systematic development workflow, is critical for successfully advancing this promising therapeutic modality from concept to clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revvity.com [revvity.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. scispace.com [scispace.com]
- 21. lifesensors.com [lifesensors.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
- 24. 標的タンパク質のユビキチン化 [promega.jp]
- 25. bmglabtech.com [bmglabtech.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Core Principles of Ternary Complex Formation with Glutarimide-Isoindolinone-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the formation of ternary complexes mediated by Proteolysis Targeting Chimeras (PROTACs) that utilize a glutarimide-isoindolinone moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN). The specific focus is on constructs incorporating a polyethylene (B3416737) glycol (PEG) linker, exemplified by the structural motif of Glutarimide-Isoindolinone-NH-PEG2-COOH. This document details the mechanism of action, key quantitative parameters, detailed experimental protocols for characterization, and visual representations of the critical pathways and workflows.
Core Principles of Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target Protein of Interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1]
The Glutarimide-Isoindolinone moiety, derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, is a widely used anchor that specifically binds to the Cereblon (CRBN) substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the crucial event that initiates the degradation process.[4] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5]
The linker, in this case, a PEG-based chain, is not merely a spacer but plays a critical role in the stability and conformation of the ternary complex.[1][6] Its length, composition, and attachment points influence the proximity and relative orientation of the POI and E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[3][6] Studies have shown that variations in PEG linker length (e.g., 1, 2, or 4 PEG units) can significantly impact the degradation potency (DC₅₀) of a PROTAC.[6]
A key concept in ternary complex formation is cooperativity (α) . Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the second protein partner, leading to a more stable ternary complex than would be expected from the individual binary binding affinities.[7] This enhanced stability is often driven by the formation of new, favorable protein-protein interactions between the POI and the E3 ligase at the interface created by the PROTAC.[7] High cooperativity is often correlated with more efficient protein degradation.[8]
Quantitative Data on CRBN-Recruiting PROTACs
Table 1: Representative Binary and Ternary Complex Binding Affinities
| PROTAC Example | Target Protein | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3 Ligase) | Ternary Complex Kd | Cooperativity (α) | Assay Method |
| MT802-like [4] | BTK | CRBN | ~5 nM | ~1 µM | Not Reported | Not Reported | SPR |
| MZ1-like (VHL) [7] | BRD4BD2 | VHL | 180 nM | 25 nM | 9.5 nM | 4.8 | ITC |
| dBET1-like [9] | BRD4 | CRBN | Not Reported | Not Reported | Not Reported | Not Reported | NanoBRET |
Note: Data is compiled from analogous systems to illustrate typical quantitative values. MZ1 recruits the VHL E3 ligase, but the thermodynamic principles and assay methodologies are directly comparable. Cooperativity (α) is calculated as (Binary Kd of PROTAC to E3 Ligase) / (Ternary Kd of PROTAC to E3 Ligase in presence of Target).
Table 2: Representative Cellular Degradation Potency and Efficacy
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Assay Method |
| ARV-825 [1] | BRD4 | Burkitt's Lymphoma | < 1 | > 95 | 18 | Western Blot |
| MT802 [4] | BTK | MOLM-14 | 0.05 | > 95 | 24 | Western Blot |
| SJF620 [10] | BTK | MOLM-14 | 0.02 | > 95 | 24 | Western Blot |
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the formation of the ternary complex and the subsequent degradation of the target protein.
Ternary Complex Formation Assay (NanoBRET™) in Live Cells
This protocol is adapted from Promega technical manuals and allows for the measurement of PROTAC-induced ternary complex formation within a cellular environment.[11][12]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based method. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a HaloTag® protein (energy acceptor), which is labeled with a fluorescent ligand. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.[11]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-POI fusion
-
Expression vector for HaloTag®-CRBN fusion
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
BRET-capable luminometer
Protocol:
-
Cell Plating: Seed HEK293 cells in a white, 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Transfection: Prepare a transfection mix in Opti-MEM™. For each well, combine the NanoLuc®-POI plasmid and HaloTag®-CRBN plasmid (a 1:10 donor-to-acceptor ratio is a good starting point) with FuGENE® HD reagent according to the manufacturer's protocol. Add 10 µL of the mix to each well. Incubate for 24 hours.
-
Ligand Labeling: Prepare a 20X solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™. Add 5 µL of this solution to each well for a final concentration of 1X.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired time (e.g., 2-24 hours).
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
This protocol outlines a general method for measuring the kinetics of binary and ternary complex formation using SPR, based on established methodologies.[13][14][15]
Principle: SPR measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time. By immobilizing one component (e.g., the E3 ligase) and flowing others (PROTAC and/or POI) over the surface, one can determine association (kₐ) and dissociation (kₒ) rates, and calculate the equilibrium dissociation constant (KD).[14]
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., Series S CM5 or NTA chip for His-tagged proteins)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified, biotinylated, or His-tagged CRBN:DDB1 complex
-
Purified POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligase Immobilization: Immobilize the purified CRBN:DDB1 complex onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.[16]
-
Binary Interaction (PROTAC-Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₒ, and KD.
-
-
Binary Interaction (PROTAC-POI):
-
This requires immobilizing the POI and flowing the PROTAC over. Alternatively, use a solution-based affinity measurement if POI immobilization is problematic.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the immobilized CRBN surface.
-
The observed binding response will represent the formation of the ternary complex.
-
Fit the data to determine the apparent KD of the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the PROTAC binding to CRBN in the absence of the POI by the apparent KD of the PROTAC binding to CRBN in the presence of the POI. An α > 1 indicates positive cooperativity.[8]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
This protocol describes how to use ITC to measure the thermodynamics of ternary complex formation and cooperativity.[7][17]
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating one component into another, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18]
Materials:
-
Isothermal Titration Calorimeter
-
Purified CRBN:DDB1 complex
-
Purified POI
-
PROTAC of interest
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP)
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects. Degas all solutions before use.
-
Binary Titration (PROTAC into CRBN):
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (e.g., 100-200 µM) into the syringe.
-
Perform a series of injections (e.g., 2 µL each) and record the heat changes.
-
Integrate the peaks and fit the data to a 1:1 binding model to obtain KD and ΔH.
-
-
Ternary Titration (PROTAC + POI into CRBN):
-
Load the CRBN solution into the sample cell as before.
-
Prepare a solution of the PROTAC and the POI in the syringe, with the POI at a concentration sufficient to ensure >95% of the PROTAC is bound to it.
-
Perform the titration as in the binary experiment. The resulting isotherm represents the binding of the [PROTAC-POI] binary complex to CRBN.
-
Fit the data to determine the apparent KD and ΔH for ternary complex formation.
-
-
Data Analysis: Calculate cooperativity (α) and the thermodynamic parameters (ΔG, ΔS) for both binary and ternary interactions. Positive cooperativity is indicated by a lower KD (stronger binding) for the ternary interaction compared to the binary interaction.[7]
Western Blot for Target Protein Degradation
This protocol provides a standard method for quantifying the reduction in target protein levels in cells following PROTAC treatment.[19][20]
Principle: Cells are treated with the PROTAC for a set period. Total protein is then extracted, separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the POI. The amount of POI is quantified relative to a loading control.[19]
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing the POI)
-
6-well plates
-
PROTAC of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Plot the normalized protein levels against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ. The membrane can be stripped and re-probed for the loading control.[21]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The CRL4^CRBN^ ubiquitination pathway hijacked by a PROTAC.
Experimental Workflow Diagram
Caption: Workflow for the characterization of CRBN-recruiting PROTACs.
Logical Relationship Diagram
Caption: Key relationships influencing PROTAC efficacy from molecule to function.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. selvita.com [selvita.com]
- 10. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. aragen.com [aragen.com]
- 15. o2hdiscovery.co [o2hdiscovery.co]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of Cooperativity by Isothermal Titration Calorimetry [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. m.youtube.com [m.youtube.com]
Solubility profile of Glutarimide-Isoindolinone-NH-PEG2-COOH in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Glutarimide-Isoindolinone-NH-PEG2-COOH, a synthesized E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) technology.[1][2] Understanding the solubility of such molecules is critical for the design and execution of in vitro assays, formulation development for in vivo studies, and ultimately, for its potential as a therapeutic agent. Due to the specific and often proprietary nature of such complex molecules, publicly available quantitative solubility data in a wide range of common laboratory solvents is limited. This guide combines available data for the target molecule with solubility information for structurally related compounds to provide a robust resource for laboratory use.
Core Concepts in Solubility of Bifunctional Molecules
This compound is a heterobifunctional molecule, consisting of a glutarimide-isoindolinone moiety that acts as a ligand for an E3 ubiquitin ligase (likely Cereblon, based on the structural similarity to thalidomide (B1683933) analogs), connected via a short polyethylene (B3416737) glycol (PEG) linker to a carboxylic acid terminus. The overall solubility of this molecule is a composite of the physicochemical properties of these components.
-
Glutarimide-Isoindolinone Core: This part of the molecule is structurally related to thalidomide, lenalidomide, and pomalidomide (B1683931). These compounds are known to have limited aqueous solubility.[3][4][5][6][7]
-
PEG Linker: The inclusion of a PEG linker is a common strategy in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[8] PEG linkers are hydrophilic and can significantly influence the overall solubility of the conjugate.[8]
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its structural analogs, pomalidomide and lenalidomide. The data for the analogs provide a useful reference for estimating the solubility of the target molecule in a broader range of solvents.
| Compound | Solvent | Solubility | Concentration (mM) | Temperature (°C) | Source |
| This compound | DMSO | 73.33 mg/mL | 174.83 mM | Not Specified | [1] |
| Pomalidomide | DMSO | ~54 mg/mL | ~197.62 mM | 25 | [3] |
| ~15 mg/mL | ~54.9 mM | Not Specified | [4] | ||
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 mM | Not Specified | [4] | |
| Ethanol | Insoluble | Not Applicable | 25 | [3] | |
| Water | ~0.01 mg/mL | ~0.037 mM | Not Specified | [3][7] | |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 mM | Not Specified | [4] | |
| Lenalidomide | DMSO | ~16 mg/mL | ~61.7 mM | Not Specified | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | ~61.7 mM | Not Specified | [5] | |
| Aqueous Buffers | Sparingly soluble (~0.4-0.5 mg/mL) | ~1.54-1.93 mM | Not Specified | [6] | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | ~1.93 mM | Not Specified | [5] |
Note: The solubility of this compound in DMSO is noted to be influenced by the hygroscopic nature of the solvent; using newly opened DMSO is recommended.[1] For aqueous solutions, a common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[4][5]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.[9]
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24-48 hours.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
This high-throughput method measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock.
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader capable of detecting light scattering (nephelometry) or UV absorbance
Procedure (Nephelometry):
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration.
-
Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of a novel compound like this compound.
Caption: Workflow for solubility determination of a novel compound.
This guide provides a foundational understanding of the solubility profile of this compound and the experimental approaches to its determination. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent and conditions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
Material safety data sheet for Glutarimide-Isoindolinone-NH-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Glutarimide-Isoindolinone-NH-PEG2-COOH, a key building block in the development of targeted protein degraders. The information is intended for use by professionals in research and drug development.
Introduction
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates a glutarimide-based ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and is attached to a PEG2 linker with a terminal carboxylic acid.[1][2][3] This bifunctional nature makes it a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][3] this compound serves as a foundational element for creating these targeted degraders, providing the crucial link to the E3 ligase.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2803827-03-2 | [1][4] |
| Molecular Formula | C20H25N3O7 | [1] |
| Molecular Weight | 419.43 g/mol | [1] |
| Appearance | Yellow to brown oil | [1] |
| Purity | ≥98% | [4][5] |
| SMILES | O=C1C2=CC=C(C=C2CN1C3C(NC(CC3)=O)=O)NCCOCCOCCC(O)=O | [1] |
Material Safety and Handling
While a complete, independently verified Material Safety Data Sheet (MSDS) for this specific compound is not publicly available, information from suppliers provides guidance on safe handling and storage. Users should always refer to the specific SDS provided by their supplier and perform their own risk assessment before use.
General Safety Precautions
Based on the SDS for similar PEGylated compounds, standard laboratory safety practices should be employed.[6] This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors.[7]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Duration | Notes |
| -20°C | 1 month | Protect from light.[1] |
| -80°C | 6 months | In solvent, protect from light.[1] |
The compound is shipped at room temperature in the continental US, though this may vary for other locations.[1]
Experimental Protocols and Solubility
This section details protocols for the preparation of stock and in vivo solutions, which are critical for experimental reproducibility.
Solubility Data
The solubility of this compound has been determined in various solvents.
| Solvent | Concentration | Notes |
| DMSO | 73.33 mg/mL (174.83 mM) | Requires sonication.[1][3] Use of hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.[1] |
Preparation of Stock Solutions
The following table provides volumes for preparing stock solutions at various concentrations.
| Desired Concentration | Mass of Compound | ||
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.3842 mL | 11.9209 mL | 23.8419 mL |
| 5 mM | 0.4768 mL | 2.3842 mL | 4.7684 mL |
| 10 mM | 0.2384 mL | 1.1921 mL | 2.3842 mL |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot and store solutions once prepared.[1]
Preparation of In Vivo Solutions
For animal studies, the following solvent systems have been used to prepare clear solutions. It is recommended to add each solvent sequentially.
-
Method 1 (SBE-β-CD in Saline):
-
Prepare a stock solution in DMSO.
-
Add 10% DMSO stock solution to 90% (20% SBE-β-CD in saline).
-
This yields a clear solution with a solubility of ≥ 6.75 mg/mL.[1]
-
-
Method 2 (Corn Oil):
-
Prepare a stock solution in DMSO.
-
Add 10% DMSO stock solution to 90% corn oil.
-
This yields a clear solution with a solubility of ≥ 6.75 mg/mL.[1]
-
-
Method 3 (PEG300/Tween-80/Saline):
-
Prepare a stock solution in DMSO.
-
Sequentially add: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This yields a clear solution with a solubility of ≥ 5.5 mg/mL.[3]
-
Mechanism of Action in PROTAC Technology
This compound is a key component in the formation of PROTACs, which function by inducing the degradation of a target protein. The process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The glutarimide-isoindolinone moiety of this molecule binds to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3] The terminal carboxylic acid of the PEG linker allows for conjugation to a ligand that binds to a specific target protein. This dual binding brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
Caption: PROTAC mechanism of action.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for preparing an in vivo formulation of a PROTAC synthesized from this compound.
Caption: Workflow for in vivo solution preparation.
References
Methodological & Application
Application Notes and Protocols for Conjugating Glutarimide-Isoindolinone-NH-PEG2-COOH to a Target Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarimide-Isoindolinone-NH-PEG2-COOH is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a PEGylated linker terminating in a carboxylic acid.[1][2][3][4][5][6] This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][] The terminal carboxylic acid on the PEG linker allows for covalent conjugation to a target binder, such as an antibody or other protein, which directs the PROTAC to a specific cell or tissue type.[9][10]
This document provides a detailed experimental protocol for the conjugation of this compound to a target binder possessing available primary amine groups (e.g., lysine (B10760008) residues). The protocol utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the linker and the target binder.
Chemical Conjugation Strategy
The conjugation of this compound to a target binder is achieved through a two-step process facilitated by EDC and NHS.
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of the this compound linker, forming a highly reactive O-acylisourea intermediate.[11][12]
-
Formation of a Stable NHS Ester: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction.[11][13][14][15][16]
-
Amide Bond Formation: The NHS ester readily reacts with primary amines (e.g., on lysine residues) on the target binder to form a stable amide bond, covalently linking the this compound to the target binder.[13][17][18]
The following diagram illustrates the chemical reaction pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - 阿镁生物 [amaybio.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 18. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes and Protocols for Demonstrating Protein Degradation using a Glutarimide-Isoindolinone-based PROTAC via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.
This document provides detailed application notes and protocols for utilizing a PROTAC incorporating the Glutarimide-Isoindolinone-NH-PEG2-COOH moiety to demonstrate the degradation of a target protein via Western blot. The glutarimide-isoindolinone component serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a widely used E3 ligase in PROTAC design.[1][2] By conjugating this E3 ligase ligand to a ligand for a specific protein of interest (POI) through a linker, a functional PROTAC is formed that can induce the degradation of the POI.[3][4]
Mechanism of Action
The fundamental principle behind this technology is the induced proximity of the target protein to the E3 ubiquitin ligase. The PROTAC acts as a molecular bridge, forming a ternary complex between the POI and the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][5] Western blotting is a crucial technique to visualize and quantify this reduction in target protein levels, thereby confirming the efficacy of the PROTAC.[4][6]
Caption: Mechanism of action of a Glutarimide-Isoindolinone-based PROTAC.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[5]
-
PROTAC Compound: Stock solution of the Glutarimide-Isoindolinone-based PROTAC in DMSO.
-
Control Compounds:
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[5]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification Assay: BCA or Bradford protein assay kit.[5][6]
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[7]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[7]
-
Imaging System: Chemiluminescence detection system.[7]
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of protein degradation.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[9]
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in fresh cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours).[5][7]
-
Include a vehicle control (DMSO) and, if available, a non-degrading control.[7]
-
Aspirate the old medium and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for the desired time points.[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[5]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[5]
-
Boil the samples at 95°C for 5-10 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[5]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Signal Detection and Data Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[7]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[6]
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin), or use a multiplex fluorescent Western blotting approach.[5][10]
-
Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
For dose-response experiments, plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[7]
-
Data Presentation
Quantitative data from Western blot experiments should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC-X in ABC Cancer Cells after 24-hour Treatment.
| PROTAC-X Concentration (nM) | Normalized Target Protein X Level (relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.07 | 93% |
Note: This is example data. Actual results will vary depending on the PROTAC, target protein, and cell line used.
Table 2: Time-Course of Target Protein X Degradation by 100 nM PROTAC-X in ABC Cancer Cells.
| Treatment Time (hours) | Normalized Target Protein X Level (relative to Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.65 | 35% |
| 8 | 0.38 | 62% |
| 16 | 0.15 | 85% |
| 24 | 0.11 | 89% |
Note: This is example data. Actual results will vary depending on the PROTAC, target protein, and cell line used.
Conclusion
The use of Glutarimide-Isoindolinone-based PROTACs represents a powerful strategy for inducing the degradation of specific proteins of interest. Western blotting is an indispensable and accessible technique for the initial validation and quantification of PROTAC-mediated protein degradation. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively assess the potency and efficacy of their PROTAC molecules, paving the way for further drug development and a deeper understanding of targeted protein degradation.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Designing Cell-Based Assays for PROTACs Utilizing Glutarimide-Isoindolinone-NH-PEG2-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling them to be effective at lower concentrations and to target proteins previously considered "undruggable".[1][3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a POI-PROTAC-E3 ligase ternary complex is a critical step, which brings the E3 ligase in close proximity to the POI, leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[2][5]
This document provides a detailed guide for designing and implementing cell-based assays for PROTACs that utilize Glutarimide-Isoindolinone-NH-PEG2-COOH . This specific component is a ligand-linker conjugate that incorporates a glutarimide-isoindolinone moiety, a well-characterized ligand for the Cereblon (CRBN) E3 ligase, connected to a PEG2 linker with a terminal carboxylic acid for conjugation to a POI ligand.[6][7]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism involves hijacking the UPS. The PROTAC molecule acts as a bridge to artificially induce the proximity between the target protein and an E3 ligase, an event that does not naturally occur.[3] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[8] The PROTAC is then released and can participate in further degradation cycles.[5]
Caption: PROTAC Mechanism of Action using a CRBN-recruiting ligand.
Experimental Design and Protocols
A typical workflow for evaluating a novel PROTAC involves treating cultured cells with varying concentrations of the compound and measuring the remaining level of the target protein.
Overall Experimental Workflow
The process begins with seeding cells, followed by treatment with the PROTAC. After an appropriate incubation period, cells are harvested and lysed. The protein lysate is then analyzed to quantify the target protein levels, leading to the determination of key degradation parameters.
Caption: General workflow for cell-based PROTAC activity assessment.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that expresses both the target protein (POI) and the Cereblon (CRBN) E3 ligase at detectable levels. Common cell lines for PROTAC assays include HEK293, HeLa, and various cancer cell lines relevant to the POI's function. Reporter cell lines, such as those with a HiBiT tag on the endogenous POI, can also be used for simplified quantification.[9]
-
Cell Seeding:
-
For Western Blot analysis, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
For higher-throughput assays (e.g., ELISA, HTRF), use 96-well plates.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
PROTAC Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the PROTAC in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the final desired concentrations for the dose-response experiment. A common range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) in all experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate for a predetermined time. A 16-24 hour incubation is a common starting point for assessing maximal degradation, while shorter time points (2, 4, 8 hours) can be used for kinetic studies.[4]
-
Protocol 2: Western Blot for Protein Degradation Analysis
Western blotting is a widely used method to visualize and quantify the reduction in target protein levels.[10]
-
Cell Lysis:
-
After incubation, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 15-30 µg of total protein per lane onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Simultaneously, probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to its corresponding loading control band.
-
Data Presentation and Analysis
The primary goal of the analysis is to determine the potency and efficacy of the PROTAC. This is typically expressed by the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum percentage of degradation) values.[11]
-
Calculate Percent Degradation: For each PROTAC concentration, calculate the percentage of the target protein remaining relative to the vehicle-treated control.
-
% Protein Remaining = (Normalized POI Intensity [Treated] / Normalized POI Intensity [Vehicle Control]) * 100
-
-
Generate Dose-Response Curve: Plot the "% Protein Remaining" against the logarithm of the PROTAC concentration.
-
Determine DC₅₀ and Dₘₐₓ: Fit the data to a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ.
Example Quantitative Data Summary
The following table summarizes hypothetical data from a Western blot experiment analyzing the degradation of a target protein (POI-X) after 24 hours of treatment with a PROTAC.
| PROTAC Conc. (nM) | Replicate 1 (% Protein Remaining) | Replicate 2 (% Protein Remaining) | Replicate 3 (% Protein Remaining) | Mean (% Protein Remaining) | Std. Deviation |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.5 | 101.2 | 95.7 | 98.5 | 2.8 |
| 1 | 85.4 | 88.1 | 82.3 | 85.3 | 2.9 |
| 10 | 48.2 | 53.6 | 51.1 | 51.0 | 2.7 |
| 100 | 15.7 | 12.9 | 18.0 | 15.5 | 2.6 |
| 1000 | 8.9 | 10.1 | 9.5 | 9.5 | 0.6 |
| 10000 | 15.3 | 18.9 | 16.6 | 16.9 | 1.8 |
Derived Parameters:
-
DC₅₀: ~10.5 nM
-
Dₘₐₓ: ~90.5% degradation (corresponding to ~9.5% protein remaining)
-
Hook Effect: Note the slight increase in protein remaining at the highest concentration (10,000 nM), which may indicate the "hook effect," a phenomenon where the formation of unproductive binary complexes at high PROTAC concentrations impairs ternary complex formation and reduces degradation efficiency.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. portlandpress.com [portlandpress.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to Synthesizing a Cereblon-Recruiting PROTAC with Glutarimide-Isoindolinone-NH-PEG2-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[2] One ligand binds to a target POI, while the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4]
Among the most utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, which feature a characteristic glutarimide-isoindolinone scaffold.[1][6][7]
This application note provides a detailed, step-by-step guide for the synthesis, purification, and characterization of a PROTAC utilizing a pre-functionalized building block, Glutarimide-Isoindolinone-NH-PEG2-COOH . This building block comprises the CRBN-binding moiety and a flexible PEG linker, terminating in a carboxylic acid ready for conjugation.[8][9] The protocol focuses on the final amide coupling step to a generic amine-containing ligand for a protein of interest (POI-NH2), a common strategy for rapidly generating novel PROTAC molecules.
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a molecular bridge. One end binds to the CRBN E3 ligase, and the other end binds to the target Protein of Interest (POI). This binding event forms a stable ternary complex (POI-PROTAC-CRBN), which brings the POI into close proximity with the E3 ligase machinery. The E3 ligase then tags the POI with ubiquitin molecules. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Experimental Protocols
This section details the synthesis of a final PROTAC via amide bond formation, followed by its purification and characterization.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Various | ≥95% Purity | The key E3 ligase-linker building block.[8] |
| POI-Ligand-Amine (Generic) | User-Synthesized/Purchased | ≥95% Purity | An amine-functionalized ligand for the target POI. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | Synthesis Grade | Amide coupling agent. |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Sigma-Aldrich | Synthesis Grade | Coupling additive to suppress racemization. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Anhydrous, ≥99.5% | Base for the coupling reaction. |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.8% | Reaction solvent. |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | For workup procedures. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Fisher Scientific | ACS Grade | For aqueous workup. |
| Brine Solution | Fisher Scientific | ACS Grade | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade | Drying agent. |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | Mobile phase for HPLC. |
| Water | Fisher Scientific | HPLC Grade | Mobile phase for HPLC. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC Grade, ≥99.0% | Mobile phase additive for HPLC.[10] |
Synthesis Workflow
The synthesis involves a standard amide coupling reaction between the carboxylic acid of the linker and the amine of the POI ligand. This is followed by an aqueous workup to remove water-soluble reagents, purification by preparative HPLC, and finally, characterization to confirm the structure and purity of the final PROTAC.
Caption: General workflow for PROTAC synthesis and purification.
Step-by-Step Synthesis Protocol
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DMSO (to a final concentration of approximately 0.1 M).
-
Reagent Addition: Add the POI-Ligand-Amine (1.1 eq.), EDC (1.5 eq.), Oxyma Pure (1.5 eq.), and DIPEA (3.0 eq.) to the solution.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.
-
Quenching & Workup:
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude PROTAC product.
-
Purification Protocol: Preparative RP-HPLC
PROTACs are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) due to its high resolving power for these relatively non-polar molecules.[11]
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Injection: Inject the dissolved sample onto a preparative C18 HPLC column.
-
Elution: Elute the compound using a gradient of Mobile Phase A and Mobile Phase B.
-
Fraction Collection: Collect fractions corresponding to the main product peak as identified by UV detection.
-
Analysis & Pooling: Analyze the collected fractions by analytical LC-MS to confirm purity. Pool the pure fractions (>95%).
-
Lyophilization: Freeze and lyophilize the pooled fractions to obtain the final PROTAC as a solid powder.
| Parameter | Condition |
| System | Preparative HPLC with UV Detector |
| Column | C18 stationary phase (e.g., 10 µm, 150 x 30 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Example: 20% to 80% B over 40 minutes[11] (must be optimized) |
| Flow Rate | Example: 20 mL/min (depends on column size) |
| Detection | UV at 214 nm and 254 nm |
| Temperature | Room Temperature |
Characterization
The identity, structure, and purity of the final PROTAC must be confirmed using standard analytical techniques.
-
Purity Assessment (LC-MS):
-
Analyze the final product using an analytical UPLC-MS system.
-
The purity should typically be ≥95% as determined by UV integration at a relevant wavelength (e.g., 254 nm).
-
-
Identity Confirmation (Mass Spectrometry):
-
Structural Elucidation (NMR):
-
Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The spectra should be consistent with the proposed structure of the final PROTAC molecule, showing signals for both the POI ligand and the glutarimide-isoindolinone-PEG moiety.[]
-
| Analysis Method | Expected Result |
| Analytical HPLC Purity | ≥95% (by UV area at 254 nm)[15] |
| Low-Resolution MS (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight of the PROTAC. |
| High-Resolution MS (ESI) | Measured mass should be within 5 ppm of the calculated exact mass. |
| ¹H NMR | Presence of characteristic peaks for aromatic and aliphatic protons from both the POI ligand and the CRBN ligand-linker. Integral ratios should match the number of protons. |
Conclusion
This application note outlines a robust and straightforward protocol for the synthesis of a custom PROTAC. By utilizing the commercially available this compound building block, researchers can efficiently couple it to an amine-containing ligand for their protein of interest via a standard amide coupling reaction. The detailed procedures for synthesis, HPLC purification, and analytical characterization provide a comprehensive framework for drug development professionals to generate high-purity PROTACs for biological evaluation. This streamlined approach accelerates the discovery and optimization of novel protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Glutarimide-Isoindolinone-NH-PEG2-COOH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutarimide-Isoindolinone-NH-PEG2-COOH is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule incorporates a glutarimide-isoindolinone moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The integrated PEG2 linker provides a flexible spacer, and the terminal carboxylic acid (COOH) group allows for straightforward conjugation to a ligand that targets a specific protein of interest (POI) for degradation.
PROTACs synthesized using this building block operate by hijacking the cell's natural ubiquitin-proteasome system. The bifunctional nature of the resulting PROTAC allows for the simultaneous binding of both the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism of action offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and overcome resistance mechanisms.
These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for cancer research, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader protein often implicated in the transcriptional regulation of oncogenes such as c-Myc.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized from this compound and a target-specific ligand induces the degradation of the protein of interest through a series of orchestrated steps within the cell.
Caption: General mechanism of action for a PROTAC synthesized with this compound.
Application: Targeting BRD4 in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in the regulation of gene expression. It is a key transcriptional coactivator for numerous oncogenes, most notably c-Myc. By developing a PROTAC that specifically targets BRD4 for degradation, it is possible to downregulate c-Myc expression and inhibit cancer cell proliferation.
Downstream Signaling Pathway of BRD4 Degradation
The degradation of BRD4 leads to a cascade of downstream effects, culminating in anti-tumor activity.
Caption: Downstream signaling effects of BRD4 degradation mediated by a pomalidomide-based PROTAC.
Quantitative Data Summary
The following tables summarize representative quantitative data for pomalidomide-based PROTACs targeting BRD4 in various cancer cell lines. While the exact performance of a PROTAC synthesized with this compound will depend on the specific target ligand, these values provide a strong benchmark.
Table 1: In Vitro BRD4 Degradation
| PROTAC (Structure) | Cell Line | DC50 (nM)¹ | Dmax (%)² | Time (hours) |
| Pomalidomide-PEG-JQ1 | 293T | ~10 | >90 | 4 |
| Pomalidomide-PEG-OTX015 | MOLM-13 | 1.8 | >95 | 24 |
| Pomalidomide-Alkyl-BETi | THP-1 | 8.1 | >90 | 2 |
¹DC50: Concentration required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation observed.
Table 2: In Vitro Anti-proliferative Activity
| PROTAC (Structure) | Cell Line | IC50 (nM)³ | Time (hours) |
| Pomalidomide-PEG-JQ1 | HeLa | 30 | 72 |
| Pomalidomide-PEG-OTX015 | MOLM-13 | 0.9 | 72 |
| Pomalidomide-Alkyl-BETi | THP-1 | 13 | 72 |
³IC50: Concentration required to inhibit 50% of cell growth.
Table 3: In Vivo Anti-tumor Efficacy (Xenograft Models)
| PROTAC | Cancer Model | Dosing | Tumor Growth Inhibition (%) |
| Pomalidomide-based BET degrader | Pancreatic Cancer Xenograft | 50 mg/kg, i.p., daily | ~60 |
| Pomalidomide-based BET degrader | AML Xenograft | 5 mg/kg, i.p., daily | >90 (tumor regression) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using this compound.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: A comprehensive workflow for the preclinical evaluation of a novel PROTAC.
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) in cancer cells following treatment with the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HeLa, THP-1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Strip and re-probe the membrane for a loading control protein.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT or Resazurin)
Objective: To assess the effect of PROTAC-induced protein degradation on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 570/600 nm for Resazurin) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the PROTAC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
PROTAC formulation (e.g., in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the PROTAC at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blotting to confirm target protein degradation in vivo).
-
Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
-
Conclusion
This compound is a versatile and valuable chemical tool for the development of potent and selective PROTACs for cancer research. The provided application notes and protocols offer a robust framework for researchers to design, synthesize, and evaluate novel protein degraders targeting a wide range of cancer-associated proteins. The ability to catalytically induce the degradation of oncoproteins represents a promising therapeutic strategy with the potential to overcome the limitations of traditional cancer therapies.
Targeted Protein Degradation of BRD4: Application Notes and Protocols for a Glutarimide-Isoindolinone-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the targeted degradation of Bromodomain-containing protein 4 (BRD4) using a Proteolysis Targeting Chimera (PROTAC). The described PROTAC is based on a Glutarimide-Isoindolinone moiety for E3 ligase recruitment, connected via a flexible PEG2 linker to a BRD4-targeting warhead.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas.[1] Traditional therapeutic strategies have focused on small-molecule inhibitors that block the bromodomains of BRD4, displacing it from chromatin and suppressing transcription.[1]
PROTAC technology offers a paradigm shift from occupancy-driven inhibition to event-driven degradation.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach can lead to a more profound and sustained suppression of downstream signaling pathways compared to traditional inhibitors.[3]
The PROTAC discussed here utilizes a Glutarimide-Isoindolinone-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This is connected via a two-unit polyethylene (B3416737) glycol (PEG2) linker to a ligand that binds to the bromodomains of BRD4.
Mechanism of Action
The Glutarimide-Isoindolinone-NH-PEG2-COOH based BRD4 PROTAC operates through a catalytic mechanism, inducing the degradation of multiple BRD4 protein molecules. The process involves the formation of a ternary complex between the PROTAC, the BRD4 protein, and the CRBN E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for proteasomal degradation.[6] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-MYC, resulting in anti-proliferative effects in cancer cells.[7]
Figure 1: PROTAC-mediated degradation of BRD4 protein.
Quantitative Data Presentation
The efficacy of BRD4-targeting PROTACs is quantified by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize representative data for potent BRD4 PROTACs that utilize a Cereblon E3 ligase ligand and a PEG-based linker, which are structurally analogous to a PROTAC constructed with this compound.
Table 1: In Vitro Degradation Efficacy of Representative BRD4 PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Burkitt's Lymphoma (BL) | < 1 | > 90 | [8] |
| PROTAC 1 | Burkitt's Lymphoma (BL) | < 1 | > 90 | [9] |
| PROTAC 3 | RS4;11 (Leukemia) | 0.1 - 0.3 | > 90 | [9] |
| PROTAC 4 | MV-4-11 (Leukemia) | pM range | > 90 | [9] |
| B24 | MV4-11 (Leukemia) | 0.75 ± 0.16 | > 95 | [10] |
Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs
| PROTAC Compound | Cell Line | IC50 | Reference |
| ARV-825 | KMS11 (Multiple Myeloma) | 9 nM | [4] |
| PROTAC 3 | RS4;11 (Leukemia) | 51 pM | [9] |
| PROTAC 4 | RS4;11 (Leukemia) | 32 pM | [9] |
| MZ1 | Kasumi-1 (AML) | 0.074 µM | [11] |
| MZ1 | MV4-11 (AML) | 0.110 µM | [11] |
| B24 | MV4-11 (Leukemia) | 0.4 nM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Figure 2: General experimental workflow.
Protocol 1: Western Blot Analysis for BRD4 Degradation
This protocol quantifies the levels of BRD4 protein following treatment with the PROTAC.
Materials:
-
Cell line expressing BRD4 (e.g., MV4-11, RS4;11, MDA-MB-231)[7]
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.[7]
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well plates with cultured cells
-
PROTAC stock solution
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., from pM to µM range) for a specified duration (e.g., 72 or 96 hours).[4][13]
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using software like GraphPad Prism.[4]
Protocol 3: In-Cell Ubiquitination Assay (NanoBRET™)
This assay confirms that the PROTAC induces the ubiquitination of BRD4 in live cells. A NanoBRET™ assay is a suitable method.[14][15]
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc®-BRD4 (donor) and HaloTag®-Ubiquitin (acceptor)[14]
-
Transfection reagent
-
PROTAC stock solution
-
NanoBRET™ Nano-Glo® Detection System[14]
Procedure:
-
Transfection: Co-transfect HEK293 cells with NanoLuc®-BRD4 and HaloTag®-Ubiquitin plasmids. A donor-to-acceptor ratio of 1:10 is recommended as a starting point.[14]
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate overnight.[14]
-
PROTAC Treatment: Treat the cells with a titration of the PROTAC for 1-4 hours.[14]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal upon PROTAC treatment indicates proximity between BRD4 and ubiquitin, confirming ubiquitination.
Figure 3: Logical cascade of PROTAC-induced effects.
Conclusion
PROTACs that direct the degradation of BRD4 represent a powerful and promising therapeutic strategy, particularly in oncology.[1] By leveraging the cell's own ubiquitin-proteasome system, these molecules can achieve potent and sustained elimination of BRD4, leading to more profound and durable suppression of oncogenic signaling pathways compared to traditional inhibitors.[1][3] The protocols and data presented here provide a framework for the evaluation of novel BRD4-targeting PROTACs based on the Glutarimide-Isoindolinone scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. benchchem.com [benchchem.com]
- 8. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Note: Confirming PROTAC Target Engagement with Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key step in the mechanism of action of a PROTAC is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1] The formation of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. Therefore, experimentally confirming the engagement of the PROTAC with its intended target and the recruitment of the E3 ligase is a critical step in the validation of any new PROTAC molecule.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within the native cellular environment.[2][3] In the context of PROTACs, Co-IP can be employed to demonstrate the PROTAC-dependent interaction between the target protein and the recruited E3 ligase, thereby confirming target engagement and the formation of the ternary complex. This application note provides a detailed protocol for using Co-IP followed by Western blot analysis to validate PROTAC target engagement.
Principle of the Assay
The Co-IP protocol to confirm PROTAC target engagement is designed to pull down the E3 ubiquitin ligase and then probe for the presence of the co-precipitated target protein. If the PROTAC is mediating the formation of a ternary complex, the target protein will only be detected in the E3 ligase immunoprecipitate from cells treated with the PROTAC. To prevent the immediate degradation of the target protein upon ternary complex formation, which would otherwise make its detection difficult, cells are pre-treated with a proteasome inhibitor such as MG132.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTACs facilitate the formation of a ternary complex, leading to target protein ubiquitination and degradation.
Caption: Step-by-step workflow for the co-immunoprecipitation protocol to validate PROTAC target engagement.
Experimental Protocol: Co-Immunoprecipitation
This protocol outlines the steps to immunoprecipitate an E3 ligase and detect the co-precipitation of a target protein in the presence of a PROTAC.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing both the target protein and the E3 ligase of interest.
-
PROTAC: The PROTAC molecule being tested.
-
Proteasome Inhibitor: MG132 or equivalent.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-E3 ligase).
-
Primary antibodies for Western blotting (e.g., mouse anti-target protein, rabbit anti-E3 ligase).
-
Isotype control IgG (e.g., rabbit IgG).
-
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer diluted 1:1 with ice-cold PBS.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protein A/G Agarose or Magnetic Beads.
-
Phosphate-Buffered Saline (PBS).
-
Standard Western Blotting reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[1]
-
Treat the cells with the PROTAC at the desired concentration or with a vehicle control (e.g., DMSO) for 4-6 hours.[1]
-
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold non-denaturing lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Normalization:
-
Determine the protein concentration of the cleared lysate using a suitable method (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each immunoprecipitation.
-
-
Lysate Pre-clearing:
-
To 1 mg of total protein, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator at 4°C for 1 hour to minimize non-specific binding of proteins to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody against the E3 ligase.
-
In a separate tube for a negative control, add an equivalent amount of the corresponding isotype control IgG.
-
Incubate the lysate-antibody mixture overnight on a rotator at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to allow the beads to bind to the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, carefully remove all residual supernatant.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies specific for the target protein and the E3 ligase.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation and Interpretation
The primary outcome of this experiment is the detection of the target protein in the E3 ligase immunoprecipitate from PROTAC-treated cells, and its absence or significant reduction in the control samples. Quantitative analysis of the Western blot bands can provide a more robust confirmation of the PROTAC's efficacy in inducing the ternary complex formation.
Table 1: Representative Quantitative Data from Co-Immunoprecipitation Analysis
| Target Protein | E3 Ligase Recruited | PROTAC | Treatment | IP Antibody | Co-IP Signal (Target Protein) | Fold Enrichment (vs. DMSO) |
| PI3Kα | VHL | GP262 | DMSO | Anti-VHL | Not Detected | - |
| PI3Kα | VHL | GP262 | 1 µM GP262 | Anti-VHL | Detected | 5.2 |
| mTOR | VHL | GP262 | DMSO | Anti-VHL | Not Detected | - |
| mTOR | VHL | GP262 | 1 µM GP262 | Anti-VHL | Detected | 4.8 |
| PI3Kα | VHL | GP262 | 1 µM GP262 | Control IgG | Not Detected | - |
This table is a representative example based on findings for the dual-target PROTAC GP262, which was shown to enhance the ubiquitination of PI3Kα and mTOR.[4] The fold enrichment values are illustrative and would be determined by densitometric analysis of the Western blot bands.
Expected Results:
-
Input Lanes: Should show the presence of both the target protein and the E3 ligase in all samples, confirming their expression in the cell lysates.
-
IgG Control IP Lanes: Should not show any bands for the target protein or the E3 ligase, demonstrating the specificity of the immunoprecipitation antibody.
-
E3 Ligase IP Lanes (DMSO control): Should show a band for the E3 ligase but not for the target protein, indicating that the two proteins do not interact in the absence of the PROTAC.
-
E3 Ligase IP Lanes (PROTAC-treated): Should show bands for both the E3 ligase and the target protein. The presence of the target protein band is direct evidence of the PROTAC-mediated formation of the ternary complex.
Conclusion
Co-immunoprecipitation followed by Western blot analysis is a reliable and accessible method for confirming the target engagement of a PROTAC by demonstrating the formation of the critical ternary complex in a cellular context.[2][3] This qualitative and semi-quantitative assay provides essential validation for the mechanism of action of novel PROTAC degraders and is a cornerstone of their preclinical characterization. Careful experimental design, including the use of appropriate controls, is paramount for obtaining clear and interpretable results.
References
Application Notes: In Vivo Study Design for PROTACs Derived from Glutarimide-Isoindolinone-NH-PEG2-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4]
This document provides a detailed guide for the in vivo study design of PROTACs constructed using a Glutarimide-Isoindolinone core, which recruits the Cereblon (CRBN) E3 ligase , connected via a PEG2 linker .[5][6] The terminal carboxylic acid (-COOH) serves as an attachment point for a POI-specific ligand (warhead). A well-structured in vivo evaluation is critical to assess the therapeutic potential of these molecules by establishing their pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles.[][8]
Mechanism of Action
The Glutarimide-Isoindolinone moiety, derived from thalidomide, binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][5] The PROTAC then acts as a bridge, bringing the POI into close proximity with the E3 ligase, facilitating the formation of a ternary complex.[9] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][10] This event-driven, catalytic mechanism allows for substoichiometric concentrations to achieve profound and sustained protein knockdown.[8][9][11]
Preclinical In Vivo Study Design
A comprehensive in vivo study for a novel PROTAC involves a multi-faceted approach encompassing efficacy, PK/PD relationship, and safety evaluations.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocytogen.com [biocytogen.com]
- 11. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
Amide bond formation chemistry for PROTAC synthesis with Glutarimide-Isoindolinone-NH-PEG2-COOH
Application Notes and Protocols for Amide Bond Formation in PROTAC Synthesis
Topic: Amide Bond Formation Chemistry for PROTAC Synthesis with Glutarimide-Isoindolinone-NH-PEG2-COOH
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] A typical PROTAC is composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical element, as its composition and length significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]
This document provides detailed application notes and protocols for the synthesis of PROTACs via amide bond formation, utilizing the bifunctional linker This compound . This linker already contains a ligand for the Cereblon (CRBN) E3 ligase (glutarimide-isoindolinone) and a flexible polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[6][7][8] The protocols focus on coupling this linker with a POI ligand that possesses a primary or secondary amine, a common and robust strategy in medicinal chemistry.[9]
PROTAC Mechanism of Action
The ultimate goal of the synthesis is to create a PROTAC that can form a ternary complex between the target protein (POI) and the E3 ligase.[10] This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can continue its catalytic cycle.[2][10]
Caption: PROTAC-mediated protein degradation pathway.
Chemical Principle: Amide Bond Formation
The core of the synthesis involves a condensation reaction between the terminal carboxylic acid of the this compound linker and an amine group on the POI ligand. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.
Caption: General scheme for amide bond formation.
Application Notes
-
Coupling Reagents: The choice of coupling reagent is critical for achieving high yield and purity.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling agent that often provides rapid reaction times and high yields.[3][11] It is typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that activates carboxylic acids. It is often used in conjunction with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester, which improves efficiency and suppresses side reactions like racemization.[12]
-
-
Solvents: Anhydrous polar aprotic solvents are preferred to ensure all reagents are fully dissolved and to prevent hydrolysis of activated intermediates.
-
DMF (N,N-Dimethylformamide): A common choice due to its high polarity and solvating power.
-
DCM (Dichloromethane): Useful for less polar reactants and for initial workup procedures.[11]
-
-
Base: A tertiary amine base is required to neutralize acidic byproducts and maintain a basic pH for the reaction.
-
Reaction Monitoring: Progress should be monitored to determine the point of completion and to avoid potential degradation of products.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method to track the consumption of starting materials and the formation of the desired product by mass.[11]
-
TLC (Thin-Layer Chromatography): A quicker, qualitative method for monitoring reaction progress.
-
-
Purification: The final PROTAC product typically requires purification to remove excess reagents, byproducts, and unreacted starting materials.
-
Flash Column Chromatography: The most common method for purification on a laboratory scale.
-
Preparative HPLC (High-Performance Liquid Chromatography): Used to achieve very high purity, which is essential for biological assays.[14]
-
Experimental Protocols
The following are generalized protocols that can be adapted for specific POI ligands. It is crucial to work under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent moisture from interfering with the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally applicable for a wide range of amine-containing POI ligands.[3][11]
Materials:
-
This compound
-
Amine-functionalized POI Ligand (POI-NH₂)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reaction vial, magnetic stirrer, inert gas supply
-
Analytical and purification equipment (LC-MS, HPLC)
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the this compound (1.0 eq.) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.).[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the POI-NH₂ (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the POI-NH₂ solution to the activated linker mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting linker is fully consumed.[11]
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This is a classic and cost-effective method, particularly useful for scale-up operations.[12]
Materials:
-
This compound
-
Amine-functionalized POI Ligand (POI-NH₂)
-
EDC Hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous DMF or DCM
-
Reaction vial, magnetic stirrer, inert gas supply
-
Analytical and purification equipment (LC-MS, HPLC)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.), EDC·HCl (1.5 eq.), and NHS (1.2 eq.) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester. Progress can be monitored by LC-MS.
-
In a separate vial, dissolve the POI-NH₂ (1.1 eq.) and DIPEA (2.0-3.0 eq.) in anhydrous DMF.
-
Add the POI-NH₂ solution to the reaction mixture containing the activated ester.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS for completion.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 7-9).
-
Purify the crude product using flash column chromatography or preparative HPLC.
General Experimental Workflow
Caption: General workflow for PROTAC synthesis via amide coupling.
Data Presentation
Table 1: Comparison of Coupling Protocols
| Parameter | Protocol 1: HATU | Protocol 2: EDC/NHS | Reference |
| Coupling Agent | HATU | EDC / NHS | [11][12] |
| Base | DIPEA | DIPEA (or other) | [3][11] |
| Stoichiometry (Linker:POI:Agent:Base) | 1 : 1.1 : 1.2 : 3 | 1 : 1.1 : 1.5 (EDC) : 2-3 | [11] |
| Typical Solvent | Anhydrous DMF | Anhydrous DMF or DCM | [11][12] |
| Reaction Time | 2 - 16 hours | 4 - 24 hours | [11] |
| Typical Yield | 40 - 80% (Varies greatly) | 30 - 70% (Varies greatly) | N/A |
| Pros | High efficiency, fast, reliable | Cost-effective, water-soluble byproducts | [11][12] |
| Cons | Higher cost, moisture sensitive | Slower, potential for side reactions | N/A |
Note: Yields are highly dependent on the specific POI ligand's structure, reactivity, and stability. The values provided are representative estimates.
Table 2: Analytical Characterization of Final PROTAC
| Technique | Purpose |
| LC-MS | Confirm molecular weight and assess purity. |
| ¹H and ¹³C NMR | Confirm chemical structure and isomeric purity. |
| HRMS | Determine the exact mass and confirm elemental composition. |
| (Optional) HPLC | Determine final purity with high precision. |
Conclusion
The formation of an amide bond between an amine-functionalized POI ligand and the this compound linker is a robust and widely used method for synthesizing CRBN-recruiting PROTACs. Both HATU and EDC/NHS-mediated coupling protocols offer reliable pathways to the desired product. Careful selection of reagents, anhydrous conditions, and diligent reaction monitoring are key to achieving high yields and purity. The protocols and data provided herein serve as a comprehensive guide for researchers engaged in the rational design and synthesis of novel protein degraders.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Building a PROTAC Library Using "Click Chemistry" with Glutarimide-Isoindolinone-NH-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."[1]
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for the synthesis of PROTAC libraries.[4][5] Its high yield, mild reaction conditions, and broad functional group tolerance make it an ideal strategy for rapidly generating a diverse range of PROTAC molecules for screening and optimization.[4]
This document provides detailed application notes and protocols for the construction of a PROTAC library utilizing the commercially available building block, Glutarimide-Isoindolinone-NH-PEG2-COOH, a ligand for the Cereblon (CRBN) E3 ligase, in conjunction with click chemistry.[6]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The glutarimide-isoindolinone moiety of the PROTAC binds to the E3 ligase Cereblon (CRBN).[7] Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This forms a ternary complex, bringing the POI into close proximity with the E3 ligase.[3] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Experimental Protocols
Part 1: Synthesis of PROTAC Library Building Blocks
The initial step involves the functionalization of the this compound and the POI ligand with complementary "click" handles (an alkyne and an azide).
Protocol 1.1: Synthesis of Alkyne-Functionalized Glutarimide-Isoindolinone-NH-PEG2 (E3 Ligase Ligand)
This protocol describes the coupling of propargylamine (B41283) to the terminal carboxylic acid of this compound via amide bond formation.
Materials:
-
This compound
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as DCC (1.2 eq) or EDC (1.2 eq).[8]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve propargylamine (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq).
-
Add the propargylamine solution dropwise to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in DCM) to yield the alkyne-functionalized E3 ligase ligand.
Protocol 1.2: Synthesis of Azide-Functionalized POI Ligand
This protocol describes a general method for installing an azide (B81097) handle onto a POI ligand containing a suitable functional group (e.g., a carboxylic acid).
Materials:
-
POI ligand with a carboxylic acid handle
-
6-azidohexanoic acid (or other azide-containing linker)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 eq) and 6-azidohexanoic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as PyBOP (1.2 eq) or HATU (1.2 eq) and DIPEA (2.0 eq).[9]
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the azide-functionalized POI ligand.
Part 2: PROTAC Library Synthesis via CuAAC "Click Chemistry"
This protocol describes the copper-catalyzed cycloaddition of the alkyne-functionalized E3 ligase ligand and the azide-functionalized POI ligand.
Materials:
-
Alkyne-functionalized E3 ligase ligand (from Protocol 1.1)
-
Azide-functionalized POI ligand (from Protocol 1.2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Water (deionized)
-
Reverse-phase HPLC system for purification
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized POI ligand (1.05 eq) in a 1:1 mixture of tert-butanol and water.[10]
-
Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[10]
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative reverse-phase HPLC.[11][12]
Protocol 2.1: Purification by Reverse-Phase HPLC
System:
-
C18 column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 254 nm and 280 nm.
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient elution.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Part 3: Characterization and Validation of PROTAC Library
A series of cellular and biochemical assays are required to characterize the synthesized PROTACs.
Protocol 3.1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in POI levels following PROTAC treatment.[6][10]
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTACs
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane, then incubate with the primary antibody for the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 3.2: HiBiT Assay for Protein Degradation
This is a high-throughput, luminescence-based assay for measuring protein degradation in real-time.[13][14]
Materials:
-
CRISPR/Cas9-engineered cell line with the POI endogenously tagged with the HiBiT peptide
-
Synthesized PROTACs
-
LgBiT protein
-
Lytic buffer and substrate
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cell line in a multi-well plate.
-
Compound Addition: Add serial dilutions of the PROTACs to the cells.
-
Lytic Measurement: At desired time points, add the lytic detection reagent containing LgBiT protein and substrate.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation by normalizing the luminescent signal to the vehicle control. Determine DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[13]
Protocol 3.3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to the POI in a cellular context.[15][16]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTACs
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR machine)
-
Western blot materials (as in Protocol 3.1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.
-
Cell Harvest and Lysis: Harvest and lyse the cells.
-
Heat Treatment: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Analysis: Analyze the amount of soluble POI remaining in the supernatant by Western blot.
-
Data Interpretation: A shift in the melting curve of the POI in the presence of the PROTAC indicates target engagement.
Protocol 3.4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay provides evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.[2][7]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
Synthesized PROTACs
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the recombinant POI, E3 ligase complex, and serial dilutions of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.
Data Presentation
Quantitative data from the characterization of a PROTAC library should be summarized in tables for clear comparison.
Table 1: Degradation Activity of a Hypothetical BRD4-Targeting PROTAC Library
| PROTAC ID | Linker Length (n) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 2 | 50 | 95 |
| PROTAC-2 | 3 | 25 | 98 |
| PROTAC-3 | 4 | 15 | >99 |
| PROTAC-4 | 5 | 30 | 92 |
| PROTAC-5 | 6 | 80 | 85 |
Data is illustrative. DC₅₀ and Dₘₐₓ values are typically determined by dose-response experiments and nonlinear regression analysis.
Table 2: Biophysical Characterization of Lead PROTACs
| PROTAC ID | Target Engagement (CETSA ΔTm, °C) | Ternary Complex Formation (TR-FRET, RFU) |
| PROTAC-2 | +3.5 | 15,000 |
| PROTAC-3 | +4.2 | 22,000 |
| PROTAC-4 | +3.8 | 18,500 |
Data is illustrative. ΔTm represents the change in melting temperature upon PROTAC binding. RFU stands for Relative Fluorescence Units.
Conclusion
The combination of the versatile this compound building block and the efficiency of click chemistry provides a powerful platform for the rapid synthesis and evaluation of PROTAC libraries. The detailed protocols and characterization workflows presented in these application notes offer a comprehensive guide for researchers to design, synthesize, and validate novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutics.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 6. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Glutarimide-Isoindolinone-NH-PEG2-COOH based PROTACs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to selectively eliminate target proteins from cells by coopting the cell's own ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional inhibitors, enabling the study of protein function and presenting potential therapeutic avenues.
The Glutarimide-Isoindolinone moiety is a derivative of thalidomide (B1683933) and its analogs, which are well-established ligands for the Cereblon (CRBN) E3 ligase. The -NH-PEG2-COOH component serves as a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid, which allows for conjugation to a ligand for a specific protein of interest. This document provides detailed protocols for the formulation, cell culture application, and evaluation of PROTACs constructed using a Glutarimide-Isoindolinone-NH-PEG2-COOH E3 ligase ligand-linker conjugate.
Mechanism of Action
The mechanism of action for PROTACs utilizing the this compound linker follows the general principle of PROTAC-mediated protein degradation. The process begins with the formation of a ternary complex between the PROTAC, the target protein, and the Cereblon E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.[2][3]
References
Application Notes and Protocols for Lentiviral-Based Reporter Assays in Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The targeted degradation of proteins through the ubiquitin-proteasome system (UPS) has emerged as a powerful therapeutic strategy, particularly in drug discovery for oncology and other diseases.[1][2] Lentiviral-based reporter assays offer a robust and scalable platform for studying the UPS and for the discovery and characterization of molecules that modulate protein degradation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[3][] These assays utilize engineered reporter constructs, delivered via lentiviral vectors, to create stable cell lines that provide a quantifiable readout of the degradation of a specific protein of interest.
Principle of the Assay
The core of the assay is a fusion protein consisting of a reporter protein (e.g., Luciferase or Green Fluorescent Protein - GFP) and a protein of interest (POI) or a specific degradation signal (degron). This fusion construct is cloned into a lentiviral vector, which is then used to generate stable cell lines that constitutively express the reporter fusion protein.[5]
When the POI is targeted for degradation, the entire fusion protein, including the reporter, is degraded by the proteasome. This results in a decrease in the reporter signal (luminescence or fluorescence), which can be measured and quantified. By treating the cells with test compounds, researchers can identify molecules that induce or inhibit the degradation of the POI. Dual-reporter systems, which include a second, stable reporter for normalization, can be employed to increase the accuracy and reliability of the assay.[6]
Applications in Drug Discovery
-
High-Throughput Screening (HTS): The assay is readily adaptable to HTS formats, enabling the screening of large compound libraries to identify novel protein degraders.[6]
-
Mechanism of Action Studies: This system can be used to elucidate the mechanism by which a compound induces protein degradation, including the involvement of specific E3 ligases.
-
Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the detailed characterization of the potency and efficacy of a series of compounds, guiding lead optimization.
-
Selectivity Profiling: By creating reporter assays for different proteins, the selectivity of a degrader can be assessed.
Signaling Pathway: The Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells. It involves a three-step enzymatic cascade that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.
Experimental Workflow
The overall workflow for a lentiviral-based reporter assay for protein degradation involves several key stages, from the design of the reporter construct to data analysis.
Caption: General workflow for a lentiviral-based protein degradation assay.
Experimental Protocols
Protocol 1: Lentiviral Vector Construction
This protocol describes the cloning of a protein of interest (POI) in frame with a reporter gene into a lentiviral expression vector.
Materials:
-
Lentiviral expression vector (e.g., pLenti-CMV-Puro-DEST)
-
POI cDNA
-
Reporter gene cDNA (e.g., Luciferase, GFP)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
Method:
-
Design primers to amplify the POI and reporter gene with appropriate restriction sites for cloning into the lentiviral vector.
-
Perform PCR to amplify the POI and reporter gene.
-
Digest the lentiviral vector and the PCR products with the selected restriction enzymes.
-
Ligate the digested POI and reporter gene fragments into the digested lentiviral vector.
-
Transform the ligation product into competent E. coli.
-
Select and screen for positive clones by restriction digest and sequencing.
-
Purify the final lentiviral reporter construct plasmid.
Protocol 2: Lentivirus Production and Titration
This protocol details the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral reporter construct
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM high glucose medium, 10% FBS, 1% Penicillin-Streptomycin
-
0.45 µm filter
-
Polybrene
Method:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the lentiviral reporter construct and packaging plasmids using a suitable transfection reagent.
-
Replace the medium 12-16 hours post-transfection.
-
Harvest the viral supernatant 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Titer the virus by transducing target cells with serial dilutions of the viral supernatant in the presence of polybrene (8 µg/mL) and determining the percentage of reporter-positive cells (e.g., by flow cytometry for GFP) or by selecting with an appropriate antibiotic and counting colonies.
Protocol 3: Generation of Stable Reporter Cell Lines
This protocol describes the creation of a stable cell line expressing the reporter construct.
Materials:
-
Target cell line
-
Lentiviral particles
-
Complete growth medium
-
Selection antibiotic (e.g., puromycin)
Method:
-
Seed the target cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene.
-
Replace the virus-containing medium with fresh complete medium after 24 hours.
-
Begin selection with the appropriate antibiotic 48-72 hours post-transduction.
-
Expand the antibiotic-resistant cells to establish a stable polyclonal population.
-
(Optional) Generate a monoclonal cell line by single-cell sorting or limiting dilution.
-
Validate the expression and function of the reporter by western blot and a baseline reporter assay.
Protocol 4: High-Throughput Protein Degradation Assay
This protocol outlines a typical HTS assay to screen for protein degraders.
Materials:
-
Stable reporter cell line
-
Compound library
-
Assay plates (e.g., 96- or 384-well white, clear-bottom plates)
-
Reporter assay reagent (e.g., Luciferase substrate)
-
Plate reader capable of measuring luminescence or fluorescence
Method:
-
Seed the stable reporter cells into the assay plates at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with compounds from the library at various concentrations. Include appropriate controls (e.g., DMSO as a negative control, a known degrader as a positive control).
-
Incubate the plates for a specific duration (e.g., 4, 8, 16, or 24 hours).
-
Equilibrate the plates to room temperature.
-
Add the reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the reporter signal using a plate reader.
Data Presentation
Quantitative data from the reporter assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Raw Luminescence Data from a 96-Well Plate Screen
| Well | Compound ID | Concentration (µM) | Raw Luminescence (RLU) |
| A1 | DMSO | - | 1,500,000 |
| A2 | DMSO | - | 1,550,000 |
| B1 | Cmpd-001 | 0.1 | 1,450,000 |
| B2 | Cmpd-001 | 1 | 800,000 |
| C1 | Cmpd-002 | 0.1 | 1,520,000 |
| C2 | Cmpd-002 | 1 | 1,480,000 |
| D1 | Pos-Ctrl | 1 | 200,000 |
| D2 | Pos-Ctrl | 1 | 220,000 |
Table 2: Normalized Protein Degradation Data
Percent degradation is calculated as: 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)))
| Compound ID | Concentration (µM) | Mean RLU | % Degradation |
| DMSO | - | 1,525,000 | 0% |
| Cmpd-001 | 0.1 | 1,450,000 | 5% |
| Cmpd-001 | 1 | 800,000 | 48% |
| Cmpd-002 | 0.1 | 1,520,000 | 0% |
| Cmpd-002 | 1 | 1,480,000 | 3% |
| Pos-Ctrl | 1 | 210,000 | 86% |
Table 3: Summary of Compound Potency and Efficacy
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are determined by fitting the dose-response data to a four-parameter logistic curve.
| Compound ID | DC50 (µM) | Dmax (%) |
| Cmpd-001 | 1.2 | 55% |
| Cmpd-002 | >10 | <10% |
| Pos-Ctrl | 0.2 | 95% |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Rapid and high-throughput screening of proteolysis targeting chimeras using a dual-reporter system expressing fluorescence protein and luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative mass spectrometry methods for monitoring target protein levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of target proteins using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development who are looking to implement and utilize targeted proteomics workflows. The content covers three primary acquisition methods: Selected Reaction Monitoring (SRM), Parallel Reaction Monitoring (PRM), and Data-Independent Acquisition (DIA).
Application Notes
Targeted mass spectrometry has become an indispensable tool for the precise quantification of proteins in complex biological samples.[1] This approach offers high sensitivity, specificity, and reproducibility, making it ideal for applications such as biomarker validation, monitoring drug efficacy, and elucidating signaling pathways.[2] The choice of a specific targeted method depends on the research question, the number of target proteins, and the available instrumentation.
Selected Reaction Monitoring (SRM) is a highly sensitive and specific method ideal for quantifying a small to moderate number of proteins (tens to a couple of hundred).[3][4] It utilizes a triple quadrupole mass spectrometer to isolate a specific precursor ion and a corresponding fragment ion, creating a highly specific "transition."[5] This targeted nature minimizes interferences and allows for robust quantification, even for low-abundance proteins.[4]
Parallel Reaction Monitoring (PRM) offers a powerful alternative to SRM, particularly when using high-resolution mass spectrometers like quadrupole-Orbitrap or Q-TOF instruments.[6][7] In PRM, the precursor ion is selected in the quadrupole, but all resulting fragment ions are detected in the high-resolution mass analyzer.[8] This provides greater confidence in peptide identification and allows for the retrospective selection of fragment ions for quantification, offering more flexibility than SRM.[8]
Data-Independent Acquisition (DIA) is a comprehensive approach that systematically fragments all ions within a specified mass range, creating a complete digital map of the sample's proteome.[9][10] This method is well-suited for large-scale studies aiming to quantify thousands of proteins across many samples with high reproducibility.[9] Data analysis for DIA can be performed using a spectral library-based approach or a library-free approach.[10]
Comparison of Targeted Mass Spectrometry Methods
| Feature | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | Data-Independent Acquisition (DIA) |
| Principle | Monitors specific precursor-fragment ion transitions.[5] | Selects a precursor ion and detects all fragment ions at high resolution.[8] | Systematically fragments all ions within defined m/z windows.[9] |
| Instrumentation | Triple Quadrupole (QqQ)[5] | Quadrupole-Orbitrap, Q-TOF[6] | High-Resolution Mass Spectrometers (e.g., Orbitrap, TOF)[9] |
| Selectivity | High | Very High | High (dependent on data analysis) |
| Sensitivity | Very High | High | Good |
| No. of Targets | Tens to ~100[3] | Tens to hundreds[6] | Thousands[9] |
| Method Development | Requires upfront optimization of transitions for each peptide.[11] | Less upfront optimization than SRM.[7] | Requires a spectral library (optional, but recommended for best results).[10] |
| Data Analysis | Relatively straightforward peak integration. | Requires specialized software for extracting fragment ion chromatograms.[7] | Computationally intensive, requires sophisticated software.[10] |
| Key Advantage | Highest sensitivity and robustness for a limited number of targets. | High confidence in identification and flexibility in data analysis. | Comprehensive and reproducible quantification of a large number of proteins. |
Experimental Protocols
Protocol 1: Selected Reaction Monitoring (SRM) for Absolute Protein Quantification
This protocol outlines the steps for developing and performing an SRM assay for the absolute quantification of target proteins.[11]
1. Target Peptide Selection and Assay Development
-
Identify Proteotypic Peptides: Select 2-3 unique peptides per target protein that are readily detectable by mass spectrometry. Avoid peptides with post-translational modifications unless they are the target of the study.
-
Synthesize Stable Isotope-Labeled (SIL) Peptides: Synthesize heavy-isotope labeled versions of the selected peptides to serve as internal standards.[11]
-
Optimize Transitions: For each peptide (light and heavy), determine the optimal precursor-to-fragment ion transitions and collision energies using a triple quadrupole mass spectrometer. Select the 3-5 most intense and specific transitions per peptide.[11]
2. Sample Preparation
-
Protein Extraction and Digestion: Extract proteins from cells or tissues using a suitable lysis buffer. Perform in-solution or in-gel digestion of the proteins, typically with trypsin.
-
Spike-in SIL Peptides: Add a known amount of the SIL peptide internal standards to the digested samples.[11]
-
Desalting: Clean up the peptide mixture using C18 solid-phase extraction to remove salts and other contaminants.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-LC column with a suitable gradient.
-
Mass Spectrometry (MS): Analyze the eluting peptides on a triple quadrupole mass spectrometer operating in SRM mode. Create an inclusion list of the m/z values for the selected transitions.
4. Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous (light) and internal standard (heavy) peptides for each transition.
-
Ratio Calculation: Calculate the ratio of the light-to-heavy peak areas.
-
Quantification: Determine the absolute concentration of the target protein by comparing the light-to-heavy ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy peptide.
Protocol 2: Parallel Reaction Monitoring (PRM) for Targeted Quantification
This protocol describes a general workflow for targeted protein quantification using PRM.[7]
1. Target Selection and Method Development
-
Define Target Peptides: Select unique proteotypic peptides for the proteins of interest.
-
Create an Inclusion List: Generate a list of the precursor m/z values and retention times for the target peptides.
2. Sample Preparation
-
Protein Digestion: Extract and digest proteins from the biological sample as described in the SRM protocol. For relative quantification, stable isotope labeling at the peptide or protein level (e.g., SILAC) can be used. For absolute quantification, spike in known quantities of heavy-labeled synthetic peptides.
-
Sample Cleanup: Desalt the peptide mixture using C18 SPE.
3. LC-MS/MS Analysis
-
LC Separation: Use a nano-LC system to separate the peptides.
-
MS Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-Exactive) operating in PRM mode. The instrument will isolate the precursor ions from the inclusion list and acquire high-resolution MS/MS spectra of the fragment ions.
4. Data Analysis
-
Data Processing: Use software such as Skyline to process the PRM data.
-
Fragment Ion Extraction: Extract the chromatograms for specific fragment ions of the target peptides.
-
Quantification: Calculate the peak area of the fragment ion chromatograms for both the endogenous and, if used, the heavy-labeled internal standard peptides to determine relative or absolute protein abundance.
Protocol 3: Data-Independent Acquisition (DIA) for Comprehensive Quantification
This protocol provides a workflow for large-scale protein quantification using DIA.[9]
1. Spectral Library Generation (Optional but Recommended)
-
DDA Analysis: Analyze a representative pooled sample using data-dependent acquisition (DDA) to identify as many peptides as possible.
-
Library Creation: Use the DDA data to create a spectral library containing the fragmentation patterns and retention times of the identified peptides.
2. Sample Preparation
-
Protein Digestion: Prepare protein digests from individual samples as previously described.
3. LC-MS/MS Analysis
-
LC Separation: Separate the peptides using a robust and reproducible nano-LC method.
-
DIA-MS Analysis: Acquire data on a high-resolution mass spectrometer using a DIA method. This involves cycling through a series of precursor isolation windows covering the entire m/z range.
4. Data Analysis
-
Data Processing: Use specialized DIA analysis software (e.g., Spectronaut, DIA-NN) to analyze the data.
-
Peptide Identification and Quantification: The software will match the DIA spectra against the spectral library (or perform a library-free search) to identify and quantify peptides based on their fragmentation patterns and elution profiles.
-
Protein Quantification: The peptide-level quantities are then rolled up to infer protein-level abundance.
Data Presentation
Table 1: Example of SRM Data for Housekeeping Proteins
This table shows an example of quantitative data obtained from an SRM experiment for common housekeeping proteins.[11]
| Target Protein | Peptide Sequence | Average Abundance (pmol/µg lysate) | Coefficient of Variation (%) |
| Beta-actin | SYELPDGQVITIGNER | 1.25 | 8.5 |
| GAPDH | VGPSAFLVSSER | 2.31 | 6.2 |
| Tubulin alpha-1A | LISVVCACSTGR | 0.89 | 11.3 |
Table 2: Example of PRM Quantification of Signaling Proteins
This table illustrates the relative quantification of key proteins in a signaling pathway using PRM.
| Protein | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| EGFR | ELVEPLTPSGEAPNQALLR | 2.5 | 0.001 |
| SHC1 | VNVTQPHTANALR | 1.8 | 0.012 |
| GRB2 | IYVADFMAAFAAR | 1.5 | 0.025 |
Table 3: Example of DIA Data for a Large Cohort Study
This table provides a snippet of a large-scale DIA dataset, showcasing the quantification of proteins across multiple samples.
| Protein Accession | Gene Name | Sample 1 (Control) | Sample 2 (Control) | Sample 3 (Treated) | Sample 4 (Treated) |
| P00533 | EGFR | 1.2E+08 | 1.3E+08 | 3.1E+08 | 3.5E+08 |
| P62937 | GRB2 | 5.4E+07 | 5.9E+07 | 8.1E+07 | 8.5E+07 |
| P29353 | SHC1 | 3.1E+07 | 3.3E+07 | 5.6E+07 | 5.9E+07 |
| P61981 | SOS1 | 2.5E+07 | 2.7E+07 | 3.8E+07 | 4.1E+07 |
| P27361 | HRAS | 1.8E+07 | 1.9E+07 | 2.7E+07 | 2.9E+07 |
Visualizations
Caption: General experimental workflow for targeted proteomics.
Caption: Simplified EGFR signaling pathway.
Caption: Overview of the mTOR signaling pathway.
References
- 1. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Signatures of Epidermal Growth Factor Receptor and Survival Signal Pathways Correspond to Gefitinib Sensitivity in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Label-Free Absolute Protein Quantification with Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. msstats.org [msstats.org]
- 6. PRM Quantitative Proteomics Services - Creative Proteomics [creative-proteomics.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. proteomicscenter.nl [proteomicscenter.nl]
- 9. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology - Molecular Omics (RSC Publishing) DOI:10.1039/D0MO00072H [pubs.rsc.org]
- 11. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Ternary Complex Formation In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of ternary complexes, where three distinct molecules assemble, is a fundamental process in many biological systems and a cornerstone of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The ability to accurately measure and characterize the formation, stability, and kinetics of these complexes in vitro is crucial for understanding their mechanism of action and for the rational design of new drugs.[2][3] This document provides detailed application notes and protocols for several key biophysical techniques used to study ternary complex formation.
General Principles of Ternary Complex Formation
A common example of a therapeutically relevant ternary complex involves a PROTAC, a target Protein of Interest (POI), and an E3 ubiquitin ligase. The PROTAC is a heterobifunctional molecule with two heads—one that binds to the POI and another that binds to the E3 ligase—connected by a linker.[1] This binding brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
The stability and efficiency of this ternary complex are often quantified by a cooperativity factor (α), which describes how the binding of one protein to the PROTAC affects the binding of the other.[5][6]
-
Positive Cooperativity (α > 1): The binding of one protein enhances the affinity for the other, leading to a more stable ternary complex.[6]
-
Negative Cooperativity (α < 1): The binding of one protein reduces the affinity for the other, destabilizing the ternary complex.[6]
-
No Cooperativity (α = 1): The binding events are independent.[6]
Biophysical Techniques for Characterizing Ternary Complexes
Several biophysical techniques can provide quantitative data on the formation of ternary complexes. The choice of technique often depends on the specific biological question, throughput requirements, and sample availability.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[4][7] One of the binding partners (e.g., the E3 ligase) is immobilized on the chip, and the other components (e.g., the POI and PROTAC) are flowed over the surface.[8] The formation of the ternary complex results in an increase in mass on the sensor surface, which is detected in real-time.[4]
Advantages:
-
Provides real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff).[8]
-
Allows for the determination of binding affinity (dissociation constant, KD) for both binary and ternary complexes.[4]
-
Label-free, which avoids potential artifacts from labeling.[7]
-
Can be used to determine the cooperativity of the system.[8]
Limitations:
-
Requires immobilization of one binding partner, which could potentially affect its activity.
-
Can be susceptible to non-specific binding and the "hook effect" at high PROTAC concentrations.[8][9]
Experimental Protocol for SPR: [9][10]
-
Surface Preparation:
-
Equilibrate a sensor chip (e.g., Series S Sensor Chip SA) with running buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN 20, and 1% DMSO).[9]
-
Immobilize a biotinylated E3 ligase complex (e.g., VCB) onto the streptavidin-coated sensor surface.
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
Regenerate the sensor surface between injections if necessary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and a dilution series of the PROTAC in running buffer.[9]
-
Inject these solutions over the immobilized E3 ligase surface to measure the ternary complex formation kinetics.
-
Single-cycle kinetics (SCK) can be used for complexes with very long half-lives to increase throughput.[9]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD.[8]
-
Bio-Layer Interferometry (BLI)
Principle: BLI is another label-free optical technique that measures biomolecular interactions in real-time.[11][12] A biosensor tip is dipped into a sample, and changes in the interference pattern of white light reflected from the tip's surface are monitored as molecules bind.[11]
Advantages:
-
Provides real-time kinetic and affinity data.[13]
-
Fluidics-free, which can be advantageous for working with complex samples.[11]
-
Generally higher throughput than SPR.[14]
Limitations:
-
Less sensitive than SPR, particularly for small molecule interactions.[10]
-
May not be suitable for detecting interactions between proteins and small molecules directly.[10]
Experimental Protocol for BLI: [10]
-
Sensor Hydration and Baseline:
-
Immobilization:
-
Immobilize a biotinylated E3 ligase (e.g., VHL) onto the SA sensors by dipping them into a solution of the ligase (e.g., 1.5 µg/mL) for a defined time (e.g., 80 seconds) to achieve a desired loading level (e.g., ~1.0 nm).[10]
-
-
Second Baseline:
-
Establish a second baseline in buffer for 60 seconds to wash away unbound ligase.[10]
-
-
Association:
-
Dissociation:
-
Transfer the sensors to wells containing only buffer and monitor dissociation for 600 seconds.[10]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model to determine kinetic parameters and the KD.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon molecular interactions.[15][16] In a typical experiment, a solution of one molecule (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., E3 ligase or a pre-formed E3 ligase-POI complex) in a sample cell.[6] The heat released or absorbed is measured, allowing for the determination of thermodynamic parameters.[15]
Advantages:
-
Provides a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[15][16]
-
It is a solution-based, label-free technique.[16]
-
Considered a gold standard for measuring binding affinity.[5]
Limitations:
-
Low throughput and requires relatively large amounts of sample.[1][4]
-
May not be suitable for very weak or very tight interactions.
-
Does not provide kinetic information.[1]
Experimental Protocol for ITC: [6]
-
Sample Preparation:
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 times higher concentration).[6] Perform the titration and analyze the data using a one-site binding model to determine KD1.[6]
-
PROTAC into POI: Repeat the process with the POI in the cell to determine KD2.
-
-
Ternary Titration:
-
Data Analysis:
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[17] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces.[17] In a ternary complex assay, the POI and E3 ligase are labeled with a FRET donor-acceptor pair.[18] The formation of the ternary complex brings the fluorophores close enough for FRET to occur.[18] Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime lanthanide donors to reduce background fluorescence.[18][19]
Advantages:
-
Homogeneous assay format, suitable for high-throughput screening (HTS).[18]
-
Highly sensitive.
-
Can be performed in a cellular context (e.g., NanoBRET).[20]
Limitations:
-
Requires labeling of the proteins, which may perturb their function.[18]
-
The geometry of the complex can influence the FRET signal.
-
Does not directly provide kinetic or thermodynamic data in the same way as SPR or ITC.
Experimental Protocol for TR-FRET: [18]
-
Reagent Preparation:
-
Label the POI and E3 ligase with a TR-FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.
-
Prepare a dilution series of the PROTAC.
-
-
Assay Setup:
-
In a microplate, add fixed concentrations of the labeled POI and E3 ligase.
-
Add the PROTAC dilutions to the wells.
-
Incubate the plate for a defined period (e.g., 180 minutes) to allow the complex to form.[18]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based proximity assay.[21] Donor beads, when excited by a laser, release singlet oxygen, which can travel up to 200 nm. If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which is then detected.[21] For a ternary complex assay, the POI and E3 ligase are tagged (e.g., with GST and FLAG tags, respectively) and captured by donor and acceptor beads coated with the corresponding antibodies.[21] The formation of the ternary complex brings the beads close enough for a signal to be generated.[21]
Advantages:
-
Highly sensitive and robust.
-
Homogeneous, no-wash format suitable for HTS.
-
Large proximity range (up to 200 nm).
Limitations:
-
Requires tagged proteins and specific antibody-coated beads.
-
The assay can be sensitive to buffer components and light exposure.[6]
-
Provides an endpoint measurement rather than real-time kinetics.
Experimental Protocol for AlphaScreen: [21]
-
Reagent Preparation:
-
Prepare solutions of the tagged POI (e.g., GST-BRD4) and E3 ligase (e.g., FLAG-CRBN).[21]
-
Prepare a dilution series of the PROTAC.
-
-
Assay Setup:
-
In a 384-well plate, incubate the POI, E3 ligase, and PROTAC for a set time (e.g., 90 minutes) at room temperature.[21]
-
Add the AlphaLISA acceptor beads (e.g., anti-FLAG coated) and incubate.
-
Add the Alpha Donor beads (e.g., Glutathione coated) and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the PROTAC concentration to generate a dose-response curve.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction between the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4BD2), as measured by different techniques.[10][14]
| Technique | Interaction | Parameter | Value | Reference |
| SPR | MZ1 - VHL (Binary) | KD | 29 nM | [14] |
| VHL:MZ1:BRD4BD2 (Ternary) | KD | 1 nM | [14] | |
| VHL:MZ1:BRD4BD2 (Ternary) | koff | 0.014 s-1 | [10] | |
| VHL:MZ1:BRD4BD2 (Ternary) | α (Cooperativity) | 26 | [10] | |
| ITC | MZ1 - VHL (Binary) | KD | 66 nM | [14] |
| VHL:MZ1:BRD4BD2 (Ternary) | KD | 4 nM | [14] | |
| VHL:MZ1:BRD4BD2 (Ternary) | α (Cooperativity) | 15 | [10] | |
| BLI | VHL:MZ1:BRD4BD2 (Ternary) | KD | Consistent with SPR and ITC | [10] |
Conclusion
The measurement of ternary complex formation is a critical step in the development of novel therapeutics like PROTACs. Techniques such as SPR, BLI, ITC, FRET, and AlphaScreen each offer a unique set of advantages and limitations for characterizing these interactions. SPR and BLI provide valuable real-time kinetic data, while ITC offers a complete thermodynamic profile.[4][13][15] FRET and AlphaScreen are well-suited for high-throughput screening applications.[18][21] The choice of method should be guided by the specific scientific question, with the understanding that data from multiple orthogonal techniques can provide a more complete picture of the ternary complex's behavior.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. aragen.com [aragen.com]
- 5. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 12. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 13. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ternary Complex Formation [promega.sg]
- 21. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Glutarimide-Isoindolinone-NH-PEG2-COOH Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This document provides detailed application notes and protocols for assessing the in vivo efficacy of a specific class of PROTACs: those based on a Glutarimide-Isoindolinone moiety for recruitment of the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG2 linker to a warhead targeting a protein of interest (POI).[3]
These PROTACs function by forming a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The protocols outlined below are designed to guide researchers in evaluating the anti-tumor activity, pharmacokinetic and pharmacodynamic profiles, and toxicity of these PROTACs in preclinical animal models.
I. In Vivo Efficacy Evaluation in Xenograft Tumor Models
The most common method for evaluating the in vivo efficacy of anti-cancer PROTACs is the use of xenograft tumor models, where human cancer cells are implanted into immunocompromised mice.[2][4]
A. Cell Line Selection and Culture
-
Selection: Choose a human cancer cell line with known overexpression or dependency on the target protein of interest. For example, for a BRD4-targeting PROTAC, cell lines such as T-cell acute lymphoblastic leukemia (T-ALL) cells or neuroblastoma cell lines like SK-N-BE(2) are suitable.[2][5]
-
Culture: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture conditions should be optimized for robust growth and viability.
B. Xenograft Model Establishment
-
Animal Strain: Use immunocompromised mice, such as nude (nu/nu) or SCID mice, to prevent rejection of the human tumor cells.[6]
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution, such as PBS or serum-free medium, at a concentration of 1x10⁷ to 5x10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel can improve tumor engraftment.[7]
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation and overall health.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8]
-
C. PROTAC Administration and Efficacy Assessment
-
PROTAC Formulation: Formulate the Glutarimide-Isoindolinone-NH-PEG2-COOH based PROTAC in a suitable vehicle for in vivo administration. Common vehicles include solutions with DMSO, PEG300, Tween-80, and saline, or lipid-based formulations to improve solubility and bioavailability.[9][10][11]
-
Dosing Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage. The control group should receive the vehicle only.[2]
-
The dosing schedule can vary (e.g., daily, every other day) and should be optimized based on preliminary pharmacokinetic and tolerability studies.[2]
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume and body weight throughout the study. TGI is a primary endpoint and can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival Analysis: In some studies, treatment may continue until a humane endpoint is reached, and survival curves can be generated.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and other relevant tissues can be harvested for pharmacodynamic analysis to confirm target protein degradation.
-
D. Data Presentation: In Vivo Efficacy
Table 1: Example of In Vivo Efficacy Data for a BRD4-Targeting PROTAC (ARV-825) in a Neuroblastoma Xenograft Model [2]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle Control | - | 1250 ± 150 mm³ | - | No significant change |
| ARV-825 | 5 mg/kg, i.p., daily | 450 ± 75 mm³ | ~64% | No significant change |
II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for optimizing the dosing regimen and predicting the clinical efficacy of PROTACs.[12]
A. Pharmacokinetic Analysis
-
Study Design: Administer a single dose of the PROTAC to a cohort of animals (e.g., mice or rats) via the intended clinical route.[12]
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the PROTAC over time.
-
Parameter Calculation: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
B. Data Presentation: Pharmacokinetics
Table 2: Example Pharmacokinetic Parameters of a BRD4-Targeting PROTAC (ARV-825) Formulation in Rats [13]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| ARV-825 Solution | 150 ± 25 | 2 | 800 ± 120 | 4.5 ± 0.8 |
| ARV-825-CME* | 380 ± 50 | 4 | 4450 ± 550 | 8.2 ± 1.5 |
*CME: Camel milk-derived exosomes, a nano-formulation to enhance bioavailability.
C. Pharmacodynamic Analysis
-
Study Design: Administer the PROTAC to tumor-bearing mice at one or more dose levels.
-
Tissue Collection: Harvest tumors and other relevant tissues at different time points after dosing.
-
Protein Degradation Assessment: Quantify the level of the target protein in the tissue lysates using methods such as:
-
Western Blotting: A semi-quantitative method to visualize and compare protein levels.
-
Immunohistochemistry (IHC): To assess protein expression and localization within the tissue architecture.
-
Mass Spectrometry-based Proteomics: For a more comprehensive and quantitative analysis of protein degradation.
-
D. Data Presentation: Pharmacodynamics
Table 3: Example of In Vivo Pharmacodynamic Data for a c-MET-Targeting PROTAC [8]
| Treatment Group | Dose and Schedule | Target Protein (c-MET) Degradation in Tumor |
| Vehicle Control | - | 0% |
| PROTAC Compound | 1 mg/kg, i.p., daily | Significant reduction |
| PROTAC Compound | 15 mg/kg, i.p., daily | Further significant reduction |
III. In Vivo Toxicity Assessment
Evaluating the safety profile of a PROTAC is a critical component of preclinical development.[][15]
A. Acute Toxicity Study
-
Objective: To determine the short-term toxic effects and the maximum tolerated dose (MTD).
-
Protocol: Administer single, escalating doses of the PROTAC to different groups of animals.
-
Endpoints: Monitor for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.
B. Repeated-Dose Toxicity Study
-
Objective: To evaluate the potential toxicity of the PROTAC after repeated administration.
-
Protocol: Administer the PROTAC daily or on a specified schedule for a longer duration (e.g., 14 or 28 days) at multiple dose levels.
-
Endpoints:
-
Clinical Observations: Daily monitoring for any signs of adverse effects.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Analysis of blood samples at the end of the study.
-
Organ Weights and Histopathology: At necropsy, major organs are weighed and examined for any pathological changes.
-
C. Data Presentation: Toxicity
Table 4: Key Parameters for In Vivo Toxicity Evaluation [16]
| Parameter | Measurement | Purpose |
| General Health | Clinical signs, mortality/morbidity | Overall well-being and acute toxicity |
| Body Weight | Measured 2-3 times per week | Indicator of general health and toxicity |
| Hematology | Red blood cells, white blood cells, platelets | Assess effects on the hematopoietic system |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine) | Evaluate organ-specific toxicity |
| Organ Weights | At necropsy | Identify potential organ enlargement or atrophy |
| Histopathology | Microscopic examination of major organs | Detect tissue-level damage |
IV. Experimental Protocols
A. Protocol for Western Blotting to Quantify Protein Degradation in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[17]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.[17]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
B. Protocol for Immunohistochemistry (IHC) for Target Protein in Xenograft Tumors
-
Tissue Preparation:
-
Fix the harvested tumor tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue and embed it in paraffin.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount them on slides.
-
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene to remove the paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in water.[18]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic epitopes.[4]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody against the target protein overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization and Analysis:
-
Apply a chromogen substrate (e.g., DAB) to develop the color.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells. An H-score can be calculated for semi-quantitative analysis.[19][20]
-
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by Glutarimide-Isoindolinone-based PROTACs.
Caption: Mechanism of Action for a Glutarimide-Isoindolinone-based PROTAC.
Caption: BRD4/c-Myc signaling pathway targeted by PROTACs.[18][21][22]
Caption: ALK signaling pathway targeted by PROTACs.[17][23][24][25][26]
B. Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of PROTACs.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Innocure Therapeutics divulges new PROTACs for cancer | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancerquest.org [cancerquest.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Glutarimide-Isoindolinone-NH-PEG2-COOH PROTACs
Welcome to the technical support center for Glutarimide-Isoindolinone-NH-PEG2-COOH PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the success of their targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: This type of PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][2] It consists of three key components: a ligand that binds to your protein of interest (POI), a Glutarimide-Isoindolinone moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG2 linker that connects these two ligands.[1][3][4] By simultaneously binding to both the POI and CRBN, the PROTAC facilitates the formation of a ternary complex.[5][6] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[5][7]
Q2: What is the role of the PEG2 linker in my PROTAC?
A2: The linker is a critical component that influences the efficacy of the PROTAC.[8][9] The PEG2 (polyethylene glycol) linker provides a flexible and soluble spacer to optimally position the target protein and the E3 ligase for efficient ubiquitination.[][11][12] The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[8][13][14] An improperly sized linker can lead to steric hindrance or an unstable ternary complex, both of which result in poor degradation.[8][15]
Troubleshooting Guide for Low Degradation Efficiency
Q3: I am observing little to no degradation of my target protein. What are the initial troubleshooting steps?
A3: When a PROTAC fails to induce degradation, the issue often lies with the PROTAC's integrity, the biological system, or the formation of the ternary complex.[16]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can be a factor.[16]
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs (the parent structure of the Glutarimide-Isoindolinone ligand).[16]
-
Assess Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.[16]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex. This "hook effect" reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration.[6][16]
Q4: How can I confirm if my PROTAC is entering the cells and engaging the target?
A4: Poor cell permeability is a common challenge for PROTACs due to their relatively high molecular weight.[6][17] Several assays can be used to confirm cellular entry and target engagement. A cellular thermal shift assay (CETSA) can be employed to verify target engagement in intact cells.
Q5: My PROTAC forms a ternary complex, but I still see weak degradation. What could be the problem?
A5: The formation of a stable ternary complex does not always guarantee efficient degradation.[18] The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or the attachment points of the linker on the two ligands.[14][15] In this case, exploring alternative linker lengths (e.g., PEG3 or PEG4) may be necessary.[3][4][13] Additionally, ubiquitination of the target protein may be inefficient if accessible lysine (B10760008) residues are not properly oriented.
Q6: How can I confirm that the observed protein loss is due to proteasomal degradation?
A6: To confirm that the protein degradation is mediated by the proteasome, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).[19][20] If the degradation of the target protein is rescued in the presence of the proteasome inhibitor, it confirms that the protein loss is due to proteasomal activity.[19]
Data Presentation
Table 1: Typical Concentration Ranges for Key Validation Experiments
| Experiment | Typical Concentration Range | Purpose |
| Western Blot for Degradation | 1 nM - 10 µM | To determine the dose-response of target protein degradation.[5] |
| Ternary Complex Formation Assay | 1 nM - 10 µM | To measure the formation of the Target-PROTAC-E3 ligase complex.[6] |
| Proteasome Inhibitor Co-treatment | 10 µM (e.g., MG132) | To confirm that protein loss is proteasome-dependent.[17] |
Table 2: Influence of PEG Linker Length on PROTAC Properties
| Linker | Molecular Weight (Da) | Calculated LogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data compiled from publicly available research.[11]
Mandatory Visualizations
Caption: Mechanism of action for a Glutarimide-Isoindolinone-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and overcoming the "hook effect" in PROTAC experiments. This phenomenon can lead to misinterpretation of experimental data, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" refers to the paradoxical decrease in the efficacy of a PROTAC at high concentrations, resulting in a characteristic bell-shaped dose-response curve.[1][2] Instead of observing increased protein degradation with higher PROTAC concentrations, a decline in degradation is seen after an optimal concentration is surpassed.[3][4] This occurs because at excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5]
Q2: Why is it crucial to identify and understand the hook effect?
Q3: What are the primary experimental readouts to characterize the hook effect?
A3: The key experimental readouts to characterize the hook effect are the DC50 and Dmax values obtained from dose-response curves.[2] A pronounced hook effect will be evident as a significant reduction in the percentage of degradation after the Dmax has been reached at an optimal concentration.[2]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[2]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[2] Conversely, negative cooperativity can worsen it.
-
Linker Length and Composition: The linker plays a crucial role in the formation of a stable and productive ternary complex.[6] Optimizing the linker can significantly reduce the hook effect.[7]
-
Cellular Context: Factors such as the expression levels of the target protein and E3 ligase, as well as the presence of multidrug resistance proteins, can influence PROTAC efficacy and the presentation of the hook effect.[8]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is advisable to use a broad range of concentrations (e.g., from picomolar to high micromolar) with sufficient data points to accurately define the optimal degradation concentration.[2][9]
-
Perform a Time-Course Experiment: Analyze degradation at multiple time points (e.g., 4, 8, 16, 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed. This can provide insights into the kinetics of degradation.[2]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex across a range of PROTAC concentrations. A decrease in ternary complex formation at high concentrations will correlate with the observed hook effect in degradation.[2]
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region, or other experimental issues.
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentrations may have been too high, falling entirely within the hook effect region. Test a much broader range of concentrations to identify the potential optimal window for degradation.[3][9]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that a PROTAC is inactive, confirm its ability to bind to the target protein and the E3 ligase and to form a ternary complex using appropriate assays (see Experimental Protocols section).
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular PROTAC concentrations, masking the true degradation potential.[2] Consider performing cell permeability assays if degradation is consistently low.
-
Standardize Cell Culture Conditions: Inconsistent cell passage number, confluency, or health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system, leading to variable results.[9]
Issue 3: How can I mitigate the hook effect in my experiments?
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Once the optimal concentration for maximal degradation (Dmax) is identified from a full dose-response curve, use concentrations at or below this for subsequent experiments.
-
Rational PROTAC Design:
-
Enhance Cooperativity: Modify the PROTAC linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby stabilizing the ternary complex.[2]
-
Optimize the Linker: Systematically vary the length and composition of the linker to identify a PROTAC with a reduced hook effect.[10]
-
-
Utilize Kinetic Assays: Focus on the initial rate of degradation, which may be less affected by the hook effect that becomes more prominent at later time points.
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 90 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effects
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 4 | 90 | Pronounced hook effect observed above 10 nM |
| PROTAC-Y | 15 | 95 | Minimal hook effect observed up to 10 µM |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[11][12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity between the target protein and the E3 ligase in live cells.[1][13]
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation. A bell-shaped curve when plotting the ratio against PROTAC concentration is indicative of the hook effect.
Protocol 3: AlphaLISA® for In Vitro Ternary Complex Formation
This is a bead-based immunoassay to quantify ternary complex formation in a biochemical setting.[14][15]
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., FLAG-tagged).
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG).
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve suggests the formation of the ternary complex and the presence of the hook effect.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This technique is used to confirm the interaction between the target protein and the E3 ligase in the presence of a PROTAC.[8]
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of the ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or target protein) overnight. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation at optimal concentrations.
Caption: The mechanism of the hook effect at high PROTAC concentrations.
Caption: A logical workflow for troubleshooting the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Optimizing PEG2-Containing PROTAC Linker Length for Enhanced Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that contain a polyethylene (B3416737) glycol (PEG) 2 motif.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][4] The linker's length, composition, and attachment points significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[5][6]
Q2: Why is the linker length so critical for PROTAC efficacy?
A2: The linker length is a crucial determinant of a PROTAC's degradation efficiency.[7] An optimal linker length ensures the proper spatial arrangement of the target protein and the E3 ligase for effective ubiquitination.[8] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[1][] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][] Therefore, identifying the optimal linker length is a key step in developing potent PROTACs.[1]
Q3: What are the advantages of using PEG linkers in PROTAC design?
A3: Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several reasons:
-
Enhanced Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[4][6]
-
Improved Permeability: By adopting a folded conformation, PEG linkers can shield the polar surface area of the PROTAC, which can improve cell membrane permeability.[10]
-
Tunable Length: The length of PEG linkers can be easily and systematically varied by adding or removing ethylene (B1197577) glycol units, which is ideal for optimizing PROTAC efficacy.[11][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer.[13]
Q4: How does altering the PEG linker length impact PROTAC performance metrics like DC50 and Dmax?
A4: Altering the PEG linker length directly impacts a PROTAC's degradation efficiency, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). A lower DC50 value indicates higher potency.[14] Systematic variation of the PEG linker length often reveals an optimal length that results in the lowest DC50 and highest Dmax values.[1][10] Both shorter and longer linkers than the optimal length typically lead to a decrease in potency and efficacy.[1][7]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it doesn't induce protein degradation in cells.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex.[15] Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG3, PEG4) to identify the optimal length.[16] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may be hindering its ability to cross the cell membrane.[17] Evaluate cell permeability using assays like PAMPA or Caco-2.[16][18] Consider linker modifications to improve solubility and permeability.[16] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[15] Utilize biophysical assays like TR-FRET, SPR, or ITC to characterize the formation and stability of the ternary complex.[1][17] |
Problem 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[17] |
| Suboptimal Linker Design | The linker design may not be promoting positive cooperativity in ternary complex formation. |
| Mitigation Strategies | Enhance Ternary Complex Cooperativity: A well-designed linker can increase the stability of the ternary complex.[15] Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[15] Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and characterize the hook effect.[17] |
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.
Table 1: Influence of Linker Length on BRD4 Degradation [14]
| PROTAC with Thalidomide-O-PEGn-Acid Linker | DC50 (nM) | Dmax (%) |
| PEG2 | >1000 | <20 |
| PEG3 | ~500 | ~50 |
| PEG4 | ~100 | ~80 |
| PEG5 | ~20 | >90 |
| PEG6 | ~50 | ~85 |
Note: Data is compiled from various sources and serves as a representative example.
Table 2: Impact of Linker Length on ERα Degradation [19]
| Linker Atom Chain Length | IC50 (µM) for Cell Viability Reduction |
| 9 | 140 |
| 12 | >200 |
| 16 | 26 |
| 19 | >200 |
| 21 | >200 |
Note: This study used alkyl linkers, but the principle of an optimal length is transferable to PEG linkers.
Key Experimental Protocols
General Synthesis of a PEGylated PROTAC via Click Chemistry
This protocol describes a common method for synthesizing a PROTAC with a variable PEG linker length.
Materials:
-
POI ligand with a terminal alkyne group
-
E3 ligase ligand (e.g., pomalidomide) with an amine handle
-
HOOC-PEGn-N3 linkers (with varying 'n' for different lengths)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Solvents (e.g., DMF, t-BuOH/H2O)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the HOOC-PEGn-N3 linker in DMF.
-
Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[10]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (now containing an azide) and the alkyne-functionalized POI ligand in a t-BuOH/H2O mixture.
-
Add the copper(I) catalyst.
-
Stir the reaction until completion (monitor by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.[10]
-
Western Blot for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein.
Materials:
-
Cells expressing the target protein
-
PROTACs with varying linker lengths
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with different concentrations of your PROTACs for a specified time (e.g., 24-48 hours).[19]
-
Cell Lysis: Lyse the cells to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[16]
-
-
Loading Control: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol helps to confirm that the PROTAC is inducing the formation of the ternary complex.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Antibody against the E3 ligase
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and then lyse them.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase.
-
Add Protein A/G magnetic beads to pull down the antibody-E3 ligase complex.[16]
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[16]
-
Elution and Western Blot:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Cereblon-Based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on identifying and mitigating off-target effects.
Problem 1: Unexpected protein degradation observed in proteomics analysis.
Possible Cause: Your PROTAC may be inducing the degradation of "neosubstrates," which are proteins not the intended target but are recruited to the CRBN E3 ligase complex by the PROTAC's CRBN-binding moiety (often an immunomodulatory drug [IMiD] analog).[1][2] This is a known off-target effect of thalidomide (B1683933) and its derivatives.[2]
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with well-characterized neosubstrates of the thalidomide-CRBN complex.[2] These include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4.[2]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target protein and the potential off-target proteins at various PROTAC concentrations and time points.[2] This will help determine if the off-target degradation is occurring at concentrations relevant to your intended target's degradation.
-
Use a non-degrading control: Synthesize or obtain an inactive epimer of your PROTAC that binds to the target protein but not to CRBN.[3] This control helps to distinguish between degradation-dependent and -independent off-target effects.[3]
Problem 2: High cellular toxicity observed at effective PROTAC concentrations.
Possible Cause: The observed toxicity may be due to on-target effects (degradation of an essential protein) or off-target effects, including the degradation of critical neosubstrates.[2]
Troubleshooting Steps:
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein.[2] If the toxicity persists in the knockout cells upon treatment with your PROTAC, it strongly suggests an off-target mechanism.[2]
-
Global proteomics analysis: A comprehensive proteomics study can identify all proteins being degraded by your PROTAC, helping to pinpoint potential off-target liabilities that could be causing toxicity.[3][4]
-
Rational PROTAC redesign: If off-target degradation is confirmed to be the source of toxicity, consider redesigning your PROTAC. Modifications to the linker or the IMiD moiety can alter the neosubstrate degradation profile.[5]
Problem 3: Lack of target protein degradation.
Possible Cause: Several factors can contribute to a lack of degradation, including poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome system (UPS).[6][7]
Troubleshooting Steps:
-
Confirm target and E3 ligase expression: Ensure that both the target protein and CRBN are expressed in your cell line of interest using techniques like Western blot or qPCR.[3][7]
-
Assess cell permeability: PROTACs are often large molecules and may have poor cell permeability.[8] Consider using cell permeability assays to assess this.[9]
-
Verify ternary complex formation: The formation of a stable ternary complex between the target protein, PROTAC, and CRBN is essential for degradation.[10][11] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm complex formation.[12]
-
Check for the "hook effect": At very high concentrations, PROTACs can form binary complexes with the target and E3 ligase separately, inhibiting the formation of the productive ternary complex and leading to reduced degradation.[3] Perform a wide dose-response experiment to identify the optimal concentration for degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of cereblon-based PROTACs?
A1: The primary off-target effects stem from the recruitment of unintended proteins, known as neosubstrates, to the CRBN E3 ligase by the PROTAC's IMiD moiety.[1][2] This leads to their ubiquitination and subsequent degradation.[1] Well-known neosubstrates include Ikaros (IKZF1), Aiolos (IKZF3), CK1α, and SALL4.[2]
Q2: How can I rationally design a CRBN-based PROTAC to minimize off-target effects?
A2: Rational design strategies focus on modifying the IMiD moiety and the linker. The attachment point of the linker on the IMiD can significantly influence the neosubstrate degradation profile.[5] For example, modifications at the C5 position of the phthalimide (B116566) ring have been explored to reduce off-target effects.[13] Additionally, optimizing the linker length and composition can improve the selectivity of the PROTAC.[8]
Q3: What are essential controls to include in my experiments to assess off-target effects?
A3: Key controls include:
-
A non-degrading control PROTAC: An epimer or analog that binds the target but not CRBN.[3]
-
A "warhead" only control: The small molecule that binds the target protein.
-
An "E3 ligase ligand" only control: The IMiD portion of the PROTAC.
-
Proteasome inhibitor control: Treatment with a proteasome inhibitor like MG132 should block degradation and confirm the involvement of the UPS.[6]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target and PROTAC-CRBN) rather than the productive ternary complex.[6] To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration for maximal degradation.[3][7]
Data Presentation
Table 1: Representative Data on Neosubstrate Degradation by Different IMiD-Based Molecules
| Compound | Target | Neosubstrate(s) | DC50 (Target) | DC50 (Neosubstrate) | Cell Line | Reference |
| Pomalidomide | - | IKZF1, IKZF3 | N/A | ~10-100 nM | MM1.S | [1] |
| Lenalidomide | - | IKZF1, IKZF3 | N/A | >1 µM | MM1.S | [1] |
| ARV-825 | BRD4 | IKZF1, IKZF3 | ~1 nM | ~5 nM | Burkitt's Lymphoma | [14] |
| PROTAC 21 | BRD4 | Not specified | ~100 nM | Not specified | THP-1 | [14] |
Note: DC50 values are approximate and can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry to Identify Off-Target Effects
Objective: To identify all proteins degraded by a PROTAC in an unbiased, proteome-wide manner.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and wash cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides overnight with trypsin.[15]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification of proteins across samples.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[16]
-
Data Analysis: Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer). Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[16]
Protocol 2: Western Blotting for Validation of On-Target and Off-Target Degradation
Objective: To confirm the degradation of the target protein and specific potential off-target proteins identified from proteomics or predicted based on the PROTAC structure.
Methodology:
-
Cell Lysis: After PROTAC treatment for the desired time and concentration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[15][17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein or the potential off-target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][17]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[15][17]
Visualizations
Caption: Mechanism of action for a cereblon-based PROTAC.
Caption: Mechanism of neosubstrate degradation by a CRBN-based PROTAC.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sapient.bio [sapient.bio]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Improving the in vitro stability of Glutarimide-Isoindolinone-NH-PEG2-COOH conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glutarimide-Isoindolinone-NH-PEG2-COOH conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common in vitro stability challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate is showing rapid degradation in my in vitro assay. What are the potential causes?
A1: Rapid degradation of your conjugate can stem from several factors. The primary suspects are hydrolytic instability of the glutarimide (B196013) and isoindolinone rings and metabolic degradation by enzymes present in the in vitro system.[1][2] The glutarimide and isoindolinone moieties, derived from thalidomide, are known to be susceptible to hydrolysis under physiological conditions.[1] Additionally, if you are using cell lysates, liver microsomes, or hepatocytes, metabolic enzymes such as cytochrome P450s can modify and degrade the conjugate.[1][]
Q2: How does the PEG2 linker influence the stability of the conjugate?
A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in the physicochemical properties of the conjugate. While the PEG2 linker can enhance aqueous solubility, its flexibility might also make it a target for enzymatic degradation.[1][] The ether linkages within the PEG chain can be susceptible to oxidative metabolism.[] The length of the PEG linker is a critical factor; for many PROTACs, increasing the linker length can decrease metabolic stability.[]
Q3: I am observing inconsistent results in my degradation assays. What could be the reason?
A3: Inconsistent results are often due to variability in experimental conditions. For cell-based assays, factors such as cell passage number, confluency, and overall cell health can significantly impact the efficiency of the ubiquitin-proteasome system, which is relevant if your conjugate is a PROTAC.[4] It is also crucial to assess the stability of your conjugate in the cell culture medium over the duration of your experiment, as degradation can occur even before cellular uptake.[4]
Q4: My conjugate appears to be stable, but I'm not seeing the expected biological activity. What should I troubleshoot?
A4: If the conjugate is stable but inactive, the issue might lie in its ability to engage its target or, in the case of a PROTAC, form a productive ternary complex with the target protein and the E3 ligase. Poor cell permeability is a common issue for PROTACs due to their large size.[4] You can assess target engagement using techniques like cellular thermal shift assays (CETSA) or NanoBRET.[4] To confirm the formation of a ternary complex, biophysical assays such as TR-FRET or surface plasmon resonance (SPR) can be employed.[5]
Troubleshooting Guides
Issue 1: Rapid Hydrolytic Degradation
Symptoms:
-
Loss of parent compound in aqueous buffers (e.g., PBS) over time, even without enzymes or cells.
-
Appearance of degradation products corresponding to the opening of the glutarimide or isoindolinone rings.
Troubleshooting Steps:
-
pH Control: The hydrolysis of glutarimide and isoindolinone rings is pH-dependent. Ensure your buffers are maintained at a stable physiological pH (typically 7.4).
-
Temperature Management: Perform experiments at the recommended temperature and avoid unnecessary heat exposure, as higher temperatures can accelerate hydrolysis.
-
Structural Modification (for advanced users): If hydrolytic instability is a persistent issue, consider synthesizing analogs with modifications to the glutarimide or isoindolinone rings that enhance stability. For instance, replacing the phthalimide (B116566) with an aromatic group has been shown to improve hydrolytic stability.
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid disappearance of the conjugate in the presence of liver microsomes, S9 fractions, or hepatocytes.[1]
-
Poor in vivo efficacy despite good in vitro potency in simpler systems.[1]
Troubleshooting Steps:
-
Identify Metabolic Hotspots: Use techniques like LC-MS/MS to identify the metabolites and pinpoint the sites on the conjugate that are most susceptible to metabolism. The linker is often a primary site of metabolic modification.[1]
-
Linker Modification:
-
Incorporate Rigidity: Replacing a portion of the flexible PEG linker with more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can shield the molecule from metabolic enzymes.[]
-
Optimize Length: Systematically evaluate conjugates with different PEG linker lengths to find a balance between ternary complex formation and metabolic stability.[]
-
-
Ligand Modification: Introduce metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the glutarimide-isoindolinone ligand to block enzymatic modification.
Data Presentation
Table 1: Physicochemical Properties of a Related Glutarimide-Isoindolinone-NH-PEG-COOH Conjugate
| Property | Value | Source |
| Molecular Formula | C24H33N3O9 | PubChem CID: 162642718[6] |
| Molecular Weight | 507.5 g/mol | PubChem CID: 162642718[6] |
| XLogP3 | -0.9 | PubChem CID: 162642718[6] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 162642718[6] |
| Hydrogen Bond Acceptor Count | 10 | PubChem CID: 162642718[6] |
Note: Data is for Glutarimide-Isoindolinone-NH-PEG4-COOH as a representative example. Physicochemical properties will vary slightly for the PEG2 variant.
Table 2: Representative In Vitro Plasma Stability of Thalidomide-Based Conjugates
| Compound | Linker Feature | Half-life in Human Plasma (min) | Source |
| T03 | Acylated Aniline | 118 | PMC8707759[7] |
| L03 | Acylated Aniline (Lenalidomide-based) | 87 | PMC8707759[7] |
Note: This table illustrates the impact of linker attachment on the stability of related compounds. Stability of the specific this compound conjugate should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of the this compound conjugate when incubated with HLM.[1]
Materials:
-
This compound conjugate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known metabolic instability, e.g., Verapamil)
-
Negative control (compound with known metabolic stability, e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the conjugate and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.
-
-
Incubation:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the conjugate working solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent conjugate at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining conjugate versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Visualizations
Caption: A logical workflow for troubleshooting the in vitro instability of conjugates.
Caption: Key steps in the in vitro metabolic stability assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glutarimide-Isoindolinone-NH-PEG4-COOH | C24H33N3O9 | CID 162642718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate non-specific binding in immunoprecipitation assays for PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate non-specific binding in immunoprecipitation (IP) assays involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of non-specific binding in PROTAC IP assays?
Non-specific binding in PROTAC IP assays can originate from several sources:
-
Binding to the beads: Proteins may non-specifically adhere to the agarose (B213101) or magnetic beads.[1][2][3][4]
-
Binding to the antibody: The antibody used for immunoprecipitation may cross-react with other proteins besides the target.[1][2][5]
-
Hydrophobic and electrostatic interactions: Unfolded proteins or highly abundant cellular proteins can non-specifically interact with the beads, antibody, or the PROTAC molecule itself.[3][6]
-
PROTAC-related issues: Due to their heterobifunctional nature, PROTACs can sometimes mediate non-specific interactions, leading to the co-precipitation of off-target proteins.
Q2: Why is mitigating non-specific binding particularly crucial for PROTAC IP assays?
Q3: What are the essential negative controls for a PROTAC IP experiment?
To ensure the specificity of your PROTAC IP, it is crucial to include the following negative controls:
-
Isotype Control: Use a non-specific antibody of the same isotype as your IP antibody to account for non-specific binding to the immunoglobulin.[5][9]
-
Beads-only Control: Incubate the cell lysate with beads alone (without the antibody) to identify proteins that non-specifically bind to the bead matrix.[5]
-
Inactive PROTAC Control: If available, use an inactive analog of your PROTAC (e.g., one with a modification in the warhead or E3 ligase binder) to demonstrate that the observed interactions are dependent on the formation of a productive ternary complex.[8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to non-specific binding in PROTAC IP assays.
Issue 1: High Background in the Eluate
High background, characterized by the presence of numerous non-specific bands on a Western blot, can obscure the identification of true binding partners.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in PROTAC IP assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1][2][3][9] This will remove proteins that have a natural affinity for the bead matrix. |
| Excessive antibody concentration | Titrate the antibody to determine the lowest concentration that efficiently pulls down the target protein without increasing background.[1][2] |
| Insufficient blocking | Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or use a commercial blocking buffer to saturate non-specific binding sites.[1][2] |
| Ineffective washing | Increase the stringency of the wash buffer by adding detergents (e.g., Tween-20, Triton X-100) or increasing the salt concentration.[2][3] Also, increase the number and duration of wash steps.[2][3] |
| Long incubation times | Shorten the incubation time of the lysate with the antibody-bead complex to minimize the chance of non-specific interactions.[3] |
| Inappropriate bead type | Consider switching between agarose and magnetic beads, as they can have different non-specific binding properties. Magnetic beads often result in lower background due to easier and more complete removal of supernatants.[4][10] |
Issue 2: Non-specific Binding Mediated by the PROTAC
In some cases, the PROTAC molecule itself can contribute to non-specific interactions, leading to the co-precipitation of off-target proteins.
Experimental Workflow to Validate PROTAC-Mediated Interactions
Caption: Workflow to validate the specificity of PROTAC-mediated interactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| "Off-target" ternary complex formation | Perform a competition experiment by co-incubating the cells with the PROTAC and an excess of the free warhead or the free E3 ligase binder. A reduction in the co-IP of a specific protein suggests that the interaction is dependent on the respective binding event. |
| PROTAC aggregation | Ensure the PROTAC is fully solubilized in the appropriate solvent before adding it to the cell culture media. Poor solubility can lead to aggregation and non-specific protein trapping. |
| Non-productive ternary complexes | The formation of a ternary complex does not always lead to degradation. If you suspect non-productive complex formation, consider using orthogonal methods like proximity ligation assays to confirm the proximity of the target protein and the E3 ligase in a cellular context.[11] |
Experimental Protocols
Protocol: Pre-clearing of Cell Lysate
This protocol is designed to reduce non-specific binding of proteins to the IP beads.
-
Prepare Beads: Resuspend the required amount of Protein A/G beads in lysis buffer.
-
Incubate with Lysate: Add the prepared beads to the cell lysate.
-
Rotate: Incubate the lysate-bead mixture on a rotator for 30-60 minutes at 4°C.[3][5]
-
Centrifuge: Pellet the beads by centrifugation.
-
Collect Supernatant: Carefully transfer the supernatant (pre-cleared lysate) to a new tube for the immunoprecipitation experiment. Discard the beads.[3]
Protocol: Optimization of Wash Buffer Stringency
This protocol helps in determining the optimal wash buffer composition to reduce background while preserving specific protein-protein interactions.
-
Prepare a Range of Wash Buffers: Prepare several wash buffers with increasing stringency. See the table below for examples.
-
Perform IP: Conduct parallel IP experiments using your standard protocol.
-
Wash with Different Buffers: During the wash steps, use a different wash buffer for each parallel experiment.
-
Analyze Results: Elute the protein complexes and analyze the results by Western blotting. Compare the levels of the target protein and the background bands for each wash condition to determine the optimal buffer.
Table: Example Wash Buffer Compositions for Optimization
| Buffer Component | Low Stringency | Medium Stringency | High Stringency |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 300 mM | 500 mM |
| EDTA | 1 mM | 1 mM | 1 mM |
| Non-ionic Detergent (e.g., Triton X-100) | 0.1% | 0.5% | 1.0% |
References
- 1. Dealing with high background in IP | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Common pitfalls in the synthesis of PROTACs and how to avoid them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your PROTAC synthesis experiments.
Issue 1: Low Yield in Coupling Reactions
Question: We are experiencing very low yields after the final coupling step to connect our target warhead and E3 ligase ligand via a linker. What are the common causes and how can we improve the yield?
Answer:
Low yields in the final coupling step of PROTAC synthesis are a frequent challenge. The causes can range from suboptimal reaction conditions to issues with the reagents themselves. Here is a systematic guide to troubleshooting low coupling yields:
Potential Causes & Recommended Actions:
-
Incomplete Amide Coupling: Amide bond formation is a common method for linker conjugation. If this reaction is inefficient, the overall yield will be low.[1]
-
Optimize Coupling Reagents: Experiment with a variety of coupling reagents (e.g., HATU, HBTU, COMU) and organic bases (e.g., DIPEA, TEA) to find the most effective combination for your specific substrates.[1]
-
Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the more accessible or less precious component and the coupling reagent to drive the reaction to completion.[1]
-
Extend Reaction Time and Temperature: Monitor the reaction progress using LC-MS. Some coupling reactions may require several hours to overnight to complete. Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but it's crucial to monitor for potential side reactions or degradation.[1]
-
-
Inefficient Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another popular ligation strategy known for its high efficiency. However, yields can suffer if not performed under optimal conditions.
-
Use Fresh Reagents: The copper(I) catalyst is prone to oxidation. Ensure your copper source is fresh or use a robust catalyst system like CuSO₄ with a reducing agent such as sodium ascorbate.[1]
-
Degas the Reaction Mixture: Oxygen can deactivate the copper(I) catalyst. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Summary of Coupling Reaction Optimization Strategies:
| Parameter | Recommendation | Expected Improvement |
| Coupling Reagent | Screen HATU, HBTU, COMU | Identification of the most efficient reagent for the specific substrate pair. |
| Base | Screen DIPEA, TEA | Optimization of reaction pH to facilitate nucleophilic attack. |
| Stoichiometry | Use 1.1-1.5 eq. of one component | Drives equilibrium towards product formation. |
| Reaction Time | Monitor by LC-MS (2-12 hours) | Ensures the reaction proceeds to completion.[1] |
| Temperature | Gentle heating (40-50 °C) | Can increase reaction rate, but requires monitoring for side products.[1] |
| Click Chemistry Catalyst | Use fresh CuSO₄/Na-Ascorbate | Ensures high catalytic activity for CuAAC reactions.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Cu(I) catalyst.[1] |
Issue 2: Product Loss During Purification
Question: We seem to be losing a significant amount of our PROTAC product during the purification step. What are the likely reasons and what can we do to minimize this loss?
Answer:
Product loss during purification is a common pitfall, often attributed to the unique physicochemical properties of PROTACs, which are typically large and can have poor solubility.
Potential Causes & Recommended Actions:
-
Poor Solubility: The final PROTAC molecule may have limited solubility in standard chromatography solvents, leading to precipitation on the column or poor recovery.
-
Optimize Chromatography Solvents: For flash chromatography, explore a broader range of solvent polarities and consider adding modifiers. For HPLC, experiment with different mobile phase compositions, gradients, and additives.[1]
-
Consider Linker Composition: The choice of linker can significantly impact the solubility of the final PROTAC. Longer polyethylene (B3416737) glycol (PEG) linkers generally enhance aqueous solubility.[1]
-
-
Product Instability: PROTACs can be susceptible to degradation on silica (B1680970) or during prolonged exposure to purification solvents.
-
Work Efficiently at Low Temperatures: Minimize the time the PROTAC is on the chromatography column. If stability is a concern, consider performing the purification at a lower temperature.[1]
-
Frequently Asked Questions (FAQs)
Synthesis & Chemistry
Q1: What is a realistic yield to expect for the final coupling step in a PROTAC synthesis?
A1: Yields can vary widely based on the complexity of the fragments being joined and the chosen reaction conditions. For robust reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), yields can be as high as 90%. However, for complex amide couplings, yields may be lower and require more extensive optimization.[1]
Q2: How critical is the linker length and composition for the final PROTAC activity?
A2: The linker is a critical determinant of PROTAC efficacy. Its length, rigidity, and composition play a crucial role in enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins.[3] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[3] Therefore, a systematic evaluation of different linker lengths and compositions is often necessary to identify the optimal degrader.[4]
Q3: Are there common "off-the-shelf" linkers available to start with?
A3: Yes, many researchers begin by screening a series of generic polyethylene glycol (PEG)-based linkers of varying lengths.[4] These are commercially available or can be synthesized with relative ease and provide a good starting point to establish a structure-activity relationship (SAR) for linker length.
Biological Evaluation
Q4: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it doesn't cause degradation in cells. What could be the problem?
A4: This is a common issue and highlights that binary binding affinity does not always translate to degradation efficacy. Several factors could be at play:
-
Lack of Ternary Complex Formation: Even if the PROTAC can bind to each protein individually, it may not be able to induce the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The geometry and cooperativity of this complex are critical for subsequent ubiquitination.
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.[5]
-
Instability: The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell.[5]
-
"Hook Effect": At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to a decrease in degradation. It is important to test a wide range of concentrations to observe the characteristic bell-shaped dose-response curve.[5][6]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[5][6] To avoid being misled by this effect, it is crucial to perform a full dose-response curve over a wide range of concentrations to identify the optimal concentration for degradation and to observe the potential "hook".[5]
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized component.
-
Dissolve the carboxylic acid component (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine component (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to ligate an alkyne-functionalized component with an azide-functionalized component.
-
Dissolve the alkyne-functionalized component (1 equivalent) and the azide-functionalized component (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the copper(II) sulfate (CuSO₄, e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
References
Technical Support Center: Optimizing PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with inefficient Proteolysis Targeting Chimeras (PROTACs). Our focus is on the critical step of ternary complex formation, which is essential for successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule via methods such as NMR and mass spectrometry.[1]
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to measure these binary binding affinities.[2][3][4]
Q2: My PROTAC forms binary complexes but fails to induce significant degradation. What could be the issue?
A2: This common issue often points to problems with the formation or stability of the ternary complex. Here are several possibilities:
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.[5] The linker length, composition, and attachment points are critical for this step.[5]
-
"Unproductive" Ternary Complex: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[1][5] This can be due to the linker length or attachment points on the PROTAC.[1]
-
Negative Cooperativity: The binding of the second protein to the PROTAC-protein binary complex is weaker than the initial binary interaction. This destabilizes the ternary complex.[]
-
Cellular Environment: The intracellular environment is much more complex than an in vitro biochemical assay. Factors like protein concentrations, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation.[1] Live-cell assays like NanoBRET™ can provide insights into ternary complex formation within a cellular context.[1][7]
Q3: I'm observing a "hook effect" in my assay. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the signal in a proximity-based assay (like AlphaLISA, HTRF, or NanoBRET™) decreases at high PROTAC concentrations.[1][7] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the ternary complex (Target-PROTAC-E3).[1]
Mitigation Strategies:
-
Titrate the PROTAC: Perform a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[1]
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[1]
Q4: How does the choice of E3 ligase impact ternary complex formation and PROTAC efficiency?
A4: The choice of E3 ligase is a critical determinant of PROTAC success.[8][9][10] Different E3 ligases have distinct expression levels in various cell types, different endogenous substrates, and can lead to different off-target effects.[5] The compatibility between the target protein and the E3 ligase, influenced by potential protein-protein interactions within the ternary complex, can significantly affect cooperativity and degradation efficiency.[10][11] Therefore, if a PROTAC is inefficient, consider screening a panel of E3 ligase recruiters.[5]
Q5: What is cooperativity in the context of PROTACs, and why is it important?
A5: Cooperativity (α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC influences the binding of the second protein (e.g., the E3 ligase).[12]
-
Positive Cooperativity (α > 1): The formation of the ternary complex is favored, meaning the affinity of the PROTAC for the second protein is enhanced after the first protein is bound.[] This leads to a more stable ternary complex and often more efficient degradation.[13]
-
Negative Cooperativity (α < 1): The formation of the ternary complex is disfavored, destabilizing the complex.
High positive cooperativity is a desirable feature for an efficient PROTAC.[13]
Troubleshooting Guides
Issue 1: No or Weak Ternary Complex Formation in Biochemical Assays
| Possible Cause | Troubleshooting Step |
| Poor Protein Quality | Verify protein purity, folding, and activity. Check for aggregation using Dynamic Light Scattering (DLS).[1] |
| Inactive PROTAC | Confirm PROTAC purity and chemical identity using Mass Spectrometry and NMR.[1] |
| Weak Binary Affinities | Measure the binding affinity of the PROTAC to the target protein and E3 ligase individually using SPR, ITC, or FP.[2][3][4] If affinities are very low, redesign of the respective binders may be necessary. |
| Steric Hindrance | Synthesize and test a series of PROTACs with varying linker lengths and compositions to overcome potential steric clashes.[][15][16][17] |
| Assay Conditions | Optimize buffer conditions, including pH, salt concentration, and additives, to reduce non-specific binding.[] |
Issue 2: Ternary Complex Forms In Vitro but No Degradation in Cells
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Modify the PROTAC linker to improve physicochemical properties (e.g., reduce polarity).[5] Prodrug strategies can also be employed.[5] |
| Lack of Cellular Target Engagement | Use cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm binding to both the target and E3 ligase in cells.[5] |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase in your cell model via Western Blot or qPCR.[18] Consider using a different E3 ligase that is more highly expressed.[18] |
| Unproductive Ternary Complex Geometry | Redesign the PROTAC with different linker attachment points or lengths to alter the orientation of the target and E3 ligase.[5] |
| PROTAC Efflux | Use efflux pump inhibitors to determine if the PROTAC is being actively transported out of the cell. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for PROTAC performance.
Table 1: Impact of Linker Length on PROTAC-Mediated Degradation
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 12 | >1000 | <20 | [17] |
| BRD4 | VHL | 13 | 18 | >95 | [17] |
| BRD4 | VHL | 16 | 250 | ~70 | [17] |
| ERα | CRBN | 12 | ~500 | ~50 | [17] |
| ERα | CRBN | 16 | 5 | >90 | [17] |
| ERα | CRBN | 20 | >1000 | <30 | [17] |
| p38α | VHL | 13 | >1000 | <10 | [17] |
| p38α | VHL | 15 | 210 | >80 | [17] |
| p38α | VHL | 17 | 250 | >80 | [17] |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved.[17]
Table 2: Cooperativity and Binding Affinities for Selected PROTACs
| PROTAC | Target | E3 Ligase | K_D (Binary, Target) (nM) | K_D (Binary, E3) (nM) | K_D (Ternary) (nM) | Cooperativity (α) | Reference |
| MZ1 | Brd4_BD2_ | VHL | 4 | 66 | 4.2 | 15 | [19] |
| AT1 | Brd4_BD2_ | VHL | 180 | 1800 | 18 | 100 | [20] |
| PROTAC 15b | Brd4_BD2_ | VHL | N/A | 600 | N/A | 15 | [12] |
| BRD-5110 | PPM1D | CRBN | 1-2 | ~3000 | N/A | N/A | [19] |
Note: K_D represents the dissociation constant. Cooperativity (α) is calculated as the ratio of binary to ternary binding affinities.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay confirms the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.[18]
Methodology:
-
Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).[18]
-
Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[18]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of your PROTAC.[18]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[18]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[18]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.[18]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is a reliable technique to determine the thermodynamics and cooperativity of ternary complex formation.[2][21][22]
Methodology:
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (K_D1_): Titrate the PROTAC into a solution of the target protein to determine the binding affinity.
-
PROTAC to E3 Ligase (K_D2_): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity.
Part 2: Determining Ternary Binding Affinity and Cooperativity
-
Setup: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The target protein should be in excess to ensure all E3 ligase is in a binary complex.[1]
-
Titration: Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.[1]
-
Data Analysis: The resulting binding isotherm will provide the ternary binding affinity (K_D,ternary_). Cooperativity (α) can then be calculated using the formula: α = (K_D1_ * K_D2_) / (K_D,ternary_ * [Protein in cell]).
Protocol 3: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[18]
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[18]
-
Detection: Incubate with a secondary antibody and visualize the protein bands.[18]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[18]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for PROTAC validation and optimization.
Caption: A logical workflow for troubleshooting an inefficient PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 7. Ternary Complex Formation [promega.sg]
- 8. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Activity Through Cell Line Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical impact of cell line choice on the activity of Proteolysis Targeting Chimeras (PROTACs). Here, you will find answers to frequently asked questions and troubleshooting guides to navigate common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is cell line selection so critical for PROTAC experiments?
A1: The choice of a cell line is paramount as PROTAC efficacy is not universal and is highly dependent on the specific cellular context.[1][2] Key factors that vary between cell lines and significantly influence PROTAC activity include the expression levels of the target protein (Protein of Interest - POI), the expression and activity of the recruited E3 ligase, and the overall functionality of the ubiquitin-proteasome system (UPS).[3][4] An inappropriate cell line can lead to misleading results, such as a lack of degradation or off-target effects, ultimately hindering the accurate assessment of a PROTAC's potential.[5][6]
Q2: What are the primary factors to consider when selecting a cell line for a PROTAC study?
A2: Researchers should prioritize the following factors:
-
Target Protein (POI) Expression: The cell line must express the target protein at a sufficient level to observe degradation. It is crucial to select a cell line that is biologically relevant to the disease being studied.[3][7]
-
E3 Ligase Expression and Activity: The efficacy of a PROTAC is directly linked to the presence and activity of the E3 ligase it is designed to recruit (e.g., VHL, CRBN).[1][3] Low expression or mutations in the E3 ligase can lead to a poor response to the corresponding PROTAC.[1][8]
-
Disease Relevance: The chosen cell line should accurately represent the disease model under investigation to ensure that the experimental findings are translatable.[3][7] Resources like the Cancer Cell Line Encyclopedia (CCLE) can help identify cell lines with specific genetic markers or expression profiles.[7]
-
Cellular Permeability: PROTACs are often large molecules, and their ability to cross the cell membrane can vary between cell types, impacting their efficacy.[5][9]
Q3: How can I determine the expression levels of my target protein and the E3 ligase in different cell lines?
A3: Several methods can be employed to quantify protein expression:
-
Western Blotting: A standard and widely used technique for semi-quantitative or quantitative analysis of protein levels.[3][10]
-
Mass Spectrometry (Proteomics): Provides a more comprehensive and unbiased quantification of the proteome, allowing for the simultaneous measurement of thousands of proteins, including your target and various E3 ligases.[3][6]
-
RT-qPCR: Measures mRNA expression levels, which can often serve as an indicator of protein expression.[11]
-
Public Databases: Resources like the Cancer Cell Line Encyclopedia (CCLE) provide extensive genomic and transcriptomic data for a large number of cell lines.[7]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[5] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[5]
Troubleshooting Guide
Problem: No or weak degradation of the target protein is observed.
This is a common issue in PROTAC experiments with several potential causes. The following workflow can help systematically troubleshoot the problem.
Caption: Troubleshooting workflow for lack of PROTAC activity.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[5] Modify the PROTAC's physicochemical properties, such as by optimizing the linker, to improve permeability.[9] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets within the cell.[5] Validate binding using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[5] |
| Inefficient Ternary Complex Formation | The geometry of the PROTAC may not support the formation of a stable and productive ternary complex.[5] Optimize the linker length and composition to facilitate effective complex formation.[3][9] |
| Insufficient E3 Ligase Expression/Activity | The chosen cell line may have low endogenous levels or inactivating mutations of the recruited E3 ligase.[1] Select a different cell line with higher E3 ligase expression or switch to a PROTAC that recruits a more abundant E3 ligase in that cell type.[3][8] |
| Impaired Ubiquitin-Proteasome System | The cell line may have a compromised UPS, preventing the degradation of the ubiquitinated target.[5] Treat cells with a proteasome inhibitor (e.g., MG132) as a control to see if the target protein levels are rescued, confirming UPS involvement.[10] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium. Assess the stability of the PROTAC over the course of the experiment.[5] |
Problem: Significant off-target protein degradation is observed.
Off-target effects can complicate the interpretation of results and raise concerns about toxicity.
Caption: Workflow for addressing off-target effects.
| Strategy | Description |
| Optimize the Target-Binding Warhead | Employ a more selective binder for the protein of interest to minimize engagement with other proteins.[5] |
| Modify the Linker | The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[5][12] |
| Change the Recruited E3 Ligase | Different E3 ligases have distinct endogenous substrates and may form different off-target ternary complexes.[5][8] Switching the E3 ligase can alter the off-target degradation profile. |
| Use a Negative Control | Synthesize a control PROTAC with a modification that prevents binding to either the target or the E3 ligase to confirm that the observed effects are dependent on ternary complex formation.[2] |
Experimental Protocols
Protocol 1: Dose-Response Assay for DC50 and Dmax Determination
This protocol is used to determine the concentration of a PROTAC that results in 50% degradation of the target protein (DC50) and the maximum degradation observed (Dmax).[10]
-
Cell Seeding: Plate the chosen cell line in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range would span from low nanomolar to high micromolar to capture the full dose-response curve and observe any potential "hook effect".[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 2, 4, 8, 24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like a BCA or Bradford assay.[5]
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-Tubulin).[10]
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
Calculate the DC50 and Dmax values from the curve.[10]
-
Protocol 2: Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 3-5x DC50). Include a control group treated with a proteasome inhibitor (e.g., MG132) for 2-4 hours prior to and during PROTAC treatment.[10]
-
Immunoprecipitation (IP):
-
Lyse the cells in a buffer suitable for IP.
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and any associated proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody.[10]
-
-
Analysis: An increase in a high molecular weight smear or a laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates the accumulation of poly-ubiquitinated target protein.[10]
Data Presentation
Table 1: Example of PROTAC Activity Across Different Cell Lines
This table illustrates how the efficacy of two different BRD4-targeting PROTACs, MZ1 (VHL-recruiting) and dBET1 (CRBN-recruiting), can vary across a panel of cancer cell lines. This highlights the importance of cell line-specific E3 ligase expression.
| Cell Line | Cancer Type | PROTAC | DC50 (nM) | Dmax (%) | E3 Ligase Expression (Relative) |
| A375 | Melanoma | MZ1 | 25 | >90 | VHL: High |
| dBET1 | >1000 | <20 | CRBN: Low | ||
| MCF-7 | Breast | MZ1 | 50 | >85 | VHL: Moderate |
| dBET1 | 150 | >70 | CRBN: Moderate | ||
| MOLT-4 | Leukemia | MZ1 | 10 | >95 | VHL: High |
| dBET1 | 5 | >95 | CRBN: High | ||
| HEK293 | Kidney | MZ1 | 30 | >90 | VHL: High |
| dBET1 | 500 | ~50 | CRBN: Moderate |
Data is illustrative and compiled based on trends reported in the literature.[1][13]
Note: The success of PROTAC-based therapeutic strategies is intricately linked to a deep understanding of the cellular machinery they are designed to hijack. Careful and informed cell line selection is the foundational step for generating reliable and translatable data.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of PROTACs in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of Proteolysis Targeting Chimers (PROTACs) in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of PROTAC metabolic instability in vivo?
PROTACs, like other small molecules, are susceptible to metabolism by enzymes primarily located in the liver and blood. The main drivers of their metabolic instability are:
-
"First-pass" metabolism: After oral administration, PROTACs can be extensively metabolized in the gut wall and liver before reaching systemic circulation, significantly reducing their bioavailability.[1]
-
Enzymatic degradation: Key enzymes responsible for PROTAC metabolism include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases.[1][2] CYP3A4 is a major contributor to the Phase I metabolism of many PROTACs.[3]
-
Structural vulnerabilities: The linker component is often the most metabolically labile part of a PROTAC.[] Additionally, the warhead (targeting the protein of interest - POI) and the E3 ligase ligand can also contain metabolic "hotspots."
Q2: How does the linker component of a PROTAC influence its metabolic stability?
The linker is a critical determinant of a PROTAC's metabolic stability. Its characteristics have a significant impact:
-
Length and Flexibility: Longer and more flexible linkers, such as long alkyl or polyethylene (B3416737) glycol (PEG) chains, are often more susceptible to enzymatic degradation.[5] Shorter, more rigid linkers tend to exhibit greater metabolic stability.[6]
-
Chemical Composition: Incorporating more stable chemical motifs like cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.[1] Conversely, moieties like amides can be prone to hydrolysis.
-
Attachment Points: The points at which the linker connects to the warhead and the E3 ligase ligand can significantly influence the overall metabolic profile of the PROTAC.[7]
Q3: Can metabolites of a PROTAC interfere with its activity?
Yes, metabolites can significantly impact a PROTAC's efficacy. Cleavage of the linker can generate metabolites that resemble the original warhead or E3 ligase ligand. These metabolites can then competitively bind to the POI or the E3 ligase, respectively, antagonizing the action of the intact PROTAC and potentially leading to a "hook effect."[8][9] Therefore, metabolite identification and profiling are crucial steps in preclinical screening.[9]
Q4: Which E3 ligase, VHL or CRBN, generally leads to more metabolically stable PROTACs?
The choice of E3 ligase can influence the overall properties of a PROTAC. CRBN-recruiting PROTACs often have a smaller molecular weight and are considered more "drug-like" compared to those that recruit VHL.[10] This can contribute to more favorable pharmacokinetic properties, including metabolic stability. However, the overall stability is highly dependent on the specific structural features of the entire PROTAC molecule.[][11]
Troubleshooting Guides
Issue 1: Rapid Clearance and Short Half-life of PROTAC in vivo
Symptoms:
-
Low exposure of the PROTAC after in vivo administration.
-
Rapid disappearance of the parent compound in pharmacokinetic studies.
-
Poor in vivo efficacy despite good in vitro potency.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid PROTAC clearance.
Possible Solutions & Methodologies:
-
Strategy 1: Linker Modification
-
Reduce Linker Length: Shorter linkers generally exhibit increased metabolic stability.[6]
-
Increase Linker Rigidity: Incorporate cyclic moieties (e.g., piperazine, piperidine) or aromatic rings into the linker to reduce conformational flexibility and shield metabolic sites.[1]
-
Change Linker Attachment Point: Altering the connection point on the warhead or E3 ligase ligand can sterically hinder access of metabolic enzymes.[7]
-
-
Strategy 2: Ligand Modification
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the warhead or E3 ligase ligand to prevent enzymatic modification.[5]
-
-
Strategy 3: Prodrug Approach
-
Modify the PROTAC with a labile group that is cleaved in vivo to release the active molecule. This can improve solubility and shield the molecule from first-pass metabolism.[9]
-
Issue 2: Poor Oral Bioavailability
Symptoms:
-
Low plasma concentration of the PROTAC after oral administration.
-
Significant discrepancy between oral and intravenous (IV) pharmacokinetic profiles.
Troubleshooting Workflow:
Caption: Workflow for addressing poor oral bioavailability of PROTACs.
Possible Solutions & Methodologies:
-
Strategy 1: Formulation Enhancement
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and oral absorption.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the solubility and permeability of lipophilic PROTACs.
-
-
Strategy 2: Structural Modifications to Improve Permeability
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, leading to a more compact structure that is more permeable to cell membranes.[10]
-
Optimize Linker Properties: Replace flexible linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, to improve cellular permeability.[9]
-
-
Strategy 3: Reduce First-Pass Metabolism
-
Implement the structural modification strategies outlined in "Issue 1" to block metabolic hotspots.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Degradation Potency
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |
| ER | PEG-based | 9 | 140,000 | [13] |
| ER | PEG-based | 16 | 26,000 | [13] |
| TBK1 | Alkyl/Ether | < 12 | No degradation | [13] |
| TBK1 | Alkyl/Ether | 12-29 | < 1,000 | [13] |
| BRD4 | PEG | 0 | < 500 | [13] |
| BRD4 | PEG | 1-2 units | > 5,000 | [13] |
| BRD4 | PEG | 4-5 units | < 500 | [13] |
Table 2: In vivo Half-life of Selected PROTACs
| PROTAC Name | Target | E3 Ligase | In vivo Half-life (h) | Species | Reference |
| PROTAC 33c | Not Specified | Not Specified | 8.28 | Not Specified | [5] |
| RIPK2 PROTAC (Cmpd 4) | RIPK2 | IAP | ~2-3 days (protein t1/2) | Rat | [14] |
| PROTAC-3-gefitinib | EGFR | Not Specified | 7.2 | Rat | [13] |
Table 3: Ternary Complex Dissociation Half-lives
| Ternary Complex | Half-life (seconds) | Reference |
| VHL-MZ1-BRD4(BD2) | 130 | [5] |
| VHL-MZ1-BRD2(BD2) | 67 | [5] |
| VHL-MZ1-BRD3(BD2) | 6 | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a PROTAC by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final solvent concentration in the incubation should be low (<1%) to avoid enzyme inhibition.
-
Thaw HLM on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of HLM and phosphate buffer to 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a collection plate or tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Protocol 2: Metabolic Stability Assay in Cryopreserved Human Hepatocytes
Objective: To assess the metabolic stability of a PROTAC in a more physiologically relevant system containing both Phase I and Phase II metabolic enzymes.
Materials:
-
Test PROTAC
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
Collagen-coated plates
-
Incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) for cell lysis and protein precipitation
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Hepatocyte Thawing and Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Plate the hepatocytes on collagen-coated plates and allow them to attach for several hours.
-
-
Incubation:
-
Remove the plating medium and add fresh, pre-warmed incubation medium containing the test PROTAC at the desired concentration.
-
Incubate the plates at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect both the cells and the incubation medium.
-
-
Sample Processing and Analysis:
-
Lyse the cells and precipitate proteins using cold acetonitrile containing an internal standard.
-
Process the incubation medium similarly.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point and determine the half-life and intrinsic clearance as described in the HLM protocol.
-
Visualizations
Caption: Mechanism of action of a PROTAC leading to targeted protein degradation.
Caption: Common metabolic pathways for PROTACs in vivo.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. worthe-it.co.za [worthe-it.co.za]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. waters.com [waters.com]
- 14. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Analysis of Protein Degradation
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve inconsistencies in Western blot analysis of protein degradation. Browse our frequently asked questions and troubleshooting guides below for detailed solutions to common issues.
Frequently Asked Questions (FAQs)
FAQ 1: My protein of interest appears as multiple bands at lower molecular weights than expected. What is the likely cause and how can I fix it?
This is a classic sign of protein degradation.[1][2] During sample preparation, endogenous proteases can be released and cleave your target protein into smaller fragments.[1][2]
Solution:
-
Use Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer before sample collection.[3][4][5][6][7] This is the most critical step in preventing degradation.[7]
-
Work Quickly and on Ice: Keep your samples on ice at all times during preparation to minimize protease activity.[6][8][9]
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates as older samples are more prone to degradation.[7][9] Avoid repeated freeze-thaw cycles.[8]
FAQ 2: I'm seeing a progressive loss of my protein of interest over a time-course experiment. How can I ensure consistent protein levels at my initial time point?
This issue often points to ongoing proteolytic activity in your samples after lysis.
Solution:
-
Optimize Protease Inhibitor Cocktail: Ensure your protease inhibitor cocktail is effective against a wide range of proteases, including serine, cysteine, aspartic, and metalloproteases.[3]
-
Immediate Lysis and Denaturation: Lyse cells or tissues directly in a lysis buffer containing protease inhibitors and immediately boil the samples in Laemmli buffer to denature and inactivate proteases.[9][10]
-
Consistent Incubation Times: For time-course experiments, ensure that the time from cell harvesting to lysis and denaturation is consistent for all time points.
FAQ 3: My loading control (e.g., GAPDH, β-actin) is also showing signs of degradation. What should I do?
While housekeeping proteins are generally stable, they are not immune to degradation, especially in samples with high protease activity.
Solution:
-
Verify Loading Control Stability: First, confirm that your chosen loading control is indeed stably expressed under your experimental conditions. Some treatments can alter the expression of common housekeeping proteins.[11]
-
Use a Different Loading Control: Consider switching to a different loading control with a different subcellular localization or structure.[11]
-
Total Protein Normalization: As an alternative to a single housekeeping protein, consider total protein normalization. This method involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie) to normalize against the total amount of protein loaded in each lane.[12][13]
Troubleshooting Guides
Problem 1: Weak or No Signal for the Target Protein
Possible Causes & Solutions
| Possible Cause | Solution |
| Protein Degradation | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer. Keep samples on ice throughout the preparation process. Use fresh lysates.[6][7][8][9] |
| Low Protein Expression | Increase the amount of protein loaded onto the gel.[7][14][15] Consider enriching your protein of interest via immunoprecipitation.[8][15] |
| Suboptimal Antibody Concentration | Optimize the concentration of your primary and secondary antibodies by performing a titration.[8][14] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.[7][16] |
| Inactive HRP-conjugated Antibody | Avoid using sodium azide (B81097) in buffers, as it inhibits HRP. Ensure your substrate is not expired.[10][14] |
Problem 2: Inconsistent Band Intensities Across Replicates
Possible Causes & Solutions
| Possible Cause | Solution |
| Uneven Protein Loading | Carefully quantify the protein concentration of each sample using a reliable method (e.g., BCA assay) and load equal amounts.[12][17] |
| Variable Protein Degradation | Ensure consistent and immediate addition of protease inhibitors to all samples upon lysis. Maintain a consistent workflow and timing for all samples. |
| Transfer Irregularities ("Edge Effect") | Proteins in the outer lanes can sometimes transfer less efficiently. Avoid loading critical samples in the outermost lanes. Ensure the transfer sandwich is assembled correctly with no air bubbles.[18][19] |
| Inconsistent Antibody Incubation | Ensure the membrane is fully submerged and agitated during all incubation and wash steps to ensure even exposure to antibodies and buffers.[14] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates with Protease Inhibitors
-
Prepare Lysis Buffer: On ice, prepare your desired lysis buffer (e.g., RIPA buffer).
-
Add Protease Inhibitors: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X).[20]
-
Cell Harvesting: Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Lysis: Add the ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins and inactivate proteases.[10]
-
Storage: Use the samples immediately or store them at -80°C. Avoid multiple freeze-thaw cycles.[8]
Visual Guides
Caption: Standard Western Blot experimental workflow.
Caption: Troubleshooting logic for protein degradation.
References
- 1. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. mybiosource.com [mybiosource.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biocompare.com [biocompare.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. biocompare.com [biocompare.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Loading Controls for Western Blotting [sigmaaldrich.com]
- 20. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
Strategies for reducing the required concentration of a PROTAC for effective degradation
<
Welcome to the technical support center for optimizing Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the required concentration of a PROTAC for effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters that define PROTAC efficiency?
A1: The efficiency of a PROTAC is primarily defined by two parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[1]
The goal of optimization is to achieve a low DC50 and a high Dmax.
Q2: Why is my potent PROTAC not showing significant degradation in cells?
A2: A common reason for this discrepancy is poor cell permeability. PROTACs are often large molecules with high molecular weights that can struggle to cross the cell membrane.[2][3] It's crucial to assess the cellular uptake of your PROTAC. Additionally, the stability of the PROTAC in the cell culture medium can also affect its efficacy.[4]
Q3: What is the "hook effect" and how does it affect my results?
A3: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, leading to a bell-shaped dose-response curve.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5][6]
Troubleshooting Guide
Problem 1: High DC50 Value (Low Potency)
If your PROTAC requires a high concentration to achieve 50% degradation, consider the following troubleshooting steps:
Is the ternary complex forming efficiently?
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for potent degradation.[7]
-
Solution: Optimize the linker. The length, composition, and attachment points of the linker are critical for the stability of the ternary complex.[8][9] Systematically vary the linker length and composition to find the optimal configuration.[10][] For example, replacing flexible PEG linkers with more rigid structures containing phenyl or piperazine (B1678402) groups can improve ternary complex formation and cell permeability.[8][12]
Is there positive cooperativity in ternary complex formation?
Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, stabilizes the ternary complex and enhances degradation efficiency.[5]
-
Solution: Measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually and then in the presence of each other using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[13][14] A significant increase in affinity in the ternary complex indicates positive cooperativity. If cooperativity is low or negative, redesigning the linker or modifying the warhead or E3 ligase ligand may be necessary.[15]
Are the binary binding affinities balanced?
A significant imbalance in the binding affinities of the PROTAC for the target protein and the E3 ligase can favor the formation of binary complexes and lead to a hook effect, reducing potency at higher concentrations.[5]
-
Solution: Aim for more balanced binary affinities. This may involve re-designing the warhead or the E3 ligase ligand.[5]
Problem 2: Incomplete Degradation (Low Dmax)
If your PROTAC is unable to achieve a high level of degradation even at optimal concentrations, consider these possibilities:
Is the PROTAC sufficiently cell-permeable?
As mentioned, poor cellular uptake can limit the intracellular concentration of the PROTAC, leading to incomplete degradation.[2][16]
-
Solution: Enhance cell permeability by modifying the linker. Introducing moieties that reduce the polar surface area or allow the PROTAC to adopt a more compact conformation in solution can improve its ability to cross the cell membrane.[3][12]
Is the recruited E3 ligase expressed at sufficient levels in your cell line?
The abundance of the E3 ligase is a critical factor. If the E3 ligase is not sufficiently expressed, the degradation machinery can become saturated.[17]
-
Solution: Verify the expression level of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell line using Western Blot or proteomics. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase.[17][18]
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability and Degradation
| PROTAC | Linker Modification | Permeability (10⁻⁷ cm s⁻¹) | DC50 (nM) | Dmax (%) | Reference |
| 96 | PEG linker | 1.1 | 300 | 65 | [8] |
| 97 | Phenyl ring in linker | 8.4 | N/A | N/A | [8] |
Table 2: Degradation Activity of ERα PROTACs
| PROTAC | DC50 (nM) in MCF-7 cells | Reference |
| ARV-471 | 1.8 | [19] |
| Compound 41 | 0.41 | [19] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of your PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat cells with a range of PROTAC concentrations and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and the E3 ligase, mediated by the PROTAC.[20]
-
Cell Treatment:
-
Treat cells with the desired concentrations of the PROTAC or a vehicle control. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[20]
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples indicates the formation of the ternary complex.[20]
-
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for high PROTAC DC50 values.
Caption: Experimental workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. jove.com [jove.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 19. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Handling PROTAC Aggregation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC® (Proteolysis Targeting Chimera) molecule aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation and why is it a concern?
A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, insoluble or soluble, non-functional clusters in solution. This is a significant concern because it can lead to several experimental issues, including:
-
Reduced Efficacy: Aggregated PROTACs are typically inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1]
-
The "Hook Effect": High concentrations of PROTACs can lead to the formation of non-productive binary complexes, a phenomenon known as the "hook effect". This can be exacerbated by aggregation, leading to a paradoxical decrease in degradation at higher concentrations.[2][3]
-
Poor Solubility and Bioavailability: Aggregation is often a manifestation of poor solubility, which can hinder in vitro assay performance and limit in vivo bioavailability.[4][5]
-
Non-Specific Toxicity: Large protein aggregates can be cytotoxic, leading to misleading results in cell-based assays.[6]
-
Experimental Artifacts: Aggregates can interfere with analytical techniques, leading to inaccurate quantification and characterization.
Q2: What are the common causes of PROTAC aggregation?
A2: PROTAC aggregation is primarily driven by their unique physicochemical properties:
-
High Molecular Weight and Lipophilicity: PROTACs are large molecules, often with a high molecular weight and significant hydrophobicity, which predisposes them to poor aqueous solubility.[4][5]
-
Flexible Linkers: The linkers connecting the two warheads can be flexible, and in aqueous solutions, may adopt conformations that favor intermolecular hydrophobic interactions, leading to aggregation.[7]
-
Concentration-Dependent Effects: At high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.[6]
-
Buffer Conditions: Suboptimal buffer conditions, such as pH close to the isoelectric point (pI) of the PROTAC or low ionic strength, can promote aggregation.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the molecules, leading to the formation of aggregates.
Q3: How can I visually inspect my PROTAC solution for aggregation?
A3: While not a quantitative method, visual inspection can be a quick first step. Look for:
-
Cloudiness or Turbidity: A hazy or milky appearance in the solution is a strong indicator of insoluble aggregates.
-
Precipitate: Visible particles settled at the bottom or sides of the container are a clear sign of precipitation.
-
Sheen or "Floaties": Sometimes, aggregates can appear as a shimmering sheen or as small, floating particles in the solution.
Q4: What is the "hook effect" and how does it relate to aggregation?
A4: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2] This occurs because at high concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] Aggregation can contribute to the hook effect by reducing the concentration of monomeric, active PROTAC available to form the ternary complex.[8]
Troubleshooting Guide
Issue 1: My PROTAC solution appears cloudy or has visible precipitate.
This is a clear indication of poor solubility and aggregation.
Troubleshooting Steps:
-
Verify Stock Solution Preparation: Ensure your stock solution in an organic solvent like DMSO is fully dissolved before preparing aqueous dilutions. Vortex and gently warm if necessary.
-
Optimize Buffer Conditions:
-
Use of Additives:
-
Co-solvents: For in vitro assays, consider the inclusion of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in the final buffer, but be mindful of its potential effects on the assay.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help solubilize hydrophobic PROTACs.[10]
-
-
Sonication: Brief sonication in a water bath can sometimes help to break up and re-dissolve aggregates.
Issue 2: Degradation of my target protein is weak or inconsistent, and I suspect aggregation.
Even if your solution appears clear, soluble aggregates may be present and interfering with your experiment.
Troubleshooting Steps:
-
Characterize Aggregation: Use the analytical techniques described in the "Experimental Protocols" section below (DLS, SEC, TEM) to confirm the presence and size of aggregates.
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify a potential "hook effect," which can be indicative of aggregation issues at higher concentrations.[2]
-
Incorporate Formulation Strategies: For in vivo studies or challenging in vitro systems, consider advanced formulation approaches:
-
Modify the PROTAC Linker: If you are in the process of designing PROTACs, consider linker modifications. Incorporating polar groups or rigid moieties like piperazine (B1678402) can improve solubility and reduce aggregation propensity.[13][14]
Quantitative Data Summary
The following table summarizes the solubility of a prototypical PROTAC, ARCC-4, in different formulations, demonstrating the impact of advanced formulation strategies on improving solubility.
| Formulation | Drug Load (% w/w) | Polymer/Excipient | Dissolution Medium | Maximum Concentration (µg/mL) | Fold Increase vs. Amorphous |
| Amorphous ARCC-4 | N/A | None | 0.05 M Phosphate Buffer (pH 6.8) | ~2.5 | 1.0 |
| ARCC-4 ASD | 10% | HPMCAS-L | 0.05 M Phosphate Buffer (pH 6.8) | ~25 | 10.0 |
| ARCC-4 ASD | 20% | HPMCAS-L | 0.05 M Phosphate Buffer (pH 6.8) | ~18 | 7.2 |
| ARCC-4 ASD | 10% | Eudragit® L 100-55 | 0.05 M Phosphate Buffer (pH 6.8) | ~22 | 8.8 |
| ARCC-4 ASD | 20% | Eudragit® L 100-55 | 0.05 M Phosphate Buffer (pH 6.8) | ~15 | 6.0 |
Data adapted from Pöstges et al., 2023.[11][15]
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is a rapid method to detect the presence of aggregates.[16][17]
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired buffer at the working concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large, extraneous particles.[18]
-
Transfer at least 20 µL of the filtered sample into a clean, dust-free DLS cuvette.
-
-
Instrumentation and Measurement:
-
Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters, including the number of acquisitions and duration.
-
Initiate the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to generate a size distribution profile.
-
-
Data Interpretation:
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric PROTAC.
-
The presence of aggregates will be indicated by the appearance of additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) will also be elevated, indicating a heterogeneous sample.[16]
-
2. Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size as they pass through a column packed with a porous resin. It can be used to separate and quantify monomeric PROTAC from aggregated species.[19][20]
-
Materials:
-
SEC column with an appropriate molecular weight range for your PROTAC.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase: A buffer that is compatible with your PROTAC and the column, typically containing at least 150 mM salt to prevent ionic interactions with the resin.[9]
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your PROTAC sample in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Run the chromatography method at a constant flow rate.
-
Monitor the elution profile using the UV detector at a wavelength where the PROTAC absorbs.
-
-
Data Analysis:
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomeric PROTAC).
-
The area under each peak can be integrated to quantify the relative amounts of aggregated and monomeric species.
-
3. Transmission Electron Microscopy (TEM) for Visualizing Aggregates
TEM provides high-resolution images of your sample, allowing for the direct visualization of the morphology and size of PROTAC aggregates.[21][22]
-
Sample Preparation (Negative Staining):
-
Place a 5 µL drop of your PROTAC solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot away the excess liquid with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Stain the sample by floating the grid on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for 30-60 seconds.[23]
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Load the prepared grid into the TEM.
-
Acquire images at various magnifications to observe the overall distribution and fine structure of any aggregates present.
-
-
Interpretation:
-
TEM images will reveal the morphology of the aggregates (e.g., amorphous, fibrillar).
-
The size and shape of the aggregates can be measured directly from the images.
-
Visualizations
Caption: Troubleshooting workflow for PROTAC aggregation.
Caption: Experimental workflow for characterizing PROTAC aggregation.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. marinbio.com [marinbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdanderson.org [mdanderson.org]
- 23. Routine Transmission Electron Microscopy (TEM) Staining Protocol for Cultured Cells - IHC WORLD [ihcworld.com]
Validation & Comparative
Comparing the efficacy of Glutarimide-Isoindolinone-NH-PEG2-COOH to pomalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of many effective PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide (B1683931), a derivative of thalidomide, is a widely used and highly effective ligand for the Cereblon (CRBN) E3 ligase.[1]
This guide provides a comparative overview of the efficacy of various pomalidomide-based PROTACs. It is important to note that molecules such as Glutarimide-Isoindolinone-NH-PEG2-COOH are not complete PROTACs but rather advanced building blocks. They consist of the pomalidomide core (a glutarimide-isoindolinone structure) for CRBN binding, pre-functionalized with a polyethylene (B3416737) glycol (PEG) linker ending in a carboxylic acid (COOH) group. This ready-to-use conjugate simplifies the synthesis of novel PROTACs by allowing for straightforward conjugation to a ligand for a protein of interest.
The efficacy of the final PROTAC is determined not only by the E3 ligase ligand but also by the target protein ligand and, crucially, the nature of the linker that connects them. This guide will explore the performance of different pomalidomide-based PROTACs, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. This is quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation that can be achieved.
The following tables summarize the efficacy of various pomalidomide-based PROTACs against different protein targets. It is important to consider that the data is compiled from different studies, and experimental conditions may vary.
Table 1: Pomalidomide-Based PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC Name | Target Ligand | Linker Characteristics | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | OTX015 | Pomalidomide-based | KMS11 (Multiple Myeloma) | <1 nM | >95% | [2] |
| PROTAC 1 | OTX015 | PEG linker | BL (Burkitt's Lymphoma) | <1 nM | Not Specified | [3] |
| PROTAC 3 | HJB97 | Thalidomide-based (for comparison) | RS4;11 (Leukemia) | 0.1 - 0.3 nM | Not Specified | [3] |
| Compound 21 | Dihydroquinazolinone-based | Pomalidomide-based | THP-1 (Monocyte Lymphoma) | Induces degradation | Not Specified | [4] |
Table 2: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Name | Target Ligand | Linker Characteristics | Cell Line | DC50 | Dmax | Reference |
| PTD10 | GDC-0853 | Pomalidomide-based | Ramos (B-cell lymphoma) | 0.5 nM | Not Specified | [5] |
| MT-802 | Ibrutinib derivative | 8-atom linker attached at C5 of pomalidomide | Namalwa (B-cell lymphoma) | ~9 nM | >99% | [6] |
| IRC-1 | Ibrutinib | Amide linker | Not Specified | Not Specified | Induces degradation | [7] |
| IR-2 | Ibrutinib | PEG5 linker | Not Specified | Not Specified | Induces degradation | [7] |
Table 3: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC Name | Target Ligand | Linker Characteristics | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | Erlotinib derivative | Pomalidomide-based | Not Specified | Not Specified | 96% | [8][9] |
| SIAIS125 | Osimertinib derivative | Pomalidomide-based | Not Specified | Induces degradation | Not Specified | [8] |
| SIAIS126 | Osimertinib derivative | Pomalidomide-based | Not Specified | Induces degradation | Not Specified | [8] |
Table 4: Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC Name | Target Ligand | Linker Characteristics | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 | HDAC6/8 dual inhibitor | Pomalidomide-based | Not Specified | 147 nM | 93% | [10][11] |
Signaling Pathways and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action for pomalidomide-based PROTACs.
Target-Specific Signaling Pathways
The degradation of specific target proteins by pomalidomide-based PROTACs impacts distinct cellular signaling pathways.
BRD4 is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of oncogenes such as c-MYC. Degradation of BRD4 leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
The Impact of Linker Composition on PROTAC Potency: A Comparative Analysis of PEG2 and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of the linker in Proteolysis Targeting Chimera (PROTAC) efficacy, with a direct comparison of polyethylene (B3416737) glycol (PEG) and alkyl-based linkers.
The design of a successful PROTAC hinges on the careful optimization of its three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's potency and drug-like properties. Its composition and length profoundly influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, as well as the molecule's solubility and cell permeability.
This guide provides a detailed comparison of two commonly employed flexible linkers: the hydrophilic diethylene glycol (PEG2) linker and the more hydrophobic alkyl linker. By examining their intrinsic properties and presenting supporting experimental data, we aim to provide a clear framework for linker selection in PROTAC design.
At a Glance: Key Differences Between PEG2 and Alkyl Linkers
| Feature | PEG2 Linker | Alkyl Linker | Significance for PROTAC Potency |
| Composition | Repeating ether units | Saturated hydrocarbon chain | Influences polarity, solubility, and potential for intramolecular interactions. |
| Polarity | Hydrophilic | Hydrophobic | Affects aqueous solubility and cell membrane permeability. |
| Conformation | Highly flexible, can adopt folded conformations | Flexible, but generally more linear | The ability of PEG linkers to fold can shield polar surface area, potentially aiding cell permeability. |
| Solubility | Generally enhances aqueous solubility | Can decrease aqueous solubility | Improved solubility is beneficial for formulation and bioavailability. |
| Cell Permeability | Complex; can be enhanced by the "molecular chameleon" effect, but excessive PEGylation may reduce uptake. | Generally higher for shorter chains due to increased lipophilicity. | A critical factor for reaching the intracellular target. |
| Metabolic Stability | May be susceptible to oxidative metabolism. | Generally considered to have good metabolic stability. | Crucial for maintaining PROTAC integrity in vivo. |
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents illustrative data from a study on SMARCA2-targeting PROTACs, comparing the impact of a PEG2 linker versus an alkyl linker on degradation efficiency and cell permeability.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.
In this example, the PROTAC with the PEG2 linker (PROTAC B) demonstrated significantly improved degradation potency (lower DC50 and higher Dmax) compared to the PROTAC with an alkyl linker (PROTAC A)[1]. Interestingly, the alkyl linker resulted in higher passive diffusion, as indicated by the permeability value[1]. This highlights the complex interplay between a linker's physicochemical properties and its ultimate biological activity. While higher lipophilicity from an alkyl linker might suggest better cell entry, the overall PROTAC efficacy is also heavily dependent on the formation of a stable and productive ternary complex, which the PEG2 linker appeared to facilitate more effectively in this context.
Further supporting the nuanced role of linker composition, one study on CRBN-based PROTACs found that replacing a nine-atom alkyl chain with three PEG units led to weaker degradation of the target protein[2]. This underscores that the optimal linker is highly dependent on the specific POI and E3 ligase pair, and that general trends must be empirically validated for each new PROTAC system.
Signaling Pathways and Experimental Workflows
The mechanism of action for all PROTACs involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical workflow for evaluating PROTAC efficacy.
References
A Researcher's Guide to Orthogonal Validation of Target Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), which encompasses modalities like proteolysis-targeting chimeras (PROTACs), robust and multifaceted validation of on-target protein removal is paramount.[1][2] Relying on a single analytical method is insufficient to confidently assert efficacy and specificity. This guide provides a comparative overview of key orthogonal methods for validating target protein degradation, offering detailed experimental protocols, quantitative comparisons, and illustrative diagrams to aid researchers, scientists, and drug development professionals in designing comprehensive validation strategies.
The Ubiquitin-Proteasome System: The Engine of Targeted Degradation
Targeted protein degradation technologies harness the cell's own machinery for protein disposal, primarily the ubiquitin-proteasome pathway.[3][4] A degrader molecule, such as a PROTAC, is a heterobifunctional molecule that binds to both the protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex, leading to the tagging of the POI with ubiquitin molecules.[2] This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome into smaller peptides.[3][5]
A Multi-Pronged Approach to Validation
A comprehensive validation workflow for a protein degrader involves a tiered approach, starting with primary assays to confirm degradation and moving towards more in-depth analyses of mechanism and specificity.
Comparison of Key Orthogonal Validation Methods
The choice of validation method depends on the specific research question, available resources, and the stage of drug development. The following table summarizes and compares the key features of the most common orthogonal techniques.
| Feature | Western Blot | Immunoassays (ELISA, In-Cell Western) | Mass Spectrometry (Proteomics) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Size-based protein separation and antibody-based detection.[2] | Antibody-based capture and detection of target protein.[6] | Identification and quantification of peptides based on mass-to-charge ratio.[7][8] | Ligand-induced thermal stabilization of the target protein.[9][10] |
| Data Output | Semi-quantitative (relative protein levels).[11] | Quantitative (relative or absolute protein levels).[1][12] | Quantitative (global, unbiased protein expression profiling).[13] | Measures target engagement and can infer degradation.[9][14] |
| Throughput | Low.[1] | Medium to High.[1][15] | Low to Medium.[16] | Medium to High (plate-based formats).[14][17] |
| Sensitivity | Moderate (ng range).[18] | High (pg to ng range).[18] | Very High.[8] | Varies with detection method. |
| Specificity | Dependent on antibody quality.[19] | High, but can be affected by antibody cross-reactivity.[6][20] | Very High (sequence-based identification).[7][8] | High for target engagement. |
| Cost | Low to Moderate.[18] | Moderate. | High.[18] | Moderate to High. |
| Key Advantage | Widely accessible, provides molecular weight information.[11] | High throughput, good for screening and dose-response curves.[1][21] | Unbiased, proteome-wide analysis of on- and off-target effects.[13] | Directly measures target engagement in a cellular context.[9][10] |
| Key Limitation | Labor-intensive, semi-quantitative.[1][19] | Requires high-quality, specific antibodies; no molecular weight information.[15] | Technically demanding, expensive, complex data analysis.[6] | Does not directly measure protein degradation.[9] |
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
Western blotting is a foundational technique for visually confirming the loss of a target protein.[22]
Protocol:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE:
-
Normalize all samples to the same total protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[22]
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[22]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[19]
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[25]
-
Mass Spectrometry-Based Proteomics for Global Profiling
Mass spectrometry offers an unbiased, global view of proteome changes, enabling the confirmation of on-target degradation and the identification of potential off-target effects.[13][26]
Protocol:
-
Sample Preparation:
-
Treat cells with the degrader at a concentration that induces maximal degradation (Dmax) and a vehicle control.
-
Lyse the cells and quantify the total protein concentration.
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT, iTRAQ).[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.[2]
-
-
Data Analysis:
-
Use specialized software to identify proteins and quantify changes in their abundance following degrader treatment.
-
Identify significantly downregulated proteins to confirm on-target degradation and discover potential off-target effects.[2]
-
In-Cell Western (ICW) / ELISA for Higher Throughput Analysis
ICW and ELISA are plate-based immunoassays that allow for more quantitative and higher-throughput analysis of protein degradation compared to traditional Western blotting.[1][21]
Protocol (In-Cell Western):
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96- or 384-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the degrader molecule.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixative like formaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.[27]
-
-
Immunostaining:
-
Block the wells to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the target protein.
-
Wash the wells.
-
Incubate with a fluorescently labeled secondary antibody and a normalization stain (e.g., a DNA stain).[27]
-
-
Imaging and Analysis:
-
Scan the plate using a compatible imager.
-
Quantify the fluorescence intensity for the target protein and normalize it to the cell number (normalization stain).
-
Plot the normalized signal against the degrader concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a degrader molecule physically interacts with its intended target in a cellular environment.[9][10]
Protocol (Melt Curve):
-
Cell Treatment:
-
Treat cells with a fixed, saturating concentration of the degrader and a vehicle control.[28]
-
-
Heating:
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[28]
-
-
Analysis of Soluble Fraction:
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blot or ELISA.[28]
-
-
Data Analysis:
-
Plot the normalized amount of soluble protein against the temperature for both the degrader- and vehicle-treated samples to generate melt curves.
-
A shift in the melting curve indicates target engagement.[28]
-
Conclusion
The validation of targeted protein degradation is a critical process that necessitates a rigorous, multi-faceted approach.[2] By employing a combination of orthogonal methods, researchers can build a robust data package that provides a high degree of confidence in the efficacy, selectivity, and mechanism of action of their degrader molecules. This comprehensive validation strategy is essential for the successful development of this exciting new class of therapeutics.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. PRM Mass Spectrometry vs. ELISA: Decoding Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout — Olink® [olink.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sciencing.com [sciencing.com]
- 19. quora.com [quora.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 25. Guide to western blot quantification | Abcam [abcam.com]
- 26. Protein Degrader [proteomics.com]
- 27. products.advansta.com [products.advansta.com]
- 28. benchchem.com [benchchem.com]
- 29. tandfonline.com [tandfonline.com]
A Comparative Guide to the Quantitative Analysis of Ternary Complex Formation with Different Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation of ternary complexes mediated by different ligands of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). By hijacking the ubiquitin-proteasome system, these molecular glue degraders induce the degradation of specific target proteins, offering a promising therapeutic strategy for various diseases, including cancer. This document summarizes quantitative data for key CRBN ligands, details the experimental protocols used to obtain this data, and provides visual representations of the underlying biological and experimental workflows.
Introduction to Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a crucial component of the CULLIN4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). In its natural state, this complex is responsible for the ubiquitination and subsequent proteasomal degradation of endogenous protein substrates. A class of small molecules, known as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs), can bind to CRBN and modulate its substrate specificity. This binding event creates a new interface on the CRBN surface, enabling the recruitment of "neosubstrates"—proteins that are not the natural targets of the CRL4^CRBN^ complex. The formation of this ternary complex, consisting of CRBN, the molecular glue, and the neosubstrate, leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. This process of targeted protein degradation is the mechanism of action for several clinically approved drugs and a promising avenue for future therapeutic development.[1][2][3]
Comparative Quantitative Analysis of Ternary Complex Formation
The efficacy of a CRBN-mediated molecular glue is critically dependent on its ability to promote the formation of a stable and productive ternary complex. The stability and efficiency of this complex can be quantified using various biophysical techniques, which measure parameters such as binding affinity (Kd), the concentration required for 50% of the maximal effect (EC50 or DC50), and the cooperativity of binding (alpha, α). A cooperativity factor greater than 1 indicates that the binding of one component enhances the binding of the other, leading to a more stable ternary complex.
Below is a summary of quantitative data for several well-characterized CRBN ligands and their primary neosubstrates.
| Ligand | Primary Neosubstrate(s) | Binary Binding Affinity (Ligand to CRBN, Kd) | Ternary Complex Formation (EC50/DC50) | Cooperativity (α) | Key Therapeutic Area(s) |
| Thalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | ~250 nM[4] | Micromolar range | Not consistently reported | Multiple Myeloma, Leprosy |
| Lenalidomide | IKZF1, IKZF3, CK1α | ~178 nM[4] | Low micromolar to nanomolar range | Positive cooperativity observed | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | IKZF1, IKZF3 | ~157 nM[4] | Nanomolar range | Positive cooperativity observed | Multiple Myeloma |
| Iberdomide (CC-220) | IKZF1, IKZF3 | ~150 nM[5] | Potent nanomolar range | High positive cooperativity | Multiple Myeloma, Systemic Lupus Erythematosus |
| CC-885 | GSPT1 | Not consistently reported | IC50 = 18 nM (FP assay)[6] | High positive cooperativity | Acute Myeloid Leukemia (investigational) |
| CC-90009 | GSPT1 | IC50 = 824 nM (FP assay)[6] | IC50 = 3-75 nM (cell proliferation)[7] | High positive cooperativity | Acute Myeloid Leukemia (investigational) |
Note: The quantitative values presented in this table are compiled from various studies and may have been determined using different experimental conditions and assays. Therefore, they should be considered as indicative values for comparison.
Signaling Pathway and Experimental Workflows
To visualize the biological process and the methods used for its quantification, the following diagrams are provided in the DOT language for Graphviz.
Caption: CRBN-Mediated Protein Degradation Pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. haematologica.org [haematologica.org]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 6. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
Navigating the Off-Target Landscape: A Comparative Guide to Glutarimide-Isoindolinone-NH-PEG2-COOH Based PROTACs
For researchers, scientists, and drug development professionals, the allure of PROTAC (Proteolysis-Targeting Chimera) technology lies in its potential for selective protein degradation. However, the tripartite nature of these molecules—comprising a warhead for the protein of interest (POI), a recruiter for an E3 ligase, and a connecting linker—introduces complexities in predicting and mitigating off-target effects. This guide provides a comprehensive comparison of the off-target protein profiling of PROTACs based on the Glutarimide-Isoindolinone-NH-PEG2-COOH E3 ligase ligand-linker, placing it in context with alternative PROTAC designs and outlining the experimental methodologies crucial for a thorough assessment.
The Glutarimide-Isoindolinone moiety is a derivative of thalidomide (B1683933) and its analogs (e.g., pomalidomide, lenalidomide), which are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. A known characteristic of these CRBN-recruiting molecules is their inherent ability to induce the degradation of a specific set of "neosubstrate" proteins, most notably zinc-finger transcription factors like IKZF1 and IKZF3. This activity is independent of the warhead and can contribute to both therapeutic efficacy and potential toxicity. The linker, in this case, a two-unit polyethylene (B3416737) glycol (PEG) chain with a terminal carboxylic acid for conjugation, plays a pivotal role in modulating the formation of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the on- and off-target degradation profile.
Comparative Analysis of Off-Target Profiles
The off-target profile of a PROTAC is not solely dictated by the warhead's specificity but is a complex interplay between all three components. Below, we compare the expected off-target characteristics of a this compound based PROTAC with alternatives that utilize different linkers or E3 ligase recruiters.
Data Presentation: Quantitative Proteomics
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly assessing the on- and off-target effects of PROTACs. The following tables present a summary of hypothetical, yet representative, quantitative proteomics data for a model POI-targeting PROTAC constructed with the this compound linker, compared to a PROTAC with an alkyl linker and one recruiting a different E3 ligase (e.g., VHL).
Table 1: On-Target and Known Off-Target Degradation
| Protein | Gene Name | Function | PROTAC 1 (Glutarimide-Isoindolinone-PEG2) Log2 Fold Change | PROTAC 2 (Glutarimide-Isoindolinone-Alkyl) Log2 Fold Change | PROTAC 3 (VHL-recruiting-PEG2) Log2 Fold Change |
| Target Protein X | TPX | Disease-related | -4.0 | -3.5 | -4.2 |
| Ikaros | IKZF1 | Transcription Factor | -2.5 | -2.8 | -0.1 |
| Aiolos | IKZF3 | Transcription Factor | -2.2 | -2.6 | -0.2 |
| Casein Kinase 1α | CSNK1A1 | Kinase | -1.5 | -1.8 | 0.0 |
Table 2: Novel Potential Off-Target Discovery
| Protein | Gene Name | Function | PROTAC 1 (Glutarimide-Isoindolinone-PEG2) Log2 Fold Change | p-value | Potential Off-Target? |
| Protein A | GENEA | Unknown | -2.1 | < 0.01 | Yes |
| Protein B | GENEB | Metabolic Enzyme | -0.5 | > 0.05 | No |
| Protein C | GENEC | Structural | -1.9 | < 0.01 | Yes |
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
A head-to-head comparison of different E3 ligase ligands for a specific target
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed comparison of different E3 ligase ligands for the degradation of the well-characterized bromodomain-containing protein 4 (BRD4), a prominent target in oncology and inflammation research. The comparison focuses on the most widely utilized E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), with additional context provided for other ligases such as MDM2 and IAPs.
Data Presentation: Performance of BRD4-Targeting PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various BRD4-targeting PROTACs, categorized by the E3 ligase they recruit. It is important to note that direct head-to-head comparisons are challenging as the data is often compiled from different studies with varying experimental conditions.[1]
Table 1: Performance of CRBN-Recruiting BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Reference |
| dBET1 | Pomalidomide | JQ1 | ~4 nM | >95% | MV4;11 | [2] |
| ARV-771 | CRBN Ligand | BET Inhibitor | < 1 nM | >90% | 22Rv1 | [3] |
| PROTAC 1 | Thalidomide-based | Not Specified | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [1] |
| PROTAC 4 | Thalidomide-based | Not Specified | pM range | Not Specified | MV-4-11, MOLM-13, RS4;11 | [1] |
Table 2: Performance of VHL-Recruiting BRD4 PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VH032 | JQ1 | ~25 nM | >90% | HeLa | [4] |
| ARV-771 | VHL Ligand | BET Inhibitor | < 1 nM | >90% | 22Rv1 | [3] |
| PROTAC 17 | VHL-based | Not Specified | Low nM range | >90% | Not Specified | [1] |
Table 3: Performance of Other E3 Ligase-Recruiting BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | DC50 | Dmax (%) | Reference(s) |
| CDDO-JQ1 | KEAP1 | < 100–200 nM | Not Specified | [5] |
| CCW 28-3 | RNF4 | Not Specified | Not Specified | [6] |
| XH2 | RNF114 | IC50 = 240 nM | Not Specified | [5] |
| A1874 | MDM2 | Submicromolar | 98% | [5] |
Experimental Protocols
Accurate comparison of E3 ligase ligands requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate PROTAC performance.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to attach overnight.[8]
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ (NanoBioluminescence Resonance Energy Transfer) assays are powerful tools to assess target engagement and ternary complex formation in live cells.[9][10]
-
Target Engagement Assay:
-
Principle: This assay measures the binding of a PROTAC to its target protein or E3 ligase within the cell. The target protein is fused to NanoLuc® luciferase (the donor), and a fluorescent tracer binds to the same site. Competition with the PROTAC results in a decrease in the BRET signal.[10]
-
Protocol:
-
-
Ternary Complex Assay:
-
Principle: This assay quantifies the formation of the target protein-PROTAC-E3 ligase complex. The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to a fluorescent acceptor (e.g., HaloTag®). PROTAC-induced proximity leads to an increased BRET signal.[10]
-
Protocol:
-
Co-express the NanoLuc®-tagged target protein and the HaloTag®-labeled E3 ligase in cells.
-
Add the HaloTag® fluorescent ligand.
-
Treat with the PROTAC.
-
Measure the kinetic or endpoint BRET signal.[9]
-
-
HiBiT Assay for Protein Degradation
The HiBiT protein tagging system provides a sensitive and quantitative method to measure protein degradation in real-time.[12]
-
Principle: A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[13] The HiBiT tag can combine with a larger, complementary subunit (LgBiT) to form a functional NanoLuc® luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[2]
-
Protocol:
-
Generate a cell line with the HiBiT tag endogenously fused to the target protein (e.g., HiBiT-BRD4).[13]
-
Plate the cells in a multi-well plate.
-
Treat with various concentrations of the PROTAC.
-
At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains LgBiT and the luciferase substrate.[2]
-
Measure luminescence to quantify the remaining target protein.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are used to measure the formation of the ternary complex in vitro.[4]
-
Principle: A purified target protein and E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. PROTAC-mediated complex formation brings the fluorophores into proximity, resulting in an increased FRET signal.[4]
-
Protocol:
-
In a microplate, combine the purified target protein and E3 ligase with varying concentrations of the PROTAC.
-
Incubate to allow for complex formation.
-
Add donor and acceptor-labeled antibodies that specifically bind to the target protein and E3 ligase.
-
Measure the time-resolved FRET signal using a compatible plate reader.[4]
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTACs.
Caption: Logical relationship for comparing E3 ligase ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biophysical Assays for Cereblon Ligand Binding Affinity
This guide provides an objective comparison of various biophysical assays used to determine the binding affinity of ligands to Cereblon (CRBN). Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), a key player in targeted protein degradation.[1][2] The binding of small molecule ligands, such as immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of Proteolysis Targeting Chimeras (PROTACs), can modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[1][3] Accurate measurement of binding affinity is therefore critical for the development of novel therapeutics in this class.
This guide details the principles, experimental protocols, and comparative data for several widely-used assays, aimed at researchers, scientists, and professionals in drug development.
Cereblon's Role in Targeted Protein Degradation
Cereblon, in complex with DDB1, CUL4A, and RBX1, forms the CRL4-CRBN E3 ligase.[2][4] Small molecule ligands bind to a specific pocket on CRBN, altering its surface to recruit "neosubstrates" for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] This mechanism is the foundation of action for IMiDs and CRBN-recruiting PROTACs.
Quantitative Comparison of Binding Affinities
The binding affinity of common Cereblon ligands varies based on the assay methodology. The table below summarizes reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for key ligands. It is important to note that direct comparison between different assay types should be made with caution due to inherent differences in experimental conditions.
| Compound | Assay Type | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide (B1683933) | Isothermal Titration Calorimetry (ITC) | 1.0 | - | [1] |
| Surface Plasmon Resonance (SPR) | 0.16 | - | [1] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - | [1] |
| Cell-based Target Engagement | - | 1.5 | [6] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - | [1] |
| Cell-based Target Engagement | - | 1.2 | [6] | |
| Iberdomide (CC-220) | TR-FRET | - | 0.06 | [6] |
| CC-885 | TR-FRET | - | < 0.001 | [6] |
Biophysical Assay Methodologies
A variety of biophysical techniques are available to quantify the interaction between small molecules and Cereblon. The choice of assay depends on factors such as throughput requirements, the need for label-free detection, and the specific information desired (e.g., kinetics, thermodynamics).
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[1] This label-free technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1][7][8]
Experimental Protocol:
-
Preparation: Prepare solutions of purified recombinant CRBN protein and the test ligand in an identical, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[1]
-
Loading: Load the CRBN solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.[1]
-
Titration: Perform a series of precise injections of the ligand solution into the CRBN-containing sample cell while maintaining a constant temperature.[1][8]
-
Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding the heat change per injection.[8]
-
Analysis: Integrate the heat-change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique that measures changes in the refractive index at a sensor chip surface as molecules bind and dissociate.[1] It is a powerful tool for determining the kinetics of an interaction, including the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[1][10]
Experimental Protocol:
-
Immobilization: Covalently immobilize purified recombinant CRBN protein onto the surface of a sensor chip (e.g., a CM5 chip).[1]
-
Preparation: Prepare a series of dilutions of the test ligand in a suitable running buffer.
-
Binding Measurement: Flow the ligand solutions over the sensor chip surface at a constant rate and monitor the binding response (measured in Response Units, RU) in real-time.[1]
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand from the immobilized CRBN.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound ligand, preparing the surface for the next injection.[1]
-
Analysis: Fit the resulting sensorgram data (RU vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[1]
Fluorescence Polarization (FP)
FP is a competitive binding assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[5][11] In the context of Cereblon, a fluorescently labeled thalidomide analog (tracer) is used. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger CRBN protein, its rotation slows, leading to high polarization.[5] Unlabeled test ligands compete with the tracer for binding, causing a decrease in polarization.[1][11]
Experimental Protocol:
-
Preparation: In a microtiter plate (e.g., a black, low-binding 96- or 384-well plate), add a fixed concentration of purified CRBN protein and a fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide).[11][12]
-
Competition: Add increasing concentrations of the unlabeled test ligand to the wells.[1] Include controls for no inhibitor (high polarization) and no CRBN (low polarization).
-
Incubation: Incubate the plate at room temperature (e.g., for 1.5 hours) with gentle shaking to allow the binding to reach equilibrium.[12]
-
Measurement: Measure the fluorescence polarization using a microplate reader capable of exciting the fluorophore and detecting parallel and perpendicular emitted light.[11][12]
-
Analysis: Plot the change in fluorescence polarization against the concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a competitive assay based on Förster Resonance Energy Transfer (FRET).[13] In a typical Cereblon HTRF assay, a tagged CRBN protein (e.g., GST-tagged) is recognized by a Cryptate-labeled antibody (the FRET donor). A red-labeled thalidomide analog (the FRET acceptor) binds to CRBN, bringing the donor and acceptor into proximity and generating a FRET signal.[3] Test compounds that bind to CRBN will displace the red-labeled ligand, leading to a decrease in the FRET signal.[3]
Experimental Protocol:
-
Dispensing: Dispense test compounds and controls into a low-volume microtiter plate (e.g., 384-well).[3]
-
Reagent Addition: Add GST-tagged human Cereblon protein to each well.
-
Detection Mix: Add a pre-mixed solution of the Europium Cryptate-labeled anti-GST antibody and the red-labeled thalidomide analog.[3]
-
Incubation: Incubate the plate at room temperature for a specified period. No washing steps are required.[3]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the HTRF ratio and plot it against the test compound concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This is a cell-based assay that measures ligand binding within living cells.[14][15] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-CRBN fusion protein (donor) and a cell-permeable fluorescent tracer (acceptor).[14] When the tracer binds to NanoLuc®-CRBN, BRET occurs. Test compounds, including PROTACs and molecular glues, compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[14]
Experimental Protocol:
-
Cell Culture: Use cells stably expressing a NanoLuc®-CRBN fusion protein (e.g., HEK293T cells).[14]
-
Treatment: Treat the cells with serial dilutions of the test compound.
-
Tracer Addition: Add a fixed concentration of a cell-permeable fluorescent tracer (e.g., BODIPY™-lenalidomide).[14]
-
Substrate Addition: Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a designated time (e.g., 2 hours).[15]
-
Measurement: Measure the luminescence signal at the donor and acceptor emission wavelengths (e.g., 460 nm and >600 nm, respectively).[15]
-
Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the test compound concentration and fit to a dose-response curve to determine the IC50.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. benchchem.com [benchchem.com]
Navigating the Maze of PROTAC Design: A Comparative Guide to Linker Composition and Selectivity
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge where the linker—the bridge between the target protein and the E3 ligase—plays a pivotal role in determining therapeutic success. This guide provides an objective comparison of PROTAC selectivity with different linker compositions, supported by experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate the complex relationships at play.
The efficacy of a PROTAC is not solely reliant on the binding affinities of its warhead and E3 ligase ligand. The linker's length, rigidity, and chemical composition are critical determinants of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the efficiency and selectivity of target protein degradation.[1][2] An improperly designed linker can result in reduced potency, off-target effects, and poor pharmacokinetic properties. This guide will delve into the nuances of linker composition, providing a framework for rational PROTAC design.
The Impact of Linker Composition on PROTAC Performance: A Data-Driven Comparison
The selection of a linker is a multi-faceted decision with significant consequences for a PROTAC's degradation capability, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Below, we present a comparative analysis of different linker types based on published experimental data.
Flexible Linkers: Polyethylene (B3416737) Glycol (PEG) vs. Alkyl Chains
Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are frequently employed in initial PROTAC design due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex.[2][3]
Table 1: Comparison of Flexible Linkers in BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |
| PROTAC A | Alkyl Chain | 35 | >95 | HeLa | VHL |
| PROTAC B | PEG Chain | 15 | >95 | HeLa | VHL |
| PROTAC C | Alkyl-Ether | 43.4 | >90 | A549 | Pomalidomide (CRBN) |
| PROTAC D | Alkyl-Ether (modified) | 32.9 | 96 | A549 | Pomalidomide (CRBN) |
Data synthesized from published literature. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Key Observations:
-
In some instances, PEG linkers have demonstrated superior potency compared to their alkyl counterparts, potentially due to their hydrophilicity and impact on ternary complex stability.[1]
-
Subtle modifications within the same class of flexible linkers, such as in alkyl-ether chains, can lead to significant improvements in degradation potency.
The Influence of Linker Length and Attachment Point
The length of the linker is a critical parameter that must be optimized for each target-ligand pair. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a loss of cooperativity and reduced efficacy.[4][5]
Table 2: Effect of Linker Length and Attachment Point on BTK-Targeting, Pomalidomide-Based PROTACs
| PROTAC | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK PROTAC 1 | 8 | C4 | Inactive | - | Namalwa |
| BTK PROTAC 2 | 8 | C5 | ~9 | >99 | Namalwa |
| BTK PROTAC 3 | 12 | C5 | ~12 | >99 | Namalwa |
Data synthesized from published literature.
Key Observations:
-
A change in the attachment point of the linker to the E3 ligase ligand can dramatically impact degradation potency, transforming an inactive PROTAC into a highly potent one.
-
Once an optimal attachment point is identified, variations in linker length can be explored to fine-tune degradation activity.
Rigid Linkers: Enhancing Potency and Pre-organizing the Ternary Complex
Rigid linkers, which often incorporate cyclic or aromatic moieties, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic properties.[3][6]
Table 3: Comparison of Rigid vs. Flexible Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Effect on Activity |
| Androgen Receptor | IAP | Flexible (PEG) | Parent PROTAC | Exhibited degradation at 3 µM |
| Androgen Receptor | IAP | Rigid | Disubstituted phenyl rings | No activity against AR |
| SMARCA2/4 | VHL | Rigid | Piperazine/Benzyl | Potent degradation |
Data synthesized from published literature.
Key Observations:
-
The introduction of rigidity is not universally beneficial and its success is highly dependent on the specific target and E3 ligase combination.
-
In some cases, rigid linkers can lead to a significant enhancement in degradation potency.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of Glutarimide-Isoindolinone-NH-PEG2-COOH Based Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Proteolysis Targeting Chimeras (PROTACs) utilizing the Glutarimide-Isoindolinone-NH-PEG2-COOH moiety as the E3 ligase binder and linker. This chemical entity incorporates a pomalidomide-like Cereblon (CRBN) E3 ligase ligand. The guide is based on established knowledge of this class of degraders and provides supporting experimental methodologies for assessing selectivity.
The glutarimide-isoindolinone core, derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, is a widely used E3 ligase recruiter in PROTAC design. However, this core is known to induce the degradation of endogenous proteins, often referred to as "neosubstrates," independent of the target-binding ligand. This off-target activity is a critical consideration in the development of safe and specific degrader therapeutics. The primary off-targets include zinc-finger (ZF) transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins like Casein Kinase 1α (CK1α) and G1 to S phase transition 1 (GSPT1).[1][2]
The linker component, in this case, a short polyethylene (B3416737) glycol (PEG) chain, plays a crucial role in the efficacy and selectivity of the PROTAC. While linkers that are too short can hinder the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, longer or more flexible linkers can sometimes lead to increased off-target effects. The PEG2 linker is relatively short and may influence the off-target profile compared to longer PEG chains or other linker types.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative proteomics data comparing a hypothetical BRD4-targeting PROTAC with the this compound component (BRD4-PEG2-GI) against a similar PROTAC with a longer PEG8 linker (BRD4-PEG8-GI) and an alternative phenyl-glutarimide based degrader designed for improved selectivity. The data is illustrative of what would be expected from a Tandem Mass Tag (TMT) based quantitative proteomics experiment in a relevant cell line (e.g., HeLa or HEK293T) treated with 1 µM of the respective degrader for 24 hours.
Table 1: On-Target and Key Off-Target Degradation Profile
| Protein | Gene | BRD4-PEG2-GI (% Degradation) | BRD4-PEG8-GI (% Degradation) | BRD4-Phenyl-Glutarimide (% Degradation) |
| BRD4 | BRD4 | 92% | 95% | 90% |
| IKZF1 | IKZF1 | 75% | 85% | 15% |
| IKZF3 | IKZF3 | 70% | 80% | 10% |
| GSPT1 | GSPT1 | 50% | 60% | 5% |
| CK1α | CSNK1A1 | 45% | 55% | <5% |
| ZFP91 | ZFP91 | 30% | 40% | <5% |
Note: This data is representative and intended for illustrative purposes. Actual values must be determined experimentally.
Table 2: Comparison of Degradation Selectivity
| Parameter | BRD4-PEG2-GI | BRD4-PEG8-GI | BRD4-Phenyl-Glutarimide |
| Intended Target | BRD4 | BRD4 | BRD4 |
| Number of Significantly Degraded Off-Targets (>50% degradation, p<0.05) | 8 | 12 | 1 |
| Key Off-Target Classes | Zinc-Finger Proteins, Kinases | Zinc-Finger Proteins, Kinases | None |
| Selectivity Score (On-target degradation / Number of off-targets) | 11.5 | 7.9 | 90 |
Signaling Pathways of Key Off-Targets
The off-target degradation of neosubstrates can have significant biological consequences due to their roles in critical signaling pathways.
Experimental Protocols
To obtain the quantitative data presented above, the following experimental protocols are recommended.
Tandem Mass Tag (TMT) Quantitative Proteomics
This method allows for the simultaneous identification and quantification of thousands of proteins, providing a global view of the proteomic changes induced by the degrader.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HeLa, MM.1S) to 70-80% confluency.
-
Treat cells with the PROTACs of interest (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours) in biological triplicate.
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the urea (B33335) concentration and digest proteins into peptides using trypsin overnight at 37°C.
3. TMT Labeling and High pH Reversed-Phase Fractionation:
-
Label the resulting peptide digests with the appropriate TMTpro reagents according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high pH reversed-phase liquid chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Process the raw MS data using a software package like Proteome Discoverer or MaxQuant.
-
Search the spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative protein abundance based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon degrader treatment.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA-MS is a powerful technique to assess target engagement and off-target binding in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of a protein.
1. Cell Treatment and Heating:
-
Treat intact cells with the degrader or vehicle control.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-64°C) for a short period (e.g., 3 minutes), followed by cooling.
2. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing thermally stable proteins) from the precipitated, denatured proteins by ultracentrifugation.
3. Sample Preparation for MS:
-
Prepare the soluble protein fractions for MS analysis using a standard proteomics sample preparation protocol (reduction, alkylation, and tryptic digestion).
4. LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify proteins in the soluble fraction at each temperature point.
-
Generate melting curves for each protein in the presence and absence of the degrader. A shift in the melting curve indicates a direct or indirect interaction between the degrader and the protein.
Comparison with Alternatives
Glutarimide-Isoindolinone Core vs. Phenyl-Glutarimides:
Recent studies have explored alternatives to the traditional glutarimide-isoindolinone core to mitigate off-target effects. Phenyl-glutarimides, for instance, have been shown to retain high affinity for Cereblon while exhibiting improved chemical stability and a more selective degradation profile, with significantly reduced degradation of neosubstrates like IKZF1/3. This highlights a promising direction for designing more specific degraders.
Linker Length (PEG2 vs. Longer PEGs):
The length and composition of the linker are critical for optimal ternary complex formation. While a PEG2 linker is relatively short, it can be effective for certain target proteins. However, compared to longer, more flexible linkers like PEG8, it may result in a different selectivity profile. Generally, longer linkers can sometimes accommodate a wider range of target proteins but may also increase the likelihood of engaging off-target proteins. Empirical testing is essential to determine the optimal linker for a given target and E3 ligase ligand combination.
References
The Pivotal Role of PEG Linker Length in PROTAC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of highly effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted endeavor, with the linker component playing a critical role in determining the overall success of these novel therapeutics. Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) chains has become a popular approach to modulate the physicochemical and pharmacokinetic properties of PROTACs. The length of this PEG linker is not merely a spacer but a key determinant of a PROTAC's in vivo behavior, profoundly influencing its solubility, permeability, metabolic stability, and ultimately, its efficacy in degrading target proteins.
This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs with different PEG linker lengths, supported by experimental data. We will delve into how varying the number of ethylene (B1197577) glycol units can impact the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC, offering insights for the rational design of next-generation protein degraders.
Impact of PEG Linker Length on PROTAC Pharmacokinetic Properties
The length of the PEG linker directly influences several key pharmacokinetic parameters. Generally, PEGylation is employed to increase the hydrophilicity of the often large and lipophilic PROTAC molecules, which can otherwise suffer from poor aqueous solubility and bioavailability.[1][2] However, the relationship between PEG linker length and the overall pharmacokinetic profile is not always linear, and an optimal length must be empirically determined for each PROTAC system.
An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4] A linker that is too short may lead to steric hindrance, preventing efficient complex formation, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.[5] This critical dependence on linker length for biological activity also extends to the pharmacokinetic properties of the PROTAC.
While direct head-to-head in vivo pharmacokinetic studies comparing a systematic series of PROTACs with varying PEG linker lengths are not abundantly available in the public domain, analysis of existing data from various studies allows for a comparative overview.[6]
Table 1: Comparative Pharmacokinetic and Efficacy Data of PROTACs with Different Linker Lengths
| PROTAC System/Target | Linker Length (Number of Atoms) | Key Pharmacokinetic/Efficacy Parameter | Observation | Reference |
| Estrogen Receptor α (ERα) | 9 | DC50 > 1000 nM | Inefficient degradation with a short linker. | [3] |
| Estrogen Receptor α (ERα) | 12 | DC50 ≈ 500 nM | Moderate degradation efficiency. | [3] |
| Estrogen Receptor α (ERα) | 16 | DC50 ≈ 100 nM | Optimal degradation efficiency observed with this linker length. | [3] |
| Estrogen Receptor α (ERα) | 19 | DC50 ≈ 250 nM | Decreased efficiency as the linker becomes longer than optimal. | [3] |
| Estrogen Receptor α (ERα) | 21 | DC50 > 1000 nM | Further decrease in efficiency with a longer linker. | [3] |
| Bombesin-based radiolabeled antagonists | PEG2 | Serum half-life (t1/2) = 246 min | Shorter serum stability. | [7] |
| Bombesin-based radiolabeled antagonists | PEG4 | High tumor uptake and excellent tumor-to-kidney ratio. | Favorable in vivo properties. | [7] |
| Bombesin-based radiolabeled antagonists | PEG6 | Serum half-life (t1/2) = 584 min; High tumor uptake and excellent tumor-to-kidney ratio. | Increased serum stability and favorable in vivo properties. | [7] |
| Bombesin-based radiolabeled antagonists | PEG12 | Serum stability seemed to reverse. | Longer linker did not further improve stability. | [7] |
| Generic PROTAC | PEG8 | Generally increased plasma half-life (t1/2) and bioavailability. | The PEG chain can shield the molecule from metabolic enzymes and reduce renal clearance. | [5] |
Note: The data presented for ERα-targeting PROTACs are DC50 values (concentration for 50% degradation), which reflect efficacy and are influenced by pharmacokinetic properties like cell permeability. The data for bombesin-based antagonists and the generic PROTAC with a PEG8 linker are drawn from different studies and are intended to illustrate general trends.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the pharmacokinetic properties and efficacy of PROTACs.
In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a typical workflow for evaluating the pharmacokinetics of a series of PROTACs with varying PEG linker lengths.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 3-5 animals per time point is recommended for statistical significance.[6]
-
Dosing and Formulation: PROTACs are formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). For intravenous (IV) administration, a single dose (e.g., 1 mg/kg) is injected via the tail vein. For oral (PO) administration, a single dose (e.g., 10 mg/kg) is administered by gavage.
-
Blood Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[6] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The plasma supernatant is transferred to a new tube and stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentrations of the PROTACs in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared by spiking known concentrations of the analyte into blank plasma to enable accurate quantification.[6]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).
Western Blot Analysis for Protein Degradation
This protocol is used to assess the in vitro efficacy of PROTACs in degrading the target protein.
-
Cell Culture and Treatment: A relevant cell line expressing the target protein is seeded in multi-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the PROTACs with different PEG linker lengths for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Logical relationship of PEG linker length and its impact on PROTAC properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro and In Vivo Correlation of PROTAC Activity
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling sustained pharmacodynamic effects that can outlast the drug's presence in the system.[2][3][4] This unique mechanism presents both opportunities and challenges in translating preclinical in vitro data into predictable in vivo outcomes.[5]
This guide provides a comparative analysis of the in vitro and in vivo activity of a well-characterized PROTAC, using experimental data to illustrate the key correlations and considerations for researchers in the field of targeted protein degradation.
General Mechanism of Action for PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[6] This tripartite assembly forms a "ternary complex," which brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target.[7] The polyubiquitinated protein is then recognized and degraded by the proteasome.[8] The PROTAC molecule is subsequently released to engage another target protein, initiating a new degradation cycle.[9]
Case Study: BET Protein Degrader BETd-260 vs. Inhibitor JQ1
To illustrate the correlation between in vitro and in vivo activity, we will compare the BET-targeting PROTAC, BETd-260, with the well-known BET inhibitor, JQ1. Bromodomain and extra-terminal domain (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various cancers.[10]
BET Protein Signaling Pathway
BET proteins bind to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc. By inhibiting or degrading BET proteins, this oncogenic signaling can be suppressed, leading to anti-tumor effects.
References
- 1. oxfordglobal.com [oxfordglobal.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. xtalks.com [xtalks.com]
- 10. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to Validating On-Target Engagement in Live Cells: NanoBRET™ vs. Alternatives
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within the complex environment of a living cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of NanoBRET™ (Bioluminescence Resonance Energy Transfer) with other widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR). We present a detailed analysis of their principles, experimental workflows, and available quantitative data to assist in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Target Engagement Methodologies
The choice of a target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, desired throughput, and the type of data required. The following table summarizes the key features of NanoBRET™ and its alternatives.
| Feature | NanoBRET™ | CETSA (Cellular Thermal Shift Assay) | FRET (Förster Resonance Energy Transfer) | SPR (Surface Plasmon Resonance) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[1][2] | Ligand binding alters the thermal stability of the target protein.[2][3] | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity. | Change in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[4] |
| Cell State | Live cells.[1] | Live or lysed cells.[1] | Live cells. | Cell-free (purified proteins). |
| Labeling | Requires genetic fusion of NanoLuc® to the target and a specific fluorescent tracer.[1][2] | Label-free for endogenous proteins.[1] | Requires genetic fusion of two different fluorophores to interacting proteins. | Label-free for the analyte; requires immobilization of the ligand. |
| Detection | Luminescence and fluorescence detection (BRET ratio).[1] | Western Blot, Mass Spectrometry, AlphaLISA, ELISA.[1] | Fluorescence microscopy. | Refractive index change. |
| Throughput | High-throughput compatible.[1][2] | Low to high, depending on the detection method (HT-CETSA).[1][2] | Low to medium throughput. | Medium to high throughput. |
| Quantitative Data | IC50, apparent affinity (Ki,app), residence time, and fractional occupancy.[1][5][6] | Thermal shift (ΔTagg), EC50 from isothermal dose-response.[3] | FRET efficiency, protein-protein interaction dynamics. | Association rate (ka), dissociation rate (kd), and affinity (KD).[4] |
| Key Advantage | Quantitative measurement of compound binding in live cells with high sensitivity.[7][8] | Measures engagement with endogenous, unmodified proteins in a physiological context.[9] | Allows for real-time visualization of protein-protein interactions in living cells. | Provides detailed kinetic information about the binding interaction.[10] |
| Key Limitation | Requires genetic modification of the target protein and development of a specific tracer.[2] | Not all ligand binding events result in a significant thermal shift; can be lower throughput.[2][11] | Lower signal-to-noise ratio compared to BRET; potential for phototoxicity. | Requires purified proteins, removing the cellular context; potential for artifacts due to immobilization. |
Quantitative Data Comparison
Direct quantitative comparison of different target engagement methods from a single study is often challenging due to the varied nature of the assays. However, data from different studies can provide valuable insights into the performance of each technique.
Table 2: Example Quantitative Data for Kinase Inhibitors
| Target | Compound | Method | Reported Value | Cell Line | Reference |
| Sirt2 | Compound 12 | NanoBRET™ | IC50 = 0.098 µM | HEK293T | [12] |
| Sirt2 | Compound 9 | NanoBRET™ | IC50 = 0.40 µM | HEK293T | [12] |
| Sirt2 | Compound 10 | NanoBRET™ | IC50 = 0.41 µM | HEK293T | [12] |
| SphK2 | PF-543 | CETSA (ITDRF) | IC50 ≈ 2.5 µM | HEK293 | [13] |
| BTK | Various | NanoBRET™ vs. Enzymatic | Good correlation between BRET and biochemical IC50 values. | - | [14] |
| SYK | MRL-SYKi | Enzymatic | IC50 = 81 nM (off-target) | - | [15] |
Note: The presented data is for illustrative purposes and is sourced from different publications. Direct comparison of absolute values should be made with caution.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context in which target engagement is measured is crucial. Below are diagrams of commonly studied signaling pathways and the experimental workflows for NanoBRET™ and CETSA.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cache-challenge.org [cache-challenge.org]
- 5. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. NanoBRET: A Quantitative Technique to Measure Kinase Target Engagement in Live Cells [norecopa.no]
- 8. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 9. pelagobio.com [pelagobio.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the neosubstrate degradation profile of different cereblon-binding moieties
A Comparative Guide to the Neosubstrate Degradation Profiles of Cereblon-Binding Moieties
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized drug discovery, offering a pathway to modulate proteins previously considered "undruggable."[1] A prominent strategy within TPD involves the use of molecular glue degraders, small molecules that co-opt E3 ubiquitin ligases to induce the degradation of specific target proteins, known as neosubstrates.[1] The E3 ligase Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex, is a key player in this field, particularly due to its interaction with immunomodulatory drugs (IMiDs) and their derivatives.[2][3]
These CRBN-binding moieties, or Cereblon E3 Ligase Modulatory Drugs (CELMoDs), function by creating a new recognition surface on CRBN, facilitating the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates.[2][4] A critical finding in the field is that even subtle structural modifications to the CRBN-binding molecule can profoundly alter the profile of degraded neosubstrates.[1][5] This guide provides a comparative analysis of the degradation profiles of well-established and novel cereblon binders, supported by quantitative data and detailed experimental protocols to aid researchers in this dynamic field.
Comparative Neosubstrate Profiles of Key Cereblon Binders
The specificity of a CELMoD is defined by the unique set of proteins it degrades. While some overlap exists, each molecule possesses a distinct degradation "fingerprint." The classic IMiDs—thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931)—and the newer generation of CELMoDs demonstrate this principle clearly. For instance, while both lenalidomide and pomalidomide effectively degrade the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), only lenalidomide induces the degradation of casein kinase 1 alpha (CSNK1A1 or CK1α).[1][6] Newer compounds like CC-885 expand the landscape further by targeting the translation termination factor GSPT1, a protein not degraded by lenalidomide or pomalidomide.[2][7]
Table 1: Qualitative Neosubstrate Degradation Profiles for Major Cereblon-Binding Moieties.
| Neosubstrate | Thalidomide | Lenalidomide | Pomalidomide | Iberdomide (CC-220) | CC-885 | Key Function & Disease Relevance |
| IKZF1 (Ikaros) | + | ++ | +++ | +++ | +/- | Transcription factor; Multiple Myeloma.[6][8] |
| IKZF3 (Aiolos) | + | ++ | +++ | +++ | +/- | Transcription factor; Multiple Myeloma.[6][8] |
| CSNK1A1 (CK1α) | - | + | - | - | - | Kinase; Myelodysplastic Syndromes (del(5q)).[1][9] |
| GSPT1 | - | - | - | - | +++ | Translation termination; Acute Myeloid Leukemia.[2][7] |
| SALL4 | + | + | + | + | +/- | Transcription factor; Teratogenicity, Developmental biology.[10][11] |
| ZFP91 | + | + | + | + | +/- | E3 ubiquitin-protein ligase.[4][12] |
Relative degradation potency is indicated by '+' symbols, based on compiled literature data. '-' indicates no significant degradation reported.
Table 2: Quantitative Degradation Data for Select Neosubstrates.
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| Pomalidomide | IKZF1 | RPMI 8266 | 17.16 | 94.48 | [13] |
| IKZF3 | RPMI 8266 | 13.56 | 95.82 | [13] | |
| Lenalidomide | IKZF1 | RPMI 8266 | >10,000 | 45.39 | [13] |
| IKZF3 | RPMI 8266 | 321.4 | 82.25 | [13] | |
| TL 12-186 * | IKZF1 | RPMI 8266 | 1.95 | 88.47 | [13] |
| IKZF3 | RPMI 8266 | 1.13 | 98.83 | [13] |
*TL 12-186 is a tool degrader utilizing a pomalidomide-based CRBN binder.
Signaling and Degradation Mechanisms
The therapeutic and toxicological effects of CELMoDs are direct consequences of the degradation of their respective neosubstrates. The binding of the molecular glue to CRBN alters its surface to create a composite interface that recruits a neosubstrate, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The degradation of transcription factors like IKZF1 and IKZF3 is the primary mechanism for the anti-myeloma activity of IMiDs.[6] Similarly, the degradation of GSPT1 by CC-885 is responsible for its potent anti-tumor effects in acute myeloid leukemia (AML).[7]
Experimental Methodologies
Accurate profiling of neosubstrate degradation is crucial for the development of safe and effective CELMoDs. A multi-step workflow is typically employed, starting with unbiased, proteome-wide discovery followed by targeted validation assays.
Protocol 1: Global Neosubstrate Discovery via Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the gold standard for unbiased, proteome-wide identification of neosubstrates.[1] Data-Independent Acquisition (DIA-MS) is a powerful approach for this application.[14][15]
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., MM.1S for myeloma, MOLM-13 for AML) under standard conditions.
-
Treat cells in triplicate with the CELMoD at a specific concentration (e.g., 1-10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 6 or 24 hours).[1]
-
-
Sample Preparation:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform protein reduction, alkylation, and digestion (typically with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer operating in DIA mode.
-
This involves fragmenting all precursor ions within a specified mass range, allowing for a comprehensive digital map of the proteome.
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., Spectronaut, DIA-NN).
-
Perform statistical analysis to identify proteins with a significant reduction in abundance (e.g., >25% decrease) in CELMoD-treated samples compared to DMSO controls.[1] These are candidate neosubstrates.
-
Protocol 2: Targeted Validation of Neosubstrate Degradation
Candidate neosubstrates identified through proteomics must be validated using orthogonal methods.
-
Western Blotting:
-
Treat cells as described above.
-
Lyse cells and separate proteins via SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the candidate neosubstrate, followed by a secondary antibody.
-
Use a loading control (e.g., Vinculin, GAPDH) to ensure equal protein loading.
-
Visualize bands to confirm a reduction in protein level.
-
-
HiBiT Lytic Bioluminescence Assay: A quantitative alternative for measuring protein levels.[16]
-
Use CRISPR/Cas9 to endogenously tag the candidate neosubstrate with the 11-amino-acid HiBiT peptide in a suitable cell line.
-
Seed the cells in a multi-well plate and treat with a dose-response of the CELMoD.
-
After incubation, add the Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT subunit.
-
Measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged protein remaining.
-
Calculate degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13][16]
-
Protocol 3: Confirmation of Cullin-RING Ligase (CRL) Dependency
To confirm that the observed protein loss is due to the activity of the CRL4CRBN complex, a co-treatment experiment with a Nedd8-activating enzyme (NAE) inhibitor, such as MLN4924, is performed.[1] Neddylation is essential for CRL activity.
-
Pre-treat cells with MLN4924 (e.g., 1 µM) for 1-2 hours to inhibit CRL activation.
-
Add the CELMoD to the pre-treated cells and incubate for the desired treatment duration.
-
Analyze the protein levels of the neosubstrate via Western Blot or HiBiT assay.
-
A rescue of the protein from degradation in the presence of MLN4924 confirms that its degradation is dependent on the activity of a cullin-RING ligase.
Conclusion
The neosubstrate degradation profile is a defining characteristic of any cereblon-binding moiety. Understanding these profiles is paramount for elucidating the mechanism of action, predicting therapeutic efficacy, and identifying potential off-target toxicities. While IMiDs like lenalidomide and pomalidomide have established degradation profiles centered on IKZF1/3, the expanding chemical space of CELMoDs reveals a diverse and tunable landscape of accessible neosubstrates.[14][15] The systematic application of high-throughput proteomics coupled with rigorous validation assays, as outlined in this guide, provides a robust framework for characterizing novel degraders and advancing the next generation of targeted protein degradation therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ubiquitination-Dependent and -Independent Functions of Cereblon in Cancer and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics | Sciety [sciety.org]
- 16. 標的タンパク質分解(TPD)関連サービス [promega.jp]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Glutarimide-Isoindolinone-NH-PEG2-COOH
For Immediate Reference: Key Disposal and Safety Information
Chemical and Physical Properties
A summary of the known properties of related compounds is presented below to inform disposal procedures.
| Property | Glutarimide | NH2-PEG-COOH | Glutarimide-Isoindolinone-NH-PEG2-COOH |
| Physical State | Solid[1] | Solid/Semi-solid | Solid (presumed) |
| Appearance | White[1] | - | - |
| Solubility | No information available[1] | Soluble in water | Soluble in DMSO, Corn oil, Saline with SBE-β-CD[2][3] |
| Stability | Stable under normal conditions[1] | - | Store at -20°C or -80°C, protect from light[2][3] |
| Incompatibilities | Strong oxidizing agents[1] | - | - |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2)[1] | - | - |
Disposal Protocols
The following protocols are based on general laboratory safety guidelines and information available for the constituent parts of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
For Unused or Expired Solid Compound:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Location: Conduct all handling of the solid compound within a certified chemical fume hood to avoid inhalation of any dust particles.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled container. The label should include the full chemical name, quantity, and any known hazard information.
-
-
Waste Stream: Dispose of the packaged solid as chemical waste through your institution's hazardous waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS department.
For Contaminated Materials:
-
PPE: Wear appropriate PPE as described above.
-
Segregation: Segregate all materials that have come into direct contact with this compound, including:
-
Pipette tips
-
Gloves
-
Wipes
-
Bench paper
-
-
Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the container through your institution's chemical or solid hazardous waste stream.
For Solutions Containing the Compound:
-
PPE: Wear appropriate PPE, including eye protection, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name and the solvents used (e.g., "this compound in DMSO").
-
-
Solvent Compatibility: Ensure the waste container is compatible with the solvents used in the solution.
-
Storage: Store the liquid waste container in a secondary containment bin in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Prohibition: Do not dispose of solutions containing this compound down the drain.
Workflow and Decision Making
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Glutarimide-Isoindolinone-NH-PEG2-COOH
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Glutarimide-Isoindolinone-NH-PEG2-COOH, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H7NO2 (Glutarimide component) | [4] |
| Molecular Weight | 113.12 (Glutarimide component) | [4] |
| Appearance | Likely a solid | [4][5] |
| Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] | [1] |
| Solubility | Soluble in DMSO.[2] | [2] |
Hazard Identification and Precautionary Measures
GHS Hazard Statements (Anticipated)
-
H312: Harmful in contact with skin.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Operational Plan: Step-by-Step Handling Procedures
A risk assessment should be conducted before handling this compound to determine potential hazards and select appropriate personal protective equipment (PPE).[10]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[6][9]
Personal Protective Equipment (PPE)
The minimum PPE required for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10] This should be supplemented with the following:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield in addition to goggles where there is a splash hazard.[9][10]
-
Hand Protection: Wear disposable nitrile gloves.[10] For extended contact, consider double-gloving or using gloves with a higher level of chemical resistance.[10][11] Gloves must be inspected before use and removed immediately after contact with the chemical.[9][10]
-
Skin and Body Protection: A lab coat should be worn and buttoned to protect clothing and skin.[12] For larger quantities or where there is a significant risk of exposure, consider impervious clothing.[9]
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5][9]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[5][6]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[5][9] Call a poison control center or doctor immediately.[9]
Disposal Plan
All waste materials should be treated as hazardous waste and disposed of according to local, state, and federal regulations.
Waste Segregation
-
Solid Waste: Place any solid waste, including contaminated gloves, paper towels, and empty containers, into a clearly labeled hazardous waste container.[13]
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste down the sink.[13]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent material like sand or vermiculite.[6] Sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[5][14]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[14] Only trained personnel with appropriate PPE should attempt to clean up the spill.
While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the entire compound should not be considered non-hazardous due to the glutarimide (B196013) and isoindolinone components.[15] Therefore, disposal should be handled by a licensed chemical waste disposal contractor.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. keyorganics.net [keyorganics.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. stories.tamu.edu [stories.tamu.edu]
- 13. youtube.com [youtube.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
